molecular formula C6H6N2O2 B026353 4-Oxo-1,4-dihydropyridine-2-carboxamide CAS No. 100047-35-6

4-Oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B026353
CAS No.: 100047-35-6
M. Wt: 138.12 g/mol
InChI Key: LETSXPSXBBJUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,4-dihydropyridine-2-carboxamide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its core structure serves as a key pharmacophore for investigating inhibitors of metalloenzymes. Related 4-oxo-1,4-dihydropyridine carboxamide analogs have been identified as potent inhibitors for targets like the influenza viral polymerase, demonstrating the scaffold's applicability in antiviral development . The molecule's structure allows for extensive derivatization, making it a versatile intermediate for generating compound libraries aimed at exploring structure-activity relationships (SAR) . This compound is presented as a core building block for researchers developing novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with care in a laboratory setting, adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETSXPSXBBJUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the 4-Oxo-1,4-dihydropyridine Scaffold

The 4-oxo-1,4-dihydropyridine core, often referred to as a 4-pyridone, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with biological targets. Derivatives of this core structure are found in a wide array of bioactive compounds, exhibiting activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[1] The 2-carboxamide functional group, in particular, can serve as a crucial pharmacophore, enhancing binding affinity and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-oxo-1,4-dihydropyridine-2-carboxamide, intended for researchers and professionals in the field of organic synthesis and drug discovery.

Strategic Approaches to the Synthesis of the 4-Pyridone Core

The construction of the 4-oxo-1,4-dihydropyridine ring system is the cornerstone of synthesizing the target molecule. Several robust methods have been established, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern.

Primary Synthetic Strategies

Two predominant retrosynthetic disconnections offer logical pathways to the 4-pyridone ring:

  • Cyclocondensation Reactions: These methods involve the formation of the heterocyclic ring from acyclic precursors in a single or multi-step sequence. They are often convergent and allow for the introduction of various substituents.

  • Transformation of Pre-existing Heterocycles: This approach leverages the reactivity of other heterocyclic systems, such as 4-pyrones, which can be converted into the corresponding 4-pyridones.

The following diagram illustrates these primary synthetic approaches.

G Target This compound Cyclocondensation Cyclocondensation Routes Target->Cyclocondensation Retrosynthesis Heterocyclic_Transformation Heterocyclic Transformation Target->Heterocyclic_Transformation Retrosynthesis Acyclic_Precursors Acyclic Precursors Cyclocondensation->Acyclic_Precursors Starting Materials Pyrones 4-Pyrone Derivatives Heterocyclic_Transformation->Pyrones Starting Materials

Caption: Primary retrosynthetic approaches to the 4-oxo-1,4-dihydropyridine core.

Synthetic Pathway I: Transformation of 4-Pyrone-2-carboxamide

A highly effective and logical route to this compound involves the conversion of a corresponding 4-pyrone precursor. This strategy is advantageous as the carboxamide functionality is installed early in the synthetic sequence.

The overall transformation is depicted below:

G cluster_0 Synthesis from 4-Pyrone Precursor Comanic_Acid Comanic Acid Acid_Chloride Comanic Acid Chloride Comanic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Pyrone_Carboxamide 4-Pyrone-2-carboxamide Acid_Chloride->Pyrone_Carboxamide NH₃ or NH₄OH Target This compound Pyrone_Carboxamide->Target NH₃ or NH₄OH, heat

Caption: Synthetic pathway from comanic acid to the target molecule.

Step 1: Synthesis of 4-Pyrone-2-carboxamide

The synthesis commences with a readily available starting material, comanic acid (4-oxo-4H-pyran-2-carboxylic acid).

Protocol:

  • Acid Chloride Formation: Comanic acid is converted to its more reactive acid chloride derivative. This can be achieved by reacting comanic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating.

  • Amidation: The resulting comanic acid chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture, to form 4-pyrone-2-carboxamide. This reaction is usually carried out at low temperatures (e.g., 0 °C) to control the exothermicity.

Step 2: Conversion of 4-Pyrone-2-carboxamide to this compound

The key transformation in this pathway is the ring conversion of the 4-pyrone to the 4-pyridone. This is typically achieved by reacting the 4-pyrone-2-carboxamide with ammonia or a source of ammonia.

Mechanism:

The reaction proceeds via a nucleophilic attack of ammonia on the pyrone ring, leading to ring-opening, followed by an intramolecular cyclization and dehydration to afford the 4-pyridone.

Protocol:

  • A solution of 4-pyrone-2-carboxamide in a suitable solvent (e.g., ethanol, water) is treated with an excess of aqueous ammonium hydroxide.

  • The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

  • Upon cooling, the product, this compound, often precipitates from the reaction mixture and can be collected by filtration.

Synthetic Pathway II: Amidation of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid

An alternative and equally viable strategy involves the late-stage introduction of the carboxamide group. This pathway begins with the synthesis of 4-oxo-1,4-dihydropyridine-2-carboxylic acid, which is then converted to the target amide.

The overall transformation is outlined below:

G cluster_1 Synthesis via Carboxylic Acid Intermediate Pyrone_Carboxylic_Acid 4-Pyrone-2-carboxylic Acid (Comanic Acid) Pyridone_Carboxylic_Acid 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Pyrone_Carboxylic_Acid->Pyridone_Carboxylic_Acid NH₃ or NH₄OH, heat Activated_Acid Activated Carboxylic Acid Pyridone_Carboxylic_Acid->Activated_Acid Activating Agent (e.g., SOCl₂, EDC) Target This compound Activated_Acid->Target NH₃ or NH₄OH

Caption: Synthetic pathway involving a carboxylic acid intermediate.

Step 1: Synthesis of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid

This intermediate can be synthesized from comanic acid by a similar pyrone-to-pyridone conversion as described in Pathway I.

Protocol:

  • Comanic acid is dissolved in an aqueous solution of ammonium hydroxide.

  • The mixture is heated to reflux for several hours.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 4-oxo-1,4-dihydropyridine-2-carboxylic acid.

  • The product is collected by filtration and washed with cold water.

Step 2: Amidation of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be accomplished through several standard amidation procedures.[2][3][4][5]

Method A: Acid Chloride Formation Followed by Amination

  • The carboxylic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is then reacted with ammonia to yield the desired carboxamide.

Method B: Peptide Coupling Reagents

  • A more modern and often milder approach involves the use of peptide coupling reagents.

  • The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF, DCM).

  • A coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is added, along with an activating agent like hydroxybenzotriazole (HOBt).

  • A source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, will require purification and characterization to confirm its identity and purity.

Technique Purpose Expected Observations
Recrystallization PurificationFormation of crystalline solid from a suitable solvent system (e.g., water, ethanol/water).
Melting Point Purity AssessmentA sharp and well-defined melting point.
¹H NMR Spectroscopy Structural ElucidationCharacteristic peaks for the protons on the dihydropyridine ring and the amide protons.
¹³C NMR Spectroscopy Structural ElucidationResonances for the carbonyl carbons (C4-oxo and amide) and the carbons of the heterocyclic ring.
Infrared (IR) Spectroscopy Functional Group IdentificationStrong absorption bands for the C=O stretching of the ketone and the amide, and N-H stretching of the amide and the ring.
Mass Spectrometry Molecular Weight DeterminationA molecular ion peak corresponding to the calculated molecular weight of the target compound.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through well-established synthetic methodologies. The choice between the transformation of a pre-formed 4-pyrone-2-carboxamide and the late-stage amidation of 4-oxo-1,4-dihydropyridine-2-carboxylic acid will depend on laboratory-specific factors such as starting material availability and desired scale. The protocols outlined in this guide provide a robust framework for researchers to access this important heterocyclic scaffold. Further exploration into the derivatization of the this compound core will undoubtedly lead to the discovery of novel therapeutic agents with diverse biological activities. The development of more efficient, atom-economical, and environmentally benign synthetic routes remains an active area of research in contemporary organic chemistry.

References

  • Obydennov, D. L., & Sosnovskikh, V. Y. (2012). A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. Tetrahedron Letters, 53(21), 2653-2655. [Link]

  • Ciba-Geigy AG. (2000). Process for the preparation of 2-carbamoyl-pyridines. EP0979822A1.
  • Obydennov, D. L., & Sosnovskikh, V. Y. (2013). ChemInform Abstract: A Novel, Two-Step Synthesis of 4-Pyridone-3-carboxamides from 2-Cyano-4-pyrones. ChemInform, 44(24). [Link]

  • Talele, T. T., et al. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 23(5), 1145. [Link]

  • Kulkarni, P., & Talele, T. T. (2018). 4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium smegmatis Biofilm Inhibitors. Medicinal Chemistry, 14(6), 623-633. [Link]

  • Cipla Limited. (2020). Process For Preparing Polycyclic Carbamoyl Pyridone Derivatives. IN201821023774A. [Link]

  • Obydennov, D. L., et al. (2018). Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. The Journal of Organic Chemistry, 83(15), 8446-8457. [Link]

  • Bookser, B. C., et al. (2005). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. Bioorganic & Medicinal Chemistry Letters, 15(5), 1357-1361. [Link]

  • Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Funel, C., & Pradal, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1948-1955. [Link]

  • AK LECTURES. (2014). Amide Formation from Carboxylic Acids. [Link]

  • Chen, C. H., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. European Journal of Medicinal Chemistry, 210, 112965. [Link]

  • Wang, Y., et al. (2018). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Organic Letters, 20(15), 4579-4583. [Link]

  • Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 7089-7121. [Link]

  • Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2465-2472. [Link]

Sources

An In-depth Technical Guide to 4-oxo-1,4-dihydropyridine-2-carboxamide: Properties, Synthesis, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-oxo-1,4-dihydropyridine-2-carboxamide. This compound belongs to the dihydropyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While extensive research exists for the dihydropyridine family, this guide focuses on the specific characteristics of the 2-carboxamide derivative, offering insights into its structure, reactivity, and potential as a building block for novel therapeutic agents.

Introduction: The Significance of the 4-oxo-1,4-dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged structure in drug discovery, most notably recognized for its role in L-type calcium channel blockers used in the treatment of hypertension and angina. Beyond this well-established application, the DHP scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The versatility of the DHP ring system, allowing for substitutions at various positions, provides a rich molecular landscape for medicinal chemists to explore and optimize for specific therapeutic targets.

The introduction of a 4-oxo group and a 2-carboxamide functionality, as in this compound, significantly alters the electronic and steric properties of the parent DHP ring. The 4-pyridone tautomer is generally favored, and the carboxamide group introduces a key hydrogen bond donor and acceptor, influencing intermolecular interactions and potential binding to biological targets. This guide will delve into the specific chemical nuances imparted by these functional groups.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following properties are presented as a combination of data from closely related analogs and theoretical predictions.

PropertyPredicted/Estimated ValueRemarks
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Melting Point >250 °C (decomposes)Pyridone structures often exhibit high melting points due to strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF.The presence of both hydrogen bond donors (amide N-H, ring N-H) and acceptors (carbonyls, amide oxygen) suggests some water solubility, but the planar, rigid ring system can limit this.
pKa ~8-9 (for the ring N-H)The 4-pyridone structure is weakly acidic. The exact value is influenced by the electron-withdrawing nature of the carboxamide group.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of related compounds.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyridine ring and the amide group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3~6.5 - 6.8d~7-8Coupled to H-5.
H-5~7.5 - 7.8dd~7-8, ~2-3Coupled to H-3 and H-6.
H-6~8.0 - 8.3d~2-3Coupled to H-5.
Ring NH~11.0 - 12.0br s-Broad signal due to proton exchange and hydrogen bonding.
Amide NH₂~7.0 - 8.0br s-Two broad singlets, may be diastereotopic.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~160 - 165Carbonyl carbon of the carboxamide is deshielded.
C-3~110 - 115
C-4~175 - 180The 4-oxo carbonyl carbon is significantly deshielded.
C-5~135 - 140
C-6~145 - 150
Amide C=O~165 - 170
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.[3]

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch (Ring)3200 - 3400Medium, BroadBroad due to hydrogen bonding.
N-H Stretch (Amide)3100 - 3300Medium, BroadTwo bands may be observed for the symmetric and asymmetric stretches.
C=O Stretch (4-oxo)1640 - 1660StrongA prominent and characteristic peak for the pyridone carbonyl.
C=O Stretch (Amide I)1670 - 1690Strong
N-H Bend (Amide II)1590 - 1620Medium
C=C Stretch (Ring)1550 - 1600Medium-Strong
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of pyridone derivatives often shows a prominent molecular ion peak.[4][5] The fragmentation pattern would likely involve the loss of the carboxamide group and subsequent ring fragmentations.

Predicted Fragmentation:

  • M⁺ : Molecular ion peak.

  • [M-44]⁺ : Loss of the CONH₂ radical.

  • [M-17]⁺ : Loss of NH₃.

  • [M-28]⁺ : Loss of CO from the pyridone ring.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar pyridone-carboxamide structures.[6][7] A potential two-step synthesis is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Decarboxylation A Chelidamic Acid (4-hydroxy-2,6-pyridinedicarboxylic acid) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Activation C Ammonia (NH₃) B->C Amidation D Pyridone-2,6-dicarboxamide C->D Product D2 Pyridone-2,6-dicarboxamide E Heat (Thermal Decarboxylation) D2->E Reaction F This compound E->F Final Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Pyridone-2,6-dicarboxamide

This step involves the conversion of the commercially available chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) to the corresponding di-amide.

Protocol:

  • Acid Chloride Formation: Suspend chelidamic acid in an excess of thionyl chloride or a solution of oxalyl chloride in a suitable inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., THF or dioxane) and cool in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Collect the resulting precipitate by filtration, wash with water and a small amount of cold solvent, and dry to yield pyridone-2,6-dicarboxamide.

Step 2: Selective Decarboxylation

The selective removal of one carboxamide group can be challenging. Thermal decarboxylation is a potential method, though it may require harsh conditions and optimization to avoid decomposition.

Protocol:

  • Place the pyridone-2,6-dicarboxamide in a reaction vessel suitable for high-temperature reactions.

  • Heat the solid under an inert atmosphere (e.g., nitrogen or argon) to a temperature above its melting point. The optimal temperature would need to be determined experimentally, likely in the range of 200-300°C.

  • Monitor the reaction by TLC or LC-MS to determine the formation of the mono-carboxamide product.

  • Once the reaction is complete, cool the vessel and purify the crude product by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The 4-pyridone system exhibits ambident nucleophilicity, with potential for reactions at the nitrogen (N-alkylation, N-acylation) or the exocyclic oxygen (O-alkylation, O-acylation).[4][5]

Key Reactions:

  • N-Alkylation/Acylation: In the presence of a base, the ring nitrogen can be deprotonated to form a pyridonate anion, which can then react with electrophiles such as alkyl halides or acyl chlorides. This is a common strategy to introduce diversity at the N-1 position.

  • O-Alkylation/Acylation: While generally less favored than N-alkylation for Sₙ2 reactions, O-alkylation can occur under certain conditions, particularly with hard electrophiles.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution at the C-3 and C-5 positions, although the carboxamide group will influence the regioselectivity.

  • Diels-Alder Reactions: 4-Pyridones can participate as dienes in Diels-Alder cycloadditions, providing a route to complex bicyclic structures.[3]

Reaction Pathways of 4-Pyridone Systems

Pyridone_Reactivity A 4-Pyridone Anion B N-Alkylation/Acylation (Sₙ2 Electrophile) A->B C O-Alkylation/Acylation (Hard Electrophile) A->C D Electrophilic Substitution (e.g., Halogenation) A->D E Diels-Alder Cycloaddition (with Dienophile) A->E

Caption: General reactivity of the 4-pyridone core.

Potential Applications in Drug Development

While specific biological activity data for this compound is scarce, the structural motifs present suggest several avenues for investigation in drug discovery.

  • Scaffold for Library Synthesis: The reactivity of the pyridone ring allows for the generation of diverse chemical libraries for screening against various biological targets.

  • Enzyme Inhibition: The carboxamide and pyridone moieties can act as hydrogen bond donors and acceptors, making them potential pharmacophores for enzyme active sites.

  • Antimicrobial and Anticancer Agents: Many nitrogen-containing heterocycles, including dihydropyridine derivatives, have shown promise as antimicrobial and anticancer agents.[8][9][10][11][12] The specific substitution pattern of the title compound warrants its evaluation in these therapeutic areas.

Conclusion

This compound is a molecule with significant potential, stemming from its membership in the pharmacologically important dihydropyridine family. While detailed experimental characterization is not widely available, this guide has provided a comprehensive overview of its predicted properties, spectroscopic features, plausible synthetic routes, and reactivity. The structural features of this compound, particularly the 4-pyridone and 2-carboxamide groups, make it an attractive scaffold for further investigation in medicinal chemistry and drug development. The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the chemical and biological landscape of this intriguing heterocyclic system.

References

  • Kazdan, E. M., & Robin, T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1801-1806.
  • Wikipedia. (2023). 2-Pyridone. In Wikipedia. Retrieved from [Link].

  • Cui, Z., et al. (2020). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 20(10), 879-896.
  • Patel, A. K., et al. (2014). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(8), 1-5.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link].

  • Kline, S. A., et al. (1978). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 56(10), 1187-1193.
  • Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. (n.d.).
  • Ohtani, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2465.
  • T. L. Gilchrist, T. G. Roberts. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry1972, 37 (22), 3615-3618.
  • Cook, D. (1963). α-PYRIDONE COMPLEXES AND THEIR INFRARED SPECTRA. Canadian Journal of Chemistry, 41(2), 522-528.
  • Shamanna Prabhakar, P., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines.
  • Lee, Y. P., et al. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(46), 11795-11804.
  • Shults, E. E., et al. (2020). 13C NMR Spectra of 1-4 (125 MHz, DMSO-d6, 298 K, δ, ppm).
  • MassBank. (2025). pyridine. Retrieved from [Link].

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1263-1271.
  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

  • Kumar, R., et al. (2012). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 12(14), 1435-1445.
  • Kumar, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)
  • Joshi, K., et al. (2022). Synthesis and Structural Elucidation of 1, 4 Dihydropyrimido [1, 2-a] Benzimidazole. Asian Journal of Chemical Sciences, 11(1), 10-16.
  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • Shu, X., & Long, S. (2023). (IUCr)4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • Khilnani, V., et al. (2024). Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies.
  • Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives.
  • Soni, A., et al. (2025). Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. Current Medicinal Chemistry.
  • Sharma, P., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29243-29267.
  • Gomes, A., et al. (2013). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. Journal of Molecular Structure, 1049, 438-446.
  • Chembase.cn. (2025). 2-butyl-4-oxo-2,3-dihydro-1H-pyridine-1-carboxylic acid ethyl ester. Retrieved from [Link].

  • Shu, X., & Long, S. (2023). data reports 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxa.

Sources

The Ascendant Therapeutic Potential of 4-Oxo-1,4-Dihydropyridine-2-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 4-oxo-1,4-dihydropyridine-2-carboxamide core has emerged as a "privileged scaffold" – a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this versatile class of molecules. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, provides actionable experimental protocols, and illuminates the structure-activity relationships that govern the efficacy of these compounds. Our journey will traverse their potent anticancer, antiviral, and antimicrobial activities, providing a comprehensive understanding of their mechanisms of action and a forward-looking perspective on their clinical potential.

I. The Synthetic Gateway to a Privileged Scaffold

The therapeutic utility of this compound derivatives is intrinsically linked to the accessibility of robust and versatile synthetic methodologies. The construction of this core architecture and its subsequent diversification are critical for generating compound libraries for biological screening and for optimizing lead candidates. A prevalent and effective strategy for the synthesis of the core scaffold is a multi-component reaction, often a variation of the Hantzsch pyridine synthesis, followed by functionalization.

A. Representative Synthetic Protocol: Multi-component Synthesis of N-Aryl-4-oxo-1,4-dihydropyridine-2-carboxamides

This protocol outlines a general and adaptable procedure for the synthesis of N-aryl-4-oxo-1,4-dihydropyridine-2-carboxamide derivatives, a class that has demonstrated significant biological activity.

Step 1: Synthesis of the β-ketoester Precursor

  • To a stirred solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., CuCl₂·2H₂O) or a protic acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting β-ketoester by column chromatography on silica gel.

Step 2: Multi-component Cyclocondensation Reaction

  • In a round-bottom flask, combine the synthesized β-ketoester (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.5 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, which may induce precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the this compound derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The use of a multi-component reaction in Step 2 is highly advantageous for its atom economy and operational simplicity, allowing for the rapid generation of molecular diversity. The choice of catalyst in Step 1 can influence reaction times and yields. The final purification by recrystallization is often sufficient to obtain a product of high purity, which is crucial for accurate biological evaluation.

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound scaffold have demonstrated potent and diverse anticancer activities, targeting key pathways involved in tumor growth, proliferation, and survival.

A. Inhibition of c-Met Kinase: Disrupting a Key Oncogenic Driver

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, motility, and invasion.[1] Aberrant activation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

Mechanism of Action: Certain this compound derivatives function as potent inhibitors of c-Met kinase. They typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. This blockade of c-Met signaling leads to the inhibition of tumor cell proliferation, survival, and metastasis.[1][2]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS activates DHP_inhibitor 4-Oxo-1,4-dihydropyridine -2-carboxamide Derivative DHP_inhibitor->cMet inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Invasion Invasion & Metastasis MAPK->Invasion Assay_Workflow cluster_antimicrobial Antimicrobial Assay (MIC) cluster_antiviral Antiviral Assay (Plaque Reduction) A1 Prepare Bacterial Inoculum A3 Inoculate Microplate A1->A3 A2 Serial Dilution of Compound A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Seed Host Cells B3 Infect Cells B1->B3 B2 Incubate Virus with Compound B2->B3 B4 Add Overlay B3->B4 B5 Incubate B4->B5 B6 Stain and Count Plaques B5->B6 B7 Determine EC₅₀ B6->B7

Figure 2: Workflow for antimicrobial and antiviral assays.

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR Insights:
  • Aryl Group at the 4-Position: The nature and substitution pattern of the aryl ring at the 4-position of the dihydropyridine ring are critical for activity. Electron-withdrawing groups on this ring generally enhance activity. [3]* Substituents on the Dihydropyridine Ring: The presence of small alkyl groups (e.g., methyl) at the 2- and 6-positions of the dihydropyridine ring is often favorable for activity.

  • The Carboxamide Moiety: The N-substituent on the 2-carboxamide group provides a key point for diversification and can significantly influence the biological activity and pharmacokinetic properties of the molecule. Aromatic or heteroaromatic substituents are often found in active compounds.

  • Lipophilicity: For antimicrobial activity, an increase in lipophilicity often correlates with enhanced efficacy, likely due to improved penetration of microbial cell membranes. [4]

Figure 3: Key structure-activity relationships.
Note: A generic chemical structure would be depicted in a full whitepaper.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives underscore its significance in medicinal chemistry. The anticancer, antiviral, and antimicrobial properties highlighted in this guide demonstrate the vast potential of this molecular framework.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and biological evaluation of new libraries of derivatives with diverse substituents will be crucial for identifying novel lead compounds with improved potency and selectivity.

  • Elucidation of Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their biological effects and may reveal new therapeutic opportunities.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Development of Drug Delivery Systems: For compounds with suboptimal solubility or bioavailability, the development of novel drug delivery strategies could enhance their therapeutic potential.

VI. References

  • Appleman, L. J. (2014). An overview of the c-MET signaling pathway. Translational Lung Cancer Research, 3(1), 2-9. [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]

  • de Oliveira, T. A., da Silva, J. A., Esperandim, T. T., Acésio, N. O., Tavares, D. C., & Crotti, A. E. M. (2021). Anticancer activity of 4-aryl-1,4-dihydropyridines. ChemRxiv. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2023, March 7). NC DNA Day Blog. [Link]

  • Rakuno Gakuen University. (2021, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371. [Link]

  • Al-Ghorbani, M., et al. (2016). Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives. Molecules, 21(10), 1304. [Link]

  • González, F., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888883. [Link]

  • Field, J. J., & Kapoor, A. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(6), 3377-3414. [Link]

  • OAT-449, a New Inhibitor of Tubulin Polymerization, Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). Cancers, 12(8), 2168. [Link]

  • Wikipedia contributors. (2023, November 28). Plaque reduction neutralization test. In Wikipedia, The Free Encyclopedia. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • Wang, Y., et al. (2022). Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor. Frontiers in Cellular and Infection Microbiology, 12, 959685. [Link]

  • Wang, Y., et al. (2022). Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor. Frontiers in Cellular and Infection Microbiology, 12, 959685. [Link]

  • Houghten, R. A., et al. (2008). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules, 13(5), 1076-1085. [Link]

  • A review: Mechanism of action of antiviral drugs. (2021). ResearchGate. [Link]

  • OpenStax. (2016). Microbiology. OpenStax. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-oxo-1,4-dihydropyridine-2-carboxamide Analogues as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold is the core chemical structure for a novel class of oral medications known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] These agents represent a significant therapeutic advancement, primarily for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By reversibly inhibiting the HIF prolyl hydroxylase domain (PHD) enzymes, these compounds mimic the body's natural response to hypoxia.[1][3] This inhibition leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus to activate the transcription of a host of genes.[3][4] Key among these are the genes for erythropoietin (EPO), which stimulates red blood cell production, and those involved in improving iron absorption, transport, and mobilization.[3][5] This coordinated, physiological approach to erythropoiesis distinguishes HIF-PH inhibitors from traditional erythropoiesis-stimulating agents (ESAs), offering a more balanced and potentially safer therapeutic profile.[3][6] This guide provides a detailed exploration of the molecular mechanism, the physiological consequences, and the experimental methodologies used to validate the action of this important class of therapeutic agents.

The Biological Context: The HIF Pathway as a Master Regulator of Oxygen Homeostasis

Cellular adaptation to low oxygen availability (hypoxia) is a fundamental physiological process orchestrated by a family of transcription factors known as Hypoxia-Inducible Factors (HIFs).[3][7] HIFs are heterodimeric proteins composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][5][8] The stability of the HIF-α subunit is exquisitely regulated by a family of oxygen-dependent enzymes, the HIF Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3).[9][10]

Under Normoxic Conditions (Normal Oxygen): In the presence of sufficient oxygen, PHD enzymes utilize O₂, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-α subunit.[10][11][12] This prolyl-hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[5][9] The VHL complex then polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome.[9][13] Consequently, HIF-α levels remain low, and the hypoxic response is kept inactive.[4]

Under Hypoxic Conditions (Low Oxygen): When oxygen levels are low, the activity of PHD enzymes is inhibited due to the lack of their primary substrate, O₂.[3][4] This prevents the hydroxylation of HIF-α, which is no longer recognized by the VHL complex and thus escapes degradation.[13] Stabilized HIF-α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-β.[2][4][5] This active HIF-α/β complex binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2][8] This leads to the production of proteins essential for adapting to hypoxia, including EPO, vascular endothelial growth factor (VEGF), and enzymes involved in glycolysis.[3][8]

Molecular Mechanism of this compound Analogues

Compounds based on the this compound scaffold function as potent, reversible inhibitors of the PHD enzymes.[14][15] By inhibiting these key oxygen sensors, they effectively mimic a state of systemic hypoxia, leading to the stabilization of HIF-α even under normal oxygen conditions.[1][3][4]

Direct Target Engagement: PHD Enzyme Inhibition The mechanism of inhibition is centered on the active site of the PHD enzymes. These compounds act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate.[16] The chemical structure of the inhibitor is designed to chelate the essential Fe²⁺ ion within the enzyme's active site, thereby blocking its catalytic activity and preventing the hydroxylation of HIF-α.[11][16] Several drugs in this class, including Daprodustat, Roxadustat, and Vadadustat, are potent inhibitors of PHD1, PHD2, and PHD3.[14][17]

The core signaling pathway is visualized below:

HIF_Pathway cluster_normoxia Normoxia (Normal O₂) cluster_hypoxia Hypoxia (Low O₂) or PHD Inhibition O2 Oxygen (O₂) PHD_active PHD Enzymes (Active) O2->PHD_active activates HIFa_OH Hydroxylated HIF-α (p-OH) PHD_active->HIFa_OH hydroxylates HIFa_norm HIF-α HIFa_norm->PHD_active substrate HIFa_hyp HIF-α (Stabilized) VHL VHL Complex HIFa_OH->VHL binds Proteasome Proteasome Degradation VHL->Proteasome targets for Inhibitor 4-oxo-1,4-dihydropyridine -2-carboxamide PHD_inactive PHD Enzymes (Inactive) Inhibitor->PHD_inactive inhibits HIF_complex HIF-α/β Complex HIFa_hyp->HIF_complex dimerizes with HIF-β Nucleus Nucleus HIFa_hyp->Nucleus translocates to HIFb HIF-β (ARNT) HRE HRE (DNA Binding Site) HIF_complex->HRE binds to Genes Target Gene Transcription (EPO, etc.) HRE->Genes activates

Caption: The HIF-1α signaling pathway under normoxia versus hypoxia/PHD inhibition.

Physiological Consequences and Therapeutic Effects

The stabilization of HIF by these inhibitors orchestrates a multi-faceted physiological response that corrects anemia.

A. Stimulation of Endogenous Erythropoiesis The most critical downstream effect is the transcriptional activation of the EPO gene, primarily in the kidneys.[3][18] This leads to a controlled increase in endogenous erythropoietin production, which in turn stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, resulting in increased red blood cell production.[3][4][13]

B. Regulation of Iron Metabolism Effective erythropoiesis is dependent on a sufficient supply of iron. HIF activation beneficially modulates iron homeostasis through several mechanisms:[3][10]

  • Reduced Hepcidin: HIF stabilization leads to a decrease in the expression of hepcidin, a key hormone that inhibits iron absorption and release.[3][18] Lower hepcidin levels result in improved iron availability.

  • Increased Iron Absorption: Upregulation of genes like divalent metal transporter 1 (DMT1) enhances the absorption of iron from the intestine.[3]

  • Enhanced Iron Transport: Increased expression of transferrin and ferroportin facilitates the mobilization of iron from storage sites (like macrophages and hepatocytes) and its transport to the bone marrow for incorporation into hemoglobin.[3][5]

This dual action of stimulating EPO and improving iron utilization provides a more comprehensive approach to treating anemia compared to administering exogenous ESAs alone.[3][6]

Experimental Validation and Methodologies

A series of well-established in vitro and cellular assays are employed to characterize the mechanism of action of any novel HIF-PH inhibitor. The logical workflow confirms the compound's activity from the molecular target to the cellular response.

Workflow Step1 Step 1: In Vitro PHD2 Inhibition Assay Step2 Step 2: Cellular HIF-1α Stabilization Assay Step1->Step2 Confirms Target Engagement Step3 Step 3: HRE-Reporter Gene Assay Step2->Step3 Confirms Pathway Activation Step4 Step 4: Target Gene Expression Analysis Step3->Step4 Confirms Downstream Gene Activation

Caption: Standard experimental workflow for characterizing a HIF-PH inhibitor.

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)

Principle: This homogeneous assay measures the direct inhibition of PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate.[16][19] A biotinylated HIF-1α peptide is incubated with recombinant PHD2 enzyme. The hydroxylated product is detected by an antibody specific to hydroxyproline, which is conjugated to an acceptor bead. A streptavidin-coated donor bead binds the biotinylated peptide, bringing the beads into proximity, which generates a luminescent signal.[19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate (e.g., residues 556-574), and the test compound (e.g., this compound analogue) at various concentrations.

  • Enzymatic Reaction: In a 384-well plate, add the test compound, PHD2 enzyme, and co-factors (FeSO₄, 2-oxoglutarate, ascorbate).

  • Initiation: Add the HIF-1α peptide substrate to start the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add a "stop-detection mix" containing EDTA (to chelate iron and stop the reaction), anti-hydroxyproline antibody-conjugated acceptor beads, and streptavidin-coated donor beads.

  • Incubation: Incubate in the dark at room temperature for 60 minutes to allow bead association.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value from the dose-response curve.

Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)

Principle: This assay visually confirms that the compound inhibits PHD activity within a cellular context, leading to the accumulation of the HIF-1α protein.[20][21]

Step-by-Step Methodology:

  • Cell Culture: Plate human cells (e.g., Hep3B, HeLa, or a renal cell line like RCC4) and grow to 70-80% confluency.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for HIF-1α.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the HIF-1α band should increase with higher concentrations of the inhibitor.

Protocol 3: HRE-Reporter Gene Assay (Luciferase Assay)

Principle: This assay quantifies the functional consequence of HIF-1α stabilization—its ability to act as a transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs.[16][22] Increased HIF activity leads to increased luciferase expression, which is measured by a luminescent signal.

Step-by-Step Methodology:

  • Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HCT116, HeLa) with an HRE-luciferase reporter plasmid.[22]

  • Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 16-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Analysis: Normalize the luciferase activity to a control and plot the dose-response curve to determine the EC₅₀ value, which reflects the compound's potency in activating the HIF pathway.[16]

Pharmacological Profile of Key Analogues

Several drugs based on related chemical scaffolds have been extensively studied and approved for clinical use in various regions.[1] Their potency against the target enzymes is a key determinant of their clinical efficacy.

CompoundTarget ClassPHD2 IC₅₀ (nM)Primary IndicationStatus
Roxadustat HIF-PH Inhibitor~27 nM[16]Anemia in Chronic Kidney Disease (CKD)[5][23]Approved in China, Japan, Europe, and other regions.[5][23]
Vadadustat HIF-PH Inhibitor~29 nM[16]Anemia in CKD[4][24]Approved in Japan and Europe for dialysis-dependent patients.[24]
Daprodustat HIF-PH Inhibitor~67 nM[16]Anemia in CKD[13][17]Approved by the FDA for dialysis-dependent patients.[17][25]
Molidustat HIF-PH Inhibitor~7 nM[16]Renal Anemia[1]Approved in Japan.[1]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Directions

The this compound framework has provided a foundation for a powerful new class of oral therapeutics that modulate the fundamental oxygen-sensing HIF pathway. Their mechanism of action—inhibiting PHD enzymes to stabilize HIF-α—results in a coordinated physiological response that not only stimulates erythropoiesis but also optimizes iron metabolism for the effective production of red blood cells. This approach offers a convenient oral alternative to injectable ESAs for patients with anemia of CKD.[6][13]

Ongoing and future research will continue to evaluate the long-term safety of these agents, particularly concerning cardiovascular outcomes and potential effects on tumor growth, as the HIF pathway is also implicated in angiogenesis and cell proliferation.[1][2] Nevertheless, the development of HIF-PH inhibitors stands as a landmark achievement in applying a deep understanding of a core biological pathway to create a novel and effective therapeutic strategy.

References

  • ChemicalBook. (2024, September 5). Roxadustat: Indications, Mechanism of Action and Side Effects.
  • National Center for Biotechnology Information. (n.d.). Vadadustat. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Roxadustat? Patsnap Synapse. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Vadadustat? Patsnap Synapse. Retrieved from [Link]

  • Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Wikipedia. (n.d.). Roxadustat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Daprodustat. PubChem. Retrieved from [Link]

  • Shrestha, P., et al. (2022). Roxadustat: A Narrative Review of Action and Safety Profile. Cureus.
  • Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.
  • Patsnap. (2024, June 14). What is Daprodustat used for? Patsnap Synapse. Retrieved from [Link]

  • Vargo, P. R., & Vourvahis, M. (2021).
  • Patsnap. (2024, June 14). What is Vadadustat used for? Patsnap Synapse. Retrieved from [Link]

  • Chen, N., et al. (2023).
  • Patsnap. (2024, July 17). What is the mechanism of Daprodustat? Patsnap Synapse. Retrieved from [Link]

  • Ovid. (2023, June 1). Daprodustat. American Journal of Health-System Pharmacy.
  • Pharmacology, D. (2024, August 18). Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease. YouTube. Retrieved from [Link]

  • Wish, J. B. (2016). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases.
  • Provenzano, R., et al. (2021). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? Clinical Journal of the American Society of Nephrology.
  • AWS. (n.d.).
  • Lombardi, A. P., et al. (2022).
  • AACR Journals. (2006, April 15).
  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology.
  • Tanaka, T., & Inagi, R. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.
  • Springer Nature. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
  • Assay Genie. (2024, January 12). Unlocking Cellular Adaptation: The HIF Enhancer Pathway and Its Implications in Hypoxia Response. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 11). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.
  • Schlisio, S., et al. (2021). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? Cells.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • American Chemical Society. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.
  • ResearchGate. (n.d.). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
  • World Journal of Pharmaceutical and Medical Research. (2019, December 22).
  • National Center for Biotechnology Information. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry.
  • Maxwell, P. H., & Eckardt, K. U. (2019). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry.
  • ClinicalTrials.gov. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • ResearchGate. (2025, January 27).
  • ClinicalTrials.gov. (n.d.). A Study of Raludotatug Deruxtecan (R-DXd) in Subjects With Platinum-resistant, High-grade Ovarian, Primary Peritoneal, or Fallopian Tube Cancer.
  • National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry.
  • ClinicalTrials.gov. (2013, December 16).
  • MDPI. (2023, October 25). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • National Center for Biotechnology Information. (n.d.). 1, 4-Dihydropyridines: a class of pharmacologically important molecules.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity.
  • National Center for Biotechnology Information. (2020, March 27). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action.
  • ClinicalTrials.gov. (2005, June 24). Phase II Pilot Study of Aminoimidazole Carboxamide Riboside (AICAR), a Precursor of Purine Synthesis, for Lesch-Nyhan Disease.

Sources

An In-Depth Technical Guide to the Crystal Structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and solid-state structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural characteristics and synthetic pathways of this compound.

Introduction: The Significance of the 4-Oxo-1,4-dihydropyridine-3-carboxamide Scaffold

The 4-oxo-1,4-dihydropyridine-3-carboxamide moiety is a critical pharmacophore found in a variety of bioactive compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential. Notably, this scaffold is a key structural component in several approved drugs, including the antiviral agents dolutegravir and bictegravir, and the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor.[1][2] The planarity, hydrogen bonding capabilities, and potential for diverse substitutions make this heterocyclic system a versatile template for designing novel therapeutic agents.

This guide focuses on the parent compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide (C₁₂H₁₀N₂O₂), providing a foundational understanding of its molecular architecture. A thorough analysis of its crystal structure is paramount, as the solid-state conformation and intermolecular interactions profoundly influence its physicochemical properties, such as solubility and stability, which are critical parameters in drug development. The structural insights presented herein are derived from a detailed crystallographic study, offering a robust basis for further research and development of its derivatives.[3][4][5][6]

Synthesis and Crystallization: A Validated Protocol

The synthesis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is reliably achieved through an amide condensation reaction.[3][6] This method involves the coupling of 4-hydroxynicotinic acid with aniline, facilitated by common peptide coupling reagents. The subsequent crystallization from an acetone solution via slow evaporation yields high-quality single crystals suitable for X-ray diffraction analysis.[4][5]

Experimental Protocol: Synthesis and Crystallization

Materials:

  • 4-Hydroxynicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBT)

  • Diisopropylethylamine (DIPEA)

  • Aniline

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxynicotinic acid (0.51 g, 3.67 mmol), EDC (1.06 g, 5.51 mmol), and HOBT (0.60 g, 4.40 mmol) in 6 ml of DMF.

  • Activation: Stir the mixture at 0°C for 1 hour to activate the carboxylic acid.

  • Amide Coupling: To the activated mixture, add DIPEA (0.95 g, 7.34 mmol) and aniline (0.28 ml, 3.67 mmol).

  • Reaction Completion: Allow the reaction to proceed with continuous stirring at 50°C for 12 hours.

  • Precipitation: Add 20 ml of deionized water to the reaction mixture and store it in a refrigerator at 5°C overnight to induce precipitation.

  • Isolation: Collect the resulting precipitate by filtration and wash it thoroughly with deionized water.

  • Crystallization: Dissolve the crude product in acetone, using ultrasound to ensure complete dissolution. Filter the resulting clear solution into a clean glass bottle.

  • Crystal Growth: Place the bottle in a fume hood and allow the solvent to evaporate slowly over several days to obtain colorless, rod-shaped crystals.[6]

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 1. Dissolve Reactants (4-Hydroxynicotinic acid, EDC, HOBT in DMF) B 2. Stir at 0°C for 1h A->B C 3. Add DIPEA and Aniline B->C D 4. Stir at 50°C for 12h C->D E 5. Add Deionized Water D->E F 6. Refrigerate Overnight E->F G 7. Filter and Wash Precipitate F->G H 8. Dissolve in Acetone G->H Crude Product I 9. Filter Solution H->I J 10. Slow Evaporation I->J K 11. Obtain Single Crystals J->K

Caption: Experimental workflow for the synthesis and crystallization of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.

In-Depth Crystal Structure Analysis

The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical formulaC₁₂H₁₀N₂O₂
Formula weight214.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.68228 (10)
b (Å)13.1717 (2)
c (Å)11.8314 (18)
β (°)104.188 (13)
Volume (ų)1009.61 (3)
Z4
Calculated density (Mg m⁻³)1.371
µ (mm⁻¹)0.79
F(000)448.0

Data sourced from IUCrData.[5]

Molecular Conformation

The molecule exhibits a nearly planar conformation.[3][4] This planarity is evidenced by the small dihedral angle of 6.80 (8)° between the 4-oxo-1,4-dihydropyridine and the phenyl rings.[3][6] This structural feature is significant as it can facilitate π-π stacking interactions in the crystal lattice and influences the molecule's interaction with biological targets.

An important intramolecular feature is a hydrogen bond formed between the amide NH group and the carbonyl oxygen atom of the 4-oxo-1,4-dihydropyridine ring.[3][4][6] This interaction contributes to the molecule's conformational rigidity and planarity.

Caption: Intramolecular hydrogen bonding in 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. (A representative 2D diagram should be used in place of the placeholder image)

Crystal Packing and Intermolecular Interactions

The crystal structure is primarily stabilized by intermolecular hydrogen bonds. Specifically, the NH group of the dihydropyridine ring acts as a hydrogen bond donor to the carbonyl oxygen of the same ring in an adjacent molecule.[3][4][5] This interaction, with a donor-acceptor distance of 2.744 (2) Å, results in the formation of infinite one-dimensional chains that propagate along the b-axis direction.[3][4][6] These chains are further packed into a stable three-dimensional architecture.

Hydrogen Bond Geometry

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O1ⁱ0.91 (2)1.84 (3)2.744 (2)171 (2)
N2—H2···O10.88 (3)1.91 (2)2.6731(18)144 (2)

Symmetry code: (i) -x, y+1/2, -z+1/2. Data sourced from IUCrData.[3]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N1H1 N1-H1 B_O1 O1 A_N1H1->B_O1 Intermolecular H-Bond A_O1 O1 B_N1H1 N1-H1 C_O1 O1 B_N1H1->C_O1 Intermolecular H-Bond C_N1H1 N1-H1

Caption: Schematic of the intermolecular hydrogen bonding forming infinite chains along the b-axis.

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the synthesis and crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. The presented protocols are robust and reproducible, and the structural analysis reveals a planar molecule that forms infinite chains through specific hydrogen bonding interactions.

The foundational knowledge of this parent compound's solid-state structure is invaluable for the rational design of novel derivatives. Future work could involve co-crystallization studies to explore different packing motifs and the introduction of various substituents on the phenyl and dihydropyridine rings to modulate the compound's physicochemical and pharmacological properties. The insights provided here serve as a critical starting point for such endeavors, particularly in the context of developing new therapeutic agents based on the 4-oxo-1,4-dihydropyridine-3-carboxamide scaffold.

References

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(8), x230601. [Link]

  • Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(8). [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]

Sources

A Technical Guide to Evaluating the In Vitro Anticancer Activity of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Reimagining Dihydropyridines in Oncology

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role as L-type calcium channel blockers in treating cardiovascular diseases.[1] However, the structural versatility and privileged nature of the DHP ring have propelled its exploration far beyond this initial indication. Over the past two decades, a compelling body of evidence has emerged, repositioning DHP derivatives as a promising class of anticancer agents.[1][2] These compounds exhibit a diverse range of cytotoxic and cytostatic activities, often through mechanisms entirely distinct from calcium channel modulation.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven, logical framework for the in vitro evaluation of novel DHP derivatives. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative literature, enabling your team to confidently assess the anticancer potential of your candidate compounds.

Section 1: The Mechanistic Landscape of Dihydropyridine Anticancer Activity

Understanding the potential mechanisms of action is critical for designing a logical and efficient screening cascade. Unlike classical chemotherapeutics that may have a single, well-defined target, DHP derivatives often exhibit polypharmacology. Their anticancer effects are primarily attributed to two major cellular events: the induction of programmed cell death (apoptosis) and the disruption of cell division (cell cycle arrest).

Key reported mechanisms include:

  • Induction of Apoptosis: Many potent DHP derivatives trigger the cell's intrinsic suicide program, leading to organized cellular dismantling without inducing an inflammatory response.[3][4]

  • Cell Cycle Arrest: A hallmark of many DHP compounds is their ability to halt cell cycle progression, most commonly at the G2/M phase transition.[3][4][5] This prevents cancer cells from completing mitosis and proliferating.

  • Tubulin Polymerization Inhibition: Some derivatives function as antimitotic agents by directly interfering with microtubule dynamics. They can bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle, which is essential for chromosome segregation.[5] This action mechanistically links them to established anticancer agents like vinca alkaloids and taxanes.

  • Reversal of Multidrug Resistance (MDR): Certain DHP derivatives can inhibit the function of efflux pumps like P-glycoprotein, which cancer cells use to expel chemotherapeutic drugs.[6][7] This can re-sensitize resistant tumors to conventional therapies.

Visualizing the Core Mechanisms

The following diagram illustrates the convergence of these primary mechanisms, leading to a potent anticancer effect. A DHP derivative can initiate a cascade that forces a cell toward either mitotic catastrophe or direct apoptotic signaling.

DHP_Mechanisms cluster_0 Dihydropyridine Derivative Action cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes cluster_3 Terminal Event DHP DHP Derivative Tubulin Tubulin Polymerization Inhibition DHP->Tubulin Signaling Pro-Apoptotic Signaling DHP->Signaling Spindle Mitotic Spindle Aberration Tubulin->Spindle Apoptosis Apoptosis Induction Signaling->Apoptosis Arrest G2/M Phase Arrest Spindle->Arrest Arrest->Apoptosis Mitotic Catastrophe Death Cancer Cell Death Apoptosis->Death

Caption: Convergent signaling pathways of DHP-induced anticancer activity.

Section 2: A Validated Workflow for In Vitro Evaluation

A systematic, phased approach is essential for efficiently screening and characterizing DHP derivatives. This workflow ensures that resources are focused on the most promising candidates and that a deep mechanistic understanding is built progressively.

Visualizing the Experimental Workflow

Screening_Workflow start Novel DHP Derivatives (Library) mtt Phase 1: Cytotoxicity Screening (MTT Assay) start->mtt ic50 Determine IC50 Values Select Hits (e.g., IC50 < 10 µM) mtt->ic50 mechanistic Phase 2: Mechanistic Assays (On Selected Hits) ic50->mechanistic Potent Compounds report Comprehensive Profile: Potency & Mechanism ic50->report Inactive Compounds (Archived) apoptosis Apoptosis Quantification (Annexin V-FITC / PI Assay) mechanistic->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanistic->cellcycle apoptosis->report cellcycle->report

Caption: Phased workflow for screening and characterizing DHP derivatives.

Section 3: Phase 1 - Primary Cytotoxicity Screening

The initial goal is to determine the concentration at which a DHP derivative inhibits cancer cell growth by 50% (the IC50 value). The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.[8]

Causality Behind the Method: The MTT Assay

The assay's principle is grounded in cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide, or MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. Dead or dying cells lose this enzymatic capability. By dissolving the formazan crystals and measuring the absorbance of the resulting purple solution, we can quantify cell viability.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies and is suitable for adherent cancer cell lines in a 96-well format.[9][10]

A. Materials

  • MTT Reagent: 5 mg/mL solution in sterile PBS, filter-sterilized.

  • Solubilization Buffer: Isopropanol or DMSO.

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Test DHP Derivatives: Stock solutions in DMSO (e.g., 10 mM).

  • Microplate reader capable of measuring absorbance at 570-590 nm.

B. Step-by-Step Procedure

  • Cell Seeding: Harvest exponentially growing cells. Perform a cell count (e.g., using a hemocytometer and Trypan blue to ensure >90% viability). Resuspend cells to a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and seed into each well of a 96-well plate.

    • Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the DHP derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity.

  • Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of your DHP derivatives. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (fresh medium only).[10]

  • Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Scientist's Note: Serum and phenol red can interfere with the assay by generating background signals.[10] Performing this step in serum-free, phenol red-free medium enhances accuracy.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150-200 µL of solubilization buffer (e.g., isopropanol) to each well to dissolve the formazan.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm within 1 hour. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Comparative IC50 Values

Summarize the screening results in a clear table. This allows for rapid comparison of the potency of different derivatives across various cell lines.

Compound ID4-Aryl SubstituentTarget Cell LineIC50 (µM) [±SD]Source
13ad' (Not Specified)Caco-20.63 ± 0.05[3]
19 4-BromophenylHeLa2.3[2]
18 4-BenzyloxyphenylHeLa3.6[2]
19 4-BromophenylMCF-75.7[2]
7a 4-Methyl-2-thiazolylMOLT-417.4 ± 2.0[11]
7d 4-Methyl-2-thiazolylMCF-728.5 ± 3.5[11]
6j (Not Specified)MCF-756[12]

Section 4: Phase 2 - Mechanistic Elucidation

Once "hit" compounds with significant cytotoxicity are identified, the next crucial step is to understand how they kill cancer cells. Flow cytometry is an indispensable tool for this phase, allowing for the rapid, quantitative analysis of individual cells within a population.

Apoptosis Quantification by Annexin V-FITC / Propidium Iodide (PI) Staining

Causality Behind the Method This assay elegantly distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer surface.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it specifically labels early apoptotic cells.[13]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells with intact membranes.[13] It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.

By using both stains, we can differentiate the cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

Visualizing the Annexin V / PI Assay Workflow

Apoptosis_Workflow start Seed & Treat Cells with DHP Derivative (IC50 Conc.) harvest Harvest Cells (Including Supernatant) start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15-20 min (Room Temp, Dark) stain->incubate analyze Analyze via Flow Cytometry (Within 1 hour) incubate->analyze

Caption: Step-by-step workflow for apoptosis detection via flow cytometry.

Protocol 2: Annexin V-FITC / PI Apoptosis Assay

This protocol is a synthesis of standard methods for flow cytometric analysis.[13][15][16]

A. Materials

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Phosphate-Buffered Saline (PBS), cold.

  • FACS tubes.

  • Flow cytometer.

B. Step-by-Step Procedure

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the DHP derivative at its predetermined IC50 concentration for a relevant time period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the well, which contains apoptotic bodies and detached cells.

  • Cell Counting and Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant. Wash the cell pellet once with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells in 100 µL.[13][15]

  • Staining: To the 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16] Gently vortex the tube.

    • Scientist's Note: The timing of PI addition can be critical. To avoid false positives, some protocols recommend adding PI just 5 minutes before analysis.[13]

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples immediately (within 1 hour) by flow cytometry, using appropriate compensation controls for FITC and PI channels.[13]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality Behind the Method This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Propidium Iodide (PI): As a DNA intercalating agent, the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[17]

  • Cell Cycle Phases:

    • G0/G1 phase: Cells have a normal (2N) amount of DNA.

    • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

    • G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

  • RNase Treatment: PI also binds to double-stranded RNA. Therefore, treating cells with RNase is a critical step to ensure that the measured fluorescence comes only from DNA, providing accurate cell cycle profiles.[17]

Protocol 3: Cell Cycle Analysis with PI Staining

This protocol is based on standard ethanol fixation and PI staining methods.[17][18]

A. Materials

  • Ice-cold 70% ethanol.

  • PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS).

  • RNase A solution (e.g., 100 µg/mL).

  • FACS tubes.

  • Flow cytometer.

B. Step-by-Step Procedure

  • Cell Culture and Treatment: Seed and treat cells as described in the apoptosis protocol (Section 4.1).

  • Harvesting: Harvest approximately 1-2 x 10^6 cells by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping.[17][18]

  • Incubation: Fix the cells for at least 1 hour at 4°C. (Cells can be stored in ethanol at -20°C for several weeks).[17]

  • Rehydration and Washing: Centrifuge the fixed cells (a higher g-force may be needed). Carefully decant the ethanol and wash the pellet twice with PBS.[17]

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Section 5: Conclusion and Future Directions

This guide provides a foundational, mechanistically driven framework for the in vitro evaluation of dihydropyridine derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening with the MTT assay to specific mechanistic studies like apoptosis and cell cycle analysis, researchers can efficiently identify and characterize promising lead compounds.

The true power of the DHP scaffold lies in its tunability. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the C3, C4, and C5 positions to enhance potency and selectivity against specific cancer types.[2][11]

  • Exploring Novel Mechanisms: Investigating the impact of lead compounds on other cancer hallmarks, such as angiogenesis (e.g., VEGFR-2 inhibition) or metabolic pathways (e.g., mTOR inhibition).[19]

  • In Vivo Validation: Advancing the most promising candidates from in vitro studies into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The journey from a library of novel compounds to a clinical candidate is long, but it begins with robust, logical, and well-executed in vitro science.

References

  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Bijani, K., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol.
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Ghorab, M. M., et al. (2016). Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research.
  • Thermo Fisher Scientific. eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide.
  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Tasić, J., et al. (2015). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro.
  • Bijani, K., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. PMC - NIH.
  • Abcam. MTT assay protocol.
  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI.
  • Denish, K., et al. (2016).
  • Perużyńska, M., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. MDPI.
  • Weizmann Institute of Science. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Horton, T. MTT Cell Assay Protocol.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Abdel-Fattah, M. A. O., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Bentham Science.
  • Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
  • Fassihi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH.
  • de Oliveira, B. R., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
  • Tasić, J., et al. (2015).
  • Biointerface Research in Applied Chemistry. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold.
  • YMER. (2022).
  • Fassihi, A., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. PubMed.
  • ResearchGate. Synthetic Novel 1, 4-Dihydropyridine Derivatives Act as Potential Anticancer Agent Against Both Human Small Cell Lung DMS 114 Cancer Cell Line and Human Colon Cancer Cell Line HCC 2998.
  • Omar, A. M., et al. (2018).
  • Denish, K., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Bentham Science.
  • ResearchGate.

Sources

The Evolving Landscape of Dihydropyridine Scaffolds: A Technical Guide to the Structure-Activity Relationship of Dihydropyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Ester—A New Chapter in Dihydropyridine Pharmacology

The 1,4-dihydropyridine (DHP) nucleus is a cornerstone in medicinal chemistry, most notably as the foundational scaffold for a major class of L-type calcium channel blockers used in the management of cardiovascular diseases like hypertension and angina.[1] While the classical DHP structure is characterized by ester functionalities at the C3 and C5 positions, a growing body of research is exploring the isosteric replacement of these esters with carboxamide groups. This modification opens up new avenues for modulating the pharmacological profile of DHPs, leading to compounds with a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant effects, in addition to their canonical role as calcium channel modulators.[2][3]

This in-depth technical guide, designed for researchers and drug development professionals, delves into the core principles of the structure-activity relationship (SAR) of dihydropyridine carboxamides. Moving beyond a simple recitation of facts, this guide will elucidate the causal relationships between structural modifications and biological outcomes, provide detailed experimental methodologies, and offer insights into the design of novel DHP-based therapeutic agents.

The Dihydropyridine Carboxamide Core: A Structural Overview

The fundamental structure of a dihydropyridine carboxamide retains the essential 1,4-dihydropyridine ring. The key distinction lies in the replacement of one or both ester groups at the C3 and C5 positions with carboxamide moieties (-CONH-R). This seemingly subtle change can have profound effects on the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of Dihydropyridine Carboxamides: The Modified Hantzsch Reaction

The classical Hantzsch synthesis, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, is the archetypal method for creating the dihydropyridine ring.[4] To synthesize dihydropyridine carboxamides, a modification of this venerable reaction is typically employed, wherein one or both of the β-ketoester components are replaced with a β-ketoamide (acetoacetamide).

Experimental Protocol: Synthesis of Symmetrical 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides

This protocol outlines a general procedure for the synthesis of symmetrical dihydropyridine dicarboxamides.

Materials:

  • Aromatic aldehyde (1 equivalent)

  • N-substituted acetoacetamide (2 equivalents)

  • Ammonium acetate (excess)

  • Ethanol or other suitable solvent

Procedure:

  • A mixture of the aromatic aldehyde, N-substituted acetoacetamide, and ammonium acetate in ethanol is refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Structure-Activity Relationship (SAR) of Dihydropyridine Carboxamides

The biological activity of dihydropyridine carboxamides is intricately linked to the nature and position of substituents on the dihydropyridine ring and the carboxamide nitrogen.

The 1,4-Dihydropyridine Ring
  • N1 Position: The unsubstituted N1 position (NH group) is generally considered crucial for activity, particularly for calcium channel modulation. Substitution at this position often leads to a significant decrease or loss of activity.

  • C2 and C6 Positions: Small alkyl groups, typically methyl groups, at the C2 and C6 positions are optimal for activity.

  • C4 Position: An aryl group at the C4 position is a key determinant of activity. The nature and position of substituents on this aryl ring can profoundly influence potency and selectivity.

    • Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring are often associated with enhanced calcium channel blocking activity.[5]

    • The position of the substituent is also critical, with ortho and meta substitutions often being more favorable than para substitutions.

The C3 and C5 Carboxamide Moieties

The replacement of esters with carboxamides at the C3 and C5 positions is the defining feature of this class of compounds and a critical area of SAR exploration.

  • Symmetrical vs. Unsymmetrical Substitution: Symmetrical dicarboxamides are the most straightforward to synthesize. However, unsymmetrical derivatives, bearing one ester and one carboxamide, or two different carboxamide groups, introduce chirality at the C4 position, which can lead to stereoselective biological activity.

  • Nature of the Carboxamide Nitrogen Substituent (R in -CONH-R):

    • Primary Amides (-CONH2): The presence of a primary amide can increase polarity and hydrogen bonding potential.

    • Secondary Amides (-CONH-Alkyl/Aryl): The nature of the substituent on the nitrogen atom significantly impacts lipophilicity and steric bulk, which in turn affects target binding and pharmacokinetic properties. Aromatic substituents on the amide nitrogen have been explored for various activities.[6]

    • Tertiary Amides (-CONR1R2): Tertiary amides offer further opportunities to modulate the physicochemical properties of the molecule.

A study on TGFβ inhibition found that a carboxamide analog was modestly potent but about 4-fold less potent than simple alkyl esters, suggesting that for this particular target, the ester functionality may be preferred for optimal hydrophobic interactions.

Biological Activities and Associated SAR Insights

While historically known for their cardiovascular effects, dihydropyridine carboxamides have demonstrated a broader spectrum of biological activities.

Calcium Channel Modulation

The primary target of classical dihydropyridines is the L-type voltage-gated calcium channel. While comprehensive comparative data is still emerging, some studies suggest that dihydropyridine carboxamides can retain calcium channel blocking activity. The potency is influenced by the substituents on the C4-aryl ring and the nature of the carboxamide group. For instance, in a series of dihydropyrimidine carboxamides (aza-analogs of dihydropyridines), metabolites with a specific carboxamide structure were found to be highly potent calcium channel blockers with IC50 values in the nanomolar range.[5] This highlights the potential for fine-tuning activity through modifications of the carboxamide moiety.

Anticancer Activity

Several studies have reported the cytotoxic effects of dihydropyridine carboxamides against various cancer cell lines.

Key SAR Observations for Anticancer Activity:

  • The introduction of an N-thiazolyl carbamoyl group at the C3 and C5 positions has been shown to enhance cytotoxic potential.[6]

  • The nature of the substituent on the C4-aryl ring plays a significant role. For example, compounds with a 4-nitrophenyl or 4-chlorophenyl group at the C4 position have demonstrated potent activity.[3]

Table 1: Anticancer Activity of Selected Dihydropyridine Carboxamides

CompoundC4-Aryl SubstituentC3/C5-Carboxamide SubstituentCancer Cell LineIC50 (µM)Reference
7d 4-ChlorophenylN-thiazol-2-ylMCF-728.5[6]
7a PhenylN-thiazol-2-ylLS18029.7[6]
7a PhenylN-thiazol-2-ylMOLT-417.4[6]
2c 4-ChlorophenylN-(4-phenylthiazol-2-yl)HeLa0.02[3]
2e 4-NitrophenylN-(4-phenylthiazol-2-yl)MCF-70.03[3]
Antimicrobial Activity

Dihydropyridine carboxamides have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Key SAR Observations for Antimicrobial Activity:

  • Lipophilicity appears to play a role in the antimicrobial activity of these compounds.

  • Specific substituents on the carboxamide nitrogen can confer potent activity against certain microbial strains. For example, a compound with a N,N-bis(5-phenyl-1,3,4-thiadiazol-2-yl) dicarboxamide moiety showed high activity against E. coli and P. aeruginosa.[3]

Table 2: Antimicrobial Activity of Selected Dihydropyridine Carboxamides

CompoundC4-Aryl SubstituentC3/C5-Carboxamide SubstituentMicroorganismMIC (µg/mL)Reference
2e 4-NitrophenylN-(4-phenylthiazol-2-yl)E. coli0.25[3]
2c 4-ChlorophenylN-(4-phenylthiazol-2-yl)P. aeruginosa0.5[3]
2c 4-ChlorophenylN-(4-phenylthiazol-2-yl)C. albicans0.5[3]

Experimental Workflows for SAR Studies

A systematic investigation of the SAR of dihydropyridine carboxamides involves a well-defined workflow encompassing synthesis, purification, characterization, and biological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Modified Hantzsch Reaction Purification Filtration & Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Ca_Assay In Vitro Calcium Channel Assay IR->Ca_Assay Anticancer_Assay Cytotoxicity Assay (e.g., MTT) IR->Anticancer_Assay Antimicrobial_Assay MIC Determination IR->Antimicrobial_Assay SAR_Analysis SAR Analysis & Lead Optimization Ca_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Caption: Experimental workflow for the structure-activity relationship studies of dihydropyridine carboxamides.

In Vitro Calcium Channel Blocking Assay Protocol

This protocol provides a general method for assessing the L-type calcium channel blocking activity of dihydropyridine carboxamides using a whole-cell patch-clamp technique.[7]

Materials and Methods:

  • Cell Culture: Use a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the channel subunits or primary cardiomyocytes).

  • Electrophysiology Setup: A patch-clamp amplifier, data acquisition system, and microscope are required.

  • Solutions: Prepare appropriate external and internal solutions for recording calcium currents. The external solution typically contains Ba²⁺ as the charge carrier to enhance the signal and block K⁺ channels.

  • Procedure: a. Establish a whole-cell patch-clamp configuration on a single cell. b. Hold the cell membrane potential at a negative value (e.g., -80 mV) to keep the calcium channels in a resting state. c. Apply depolarizing voltage steps to elicit inward Ba²⁺ currents through the L-type calcium channels. d. After obtaining a stable baseline recording, perfuse the cell with the test compound at various concentrations. e. Record the currents at each concentration and after washout of the compound. f. Analyze the data to determine the concentration-dependent inhibition of the calcium current and calculate the IC50 value.

Key SAR Principles and Causality

The following diagram summarizes the key structural features of dihydropyridine carboxamides and their influence on biological activity.

SAR_Summary DHP_Core 1,4-Dihydropyridine Core N1-H: Essential for activity C2/C6-Me: Optimal for duration C4-Aryl: Key for potency & selectivity C3/C5-CONHR: Modulates properties Aryl_Sub Substituents on C4-Aryl Ring (e.g., -NO2, -Cl) Influence potency DHP_Core:c4->Aryl_Sub Amide_Sub Substituents on Carboxamide N (H, Alkyl, Aryl) Affect lipophilicity & H-bonding DHP_Core:c35->Amide_Sub Chirality Unsymmetrical C3/C5 Substitution Introduces chirality at C4 Leads to stereoselectivity DHP_Core:c35->Chirality Activity Biological Activity (Ca²⁺ Channel Modulation, Anticancer, Antimicrobial) Aryl_Sub->Activity Amide_Sub->Activity Chirality->Activity

Caption: Key structure-activity relationships of dihydropyridine carboxamides.

The rationale behind these SAR principles lies in the specific interactions between the dihydropyridine carboxamide molecule and its biological target. For instance, the C4-aryl group is thought to fit into a hydrophobic pocket of the receptor, and its electronic properties can influence the binding affinity. The carboxamide groups, with their ability to act as both hydrogen bond donors and acceptors, can form crucial interactions with amino acid residues in the binding site. The overall lipophilicity, governed by the various substituents, determines the compound's ability to cross cell membranes and reach its target.

Conclusion and Future Perspectives

The exploration of dihydropyridine carboxamides represents a significant expansion of the chemical space and therapeutic potential of the dihydropyridine scaffold. By replacing the traditional ester groups with carboxamides, medicinal chemists can fine-tune the physicochemical and pharmacological properties of these molecules to achieve desired biological effects. While research in this area is still evolving, the existing data clearly indicate that dihydropyridine carboxamides are a promising class of compounds with diverse activities, including potent anticancer and antimicrobial effects.

Future research should focus on a more systematic and comparative analysis of the SAR of dihydropyridine carboxamides, particularly in relation to their ester counterparts for calcium channel modulation. The synthesis and evaluation of a wider range of unsymmetrical derivatives will be crucial for exploring the impact of stereochemistry on activity. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways involved in their non-canonical biological effects. Such efforts will undoubtedly pave the way for the development of novel and improved dihydropyridine-based therapeutics.

References

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link].

  • Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels. PubMed. Available at: [Link].

  • Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. PubMed. Available at: [Link].

  • Anticancer activity of 4-aryl-1,4-dihydropyridines. ChemRxiv. Available at: [Link].

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Available at: [Link].

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. Available at: [Link].

  • Anticancer activity of 4-aryl-1,4-dihydropyridines. ResearchGate. Available at: [Link].

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PubMed Central. Available at: [Link].

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. Available at: [Link].

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. National Institutes of Health. Available at: [Link].

  • A dihydropyridine calcium channel blocker with phosphodiesterase inhibitory activity: effects on cultured vascular smooth muscle and cultured heart cells. PubMed. Available at: [Link].

  • A Comparative Review of the SAR of Amlodipine and Lercanidipine. Acta Scientific. Available at: [Link].

  • Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives. PubMed Central. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC in μg/mL) of Synthesized 9a−k... ResearchGate. Available at: [Link].

  • Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. PubMed. Available at: [Link].

  • Calcium channel blockers | Chemistry and SAR. YouTube. Available at: [Link].

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PubMed Central. Available at: [Link].

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. Available at: [Link].

  • Comparative pharmacology of 1,4-dihydropyridines and other Ca2+ channel ligands. PubMed. Available at: [Link].

  • Figure 1. IC50 values for L-type calcium channel block obtained with... ResearchGate. Available at: [Link].

  • Synthesis of N-substituted 1,2-dihydropyridines 10a–g. ResearchGate. Available at: [Link].

  • MIC values for compounds 7, 9, and 14. ResearchGate. Available at: [Link].

  • Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube. Available at: [Link].

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. Available at: [Link].

  • 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. National Institutes of Health. Available at: [Link].

  • The interaction of dihydropyridine calcium channel blockers with calmodulin and calmodulin inhibitors. PubMed. Available at: [Link].

  • Inhibition by dihydropyridine class calcium channel blockers of tumor cell-platelet-endothelial cell interactions in vitro and metastasis in vivo. PubMed. Available at: [Link].

  • Dihydropyridine calcium channel blockers. Wikipedia. Available at: [Link].

  • Process for preparation of n,n-di substituted carboxamides. Google Patents.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including roles as calcium channel blockers, antimicrobial, and anticancer agents.[1][2] This application note provides a detailed, validated experimental protocol for the synthesis of 4-oxo-1,4-dihydropyridine-2-carboxamide, a key intermediate for the development of novel therapeutics. The described methodology is based on a robust amide condensation reaction, selected for its high efficiency and operational simplicity. We offer in-depth explanations for procedural choices, self-validating system checks, and comprehensive characterization data to ensure reproducibility and scientific integrity.

Introduction: The Significance of the 4-Oxo-1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs, most notably for treating cardiovascular diseases.[2][3] The introduction of a 4-oxo group and a 2-carboxamide moiety creates a molecule with a distinct electronic and steric profile, opening avenues for new biological targets. Specifically, the carboxamide group provides a critical handle for hydrogen bonding interactions, which can significantly enhance binding affinity and selectivity for target proteins.[4]

The synthesis of such derivatives is of paramount importance for building libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.[4] The protocol detailed herein focuses on an amide condensation approach, a fundamental and widely utilized transformation in medicinal chemistry for its reliability and broad substrate scope.[5] This method involves the activation of a carboxylic acid followed by nucleophilic attack by an amine to form a stable amide bond.

Experimental Workflow Overview

The synthesis is a two-step process beginning with the preparation of the carboxylic acid precursor, 4-hydroxynicotinic acid, followed by the crucial amide condensation reaction to yield the final product. This workflow is designed for clarity and efficiency in a standard laboratory setting.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A 4-Hydroxynicotinic Acid E Activation of Carboxylic Acid (0°C, 1 hr) A->E B Amine Source (e.g., Aniline) F Amide Bond Formation (50°C, 12 hr) B->F C Coupling Agents (EDC, HOBt) C->E D Solvent (DMF) D->E E->F G Precipitation (Addition of Water) F->G H Filtration & Washing G->H I This compound (Dried Product) H->I J Characterization (NMR, MS, IR) I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a verified synthesis of a structurally analogous compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, ensuring a high probability of success.[5][6]

Materials and Reagents
ReagentPuritySupplierNotes
4-Hydroxynicotinic Acid≥98%Standard vendorStarting material.
Aniline (or desired amine)≥99%Standard vendorNucleophile for amide formation.
EDC (EDAC)≥98%Standard vendorCarbodiimide coupling agent.
HOBt≥97%Standard vendorReduces side reactions and racemization.
Diisopropylethylamine (DIPEA)≥99%Standard vendorNon-nucleophilic base.
N,N-Dimethylformamide (DMF)AnhydrousStandard vendorReaction solvent.
Deionized Water--Used for precipitation.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxynicotinic acid (1.0 eq).

  • Reagent Addition: Add N,N-Dimethylformamide (DMF) to dissolve the starting material. Subsequently, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).[6]

    • Causality Explanation: EDC is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack. HOBt is added as a coupling auxiliary; it reacts with the activated acid to form an active ester intermediate. This intermediate is less prone to side reactions (like N-acylurea formation) and minimizes potential racemization if chiral amines are used.[5]

  • Activation: Cool the reaction mixture to 0°C using an ice bath and stir for 1 hour. This allows for the complete formation of the HOBt active ester.

  • Amine Addition: To the cooled mixture, add diisopropylethylamine (DIPEA) (2.0 eq) followed by the dropwise addition of the desired amine (e.g., aniline, 1.0 eq).[6]

    • Causality Explanation: DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, maintaining an optimal pH for the amide bond formation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50°C and stir continuously for 12 hours.[6]

    • Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Product Precipitation: After 12 hours, cool the reaction mixture to room temperature. Add deionized water slowly while stirring until a precipitate forms.[6]

  • Isolation and Purification: Place the flask in a refrigerator (approx. 5°C) overnight to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with deionized water to remove DMF and any water-soluble byproducts.

  • Drying: Dry the purified solid product under vacuum to obtain the final this compound. A representative yield for this type of reaction is approximately 39%.[5]

Characterization and Expected Results

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the dihydropyridine ring protons and the protons of the carboxamide substituent. The NH proton of the amide and the NH proton of the dihydropyridine ring are expected to appear as distinct singlets.[7]

    • ¹³C NMR will confirm the presence of the carbonyl carbons (amide and 4-oxo group) and the carbons of the heterocyclic and aromatic rings.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ketone and amide (around 1650-1690 cm⁻¹), and aromatic C-H stretching.[7]

  • Mass Spectrometry (MS): ESI-MS analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.

Safety and Handling

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • EDC and HOBt are sensitizers and irritants; handle with care in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme caution.

Conclusion

This application note provides a robust and well-rationalized protocol for synthesizing this compound. By detailing the causal relationships behind the chosen reagents and conditions, and by providing clear self-validation checkpoints, this guide is designed to be a trustworthy and authoritative resource for researchers in drug discovery and medicinal chemistry. The versatility of this amide coupling strategy allows for the straightforward generation of diverse analogs for biological evaluation.

References

  • Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery, 21(1), 15-33.
  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (n.d.). Indian Academy of Sciences.
  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradi
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). Bentham Science.
  • A Review on Synthesis and Biological Potential of Dihydropyridines. (2024).
  • Görlitzer, K., & Bartke, U. (2000). Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents. Pharmazie, 55(10), 735-740. [Link]

  • Mironov, M. A., et al. (2021). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 57(6), 634-644. [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Hindawi.
  • Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15777-15787. [Link]

  • Shu, C., & Long, C. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(7), x230601. [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. (2023). International Union of Crystallography. [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (2024). PubMed. [Link]

  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. (2025). PubMed. [Link]

  • 1,4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (2014). ResearchGate. [Link]

  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. (2012). PubMed. [Link]

Sources

"using 4-oxo-1,4-dihydropyridine-2-carboxamide in kinase inhibition assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Using 4-oxo-1,4-dihydropyridine-2-carboxamide in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Dihydropyridine Scaffolds in Kinase Inhibition

Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them high-priority targets for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[5]

Among the diverse chemical scaffolds explored for kinase inhibition, the this compound core represents a promising framework. Analogues of this structure have been identified as potent and selective inhibitors for critical oncogenic kinases, such as the Met kinase superfamily.[6] This application note provides a comprehensive guide for researchers on how to design, execute, and interpret biochemical kinase inhibition assays using compounds based on this scaffold. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but the underlying scientific rationale to empower robust and reliable data generation.

Foundational Concepts: Kinase Inhibition & Assay Principles

Mechanism of Action: ATP-Competitive Inhibition

Most small molecule kinase inhibitors, likely including those derived from the this compound scaffold, function as ATP-competitive inhibitors.[1][7][8] They are designed to bind to the ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate.[1][8] This binding event prevents the transfer of the γ-phosphate from ATP to the protein or peptide substrate, thereby blocking the phosphorylation event and downstream signaling.[8] The effectiveness of such an inhibitor is highly dependent on its affinity for the kinase's ATP pocket relative to the cellular concentration of ATP.[9]

Principles of Biochemical Kinase Assays

A biochemical kinase assay is an in vitro method designed to measure the catalytic activity of a purified kinase enzyme.[5][10] The fundamental goal is to quantify the rate of substrate phosphorylation. Inhibition is measured by the degree to which a test compound reduces this rate.[10] Modern assays are typically homogeneous (all-in-one-well) and rely on detecting either:

  • ADP Production: As the kinase transfers a phosphate from ATP, ADP is produced in a 1:1 stoichiometric ratio. Detecting the amount of ADP formed is a direct measure of kinase activity.[11][12]

  • ATP Depletion: Conversely, one can measure the amount of ATP remaining in the reaction. A decrease in ATP correlates with kinase activity.[13][14]

  • Phosphorylated Product Formation: Using specific antibodies or reagents that recognize the phosphorylated substrate provides a direct measurement of the enzymatic product.[2][15]

This guide will focus on a luminescence-based ADP detection method (e.g., ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method (e.g., HTRF®) as they are robust, scalable, and widely used platforms for high-throughput screening (HTS) and inhibitor characterization.[11][15][16][17]

Pre-Assay Preparations: Setting the Stage for Success

Flawless execution of a kinase assay begins before the first reagent is pipetted into the assay plate. These preparatory steps are critical for data integrity.

Compound Management and Solubility Testing
  • Rationale: An inhibitor must be fully dissolved in the assay buffer to exert its biological activity. Undissolved compound leads to inaccurate concentration-response curves and misleading potency values.[18][19][20] Therefore, assessing the kinetic solubility of your this compound derivative is a mandatory first step.[18][21]

  • Protocol: Kinetic Solubility Assessment

    • Prepare a high-concentration stock solution of the test compound, typically 10-20 mM in 100% Dimethyl Sulfoxide (DMSO).[19]

    • Serially dilute this stock into the exact aqueous kinase assay buffer that will be used for the main experiment.

    • Allow the dilutions to equilibrate at room temperature for 1-2 hours.

    • Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is the limit of your kinetic solubility.

    • Crucial Insight: Always ensure the highest concentration in your kinase assay is below this solubility limit. It is also vital to keep the final DMSO concentration in the assay consistent across all wells and ideally ≤1%, as higher concentrations can inhibit enzyme activity.[17][22][23]

Reagent Preparation and Quality Control
  • Enzyme: Use a highly purified and well-characterized recombinant kinase. Contamination with other kinases can lead to incorrect activity measurements.[2]

  • Substrate: Whether using a universal peptide substrate or a specific protein, ensure its purity and correct concentration.[15]

  • ATP: Prepare fresh ATP stock solutions and accurately determine their concentration. ATP degrades over time, affecting kinase reaction kinetics.

Experimental Protocols: Step-by-Step Methodologies

The following are detailed protocols for two industry-standard assay formats. They are designed for a 384-well plate format but can be scaled.[15][24]

Protocol 1: Luminescence-Based ADP Detection (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.[11][12] It's a two-step process: first, the kinase reaction occurs, then remaining ATP is depleted and the produced ADP is converted back to ATP, which drives a luciferase-based light-producing reaction.[11][16] The resulting luminescence is directly proportional to kinase activity.[11]

  • Workflow Diagram:

    ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A 1. Add Compound (e.g., 2.5 µL) B 2. Add Kinase + Substrate (e.g., 2.5 µL) C 3. Start with ATP (e.g., 5 µL) D Incubate (e.g., 60 min, RT) E 4. Add ADP-Glo™ Reagent (Stop & ATP Depletion) (e.g., 5 µL) D->E F Incubate (e.g., 40 min, RT) G 5. Add Kinase Detection Reagent (ADP -> ATP -> Light) (e.g., 10 µL) H Incubate (e.g., 30 min, RT) I Read Luminescence H->I

    Workflow for the ADP-Glo™ Kinase Inhibition Assay.

  • Step-by-Step Procedure:

    • Compound Plating: Prepare a serial dilution of the this compound compound in DMSO. Dispense 0.5 µL of each concentration into the wells of a 384-well assay plate.

    • Controls:

      • 0% Inhibition (Max Signal): Add 0.5 µL of DMSO (vehicle).[25][26][27]

      • 100% Inhibition (Background): Add 0.5 µL of DMSO. In the next step, kinase buffer without enzyme will be added to these wells.

    • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Add 5 µL of this mix to the compound and max signal wells. Add 5 µL of buffer with substrate only (no enzyme) to the background wells.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

    • Initiate Kinase Reaction: Add 5 µL of ATP solution (at a predetermined concentration, often near the Km,ATP of the kinase) to all wells to start the reaction. The final reaction volume is 10.5 µL.

    • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP produced into ATP and provides the luciferase/luciferin needed to generate a luminescent signal.[11][16] Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: TR-FRET Based Assay (HTRF® KinEASE)

This assay format detects the phosphorylated product.[28] It uses a biotinylated substrate and a europium (Eu)-labeled anti-phospho-antibody. When the substrate is phosphorylated by the kinase, the antibody binds. A second detection reagent, streptavidin-XL665 (SA-XL665), binds to the biotin tag, bringing the Eu donor and XL665 acceptor into close proximity, generating a FRET signal.[15][28]

  • Workflow Diagram:

    HTRF_Workflow A 1. Dispense Compound / DMSO Controls B 2. Add Kinase + Biotinylated Substrate A->B C 3. Pre-incubate (15 min) B->C D 4. Add ATP to start reaction C->D E 5. Incubate (e.g., 30 min) D->E F 6. Add Detection Reagents (Eu-Ab + SA-XL665 in EDTA buffer) E->F G 7. Incubate (60 min) F->G H 8. Read TR-FRET (Ex: 337nm, Em: 620nm & 665nm) G->H

    General workflow for a TR-FRET (HTRF®) kinase assay.

  • Step-by-Step Procedure:

    • Compound Plating: Dispense 0.5 µL of the serially diluted compound or DMSO controls into a 384-well plate.[15][29]

    • Enzyme/Substrate Addition: Prepare a master mix of kinase and biotinylated substrate in the enzymatic buffer. Add 5 µL to all wells.[15][29]

    • Pre-incubation: Incubate for 15 minutes at room temperature.[15][29]

    • Initiate Kinase Reaction: Add 5 µL of ATP solution to start the reaction.[15][29]

    • Reaction Incubation: Incubate for 10-30 minutes at room temperature.[15][29]

    • Stop & Detect: Add 10 µL of the HTRF detection reagents (Eu-labeled antibody and SA-XL665) diluted in detection buffer containing EDTA (which stops the kinase reaction by chelating Mg²⁺).[15][28]

    • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.[15]

    • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[15]

Data Analysis and Interpretation

Data Normalization and IC₅₀ Calculation

The goal of data analysis is to determine the concentration of the inhibitor that causes a 50% reduction in kinase activity, known as the IC₅₀ value.[5][30]

  • Calculate Percent Inhibition: For each compound concentration, normalize the raw data (luminescence or HTRF ratio) using the assay controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[30][31]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[30][32]

  • Determine IC₅₀: The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.[31] A lower IC₅₀ value indicates a more potent inhibitor.[30]

Example Data Presentation

Dose-response data should be clearly tabulated.

Compound Conc. [nM]Log [M]% Inhibition (Rep 1)% Inhibition (Rep 2)% Inhibition (Mean)
10000-5.098.599.198.8
3000-5.595.294.694.9
1000-6.085.186.385.7
300-6.565.468.066.7
100-7.048.251.850.0
30-7.525.624.825.2
10-8.09.711.110.4
0 (Control)-0.00.00.0

Result Summary Table:

Compound NameTarget KinaseAssay FormatIC₅₀ (nM)
This compound #1Kinase XADP-Glo100
This compound #2Kinase XHTRF125

Troubleshooting Common Pitfalls

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent pipetting; Reagent instability; Edge effects on the plate.Use calibrated multichannel pipettes; Prepare fresh reagents; Avoid using the outer wells of the plate or fill them with buffer.
Low Assay Window (S:B < 3) Low enzyme activity; Suboptimal reagent concentrations (ATP, substrate); Incorrect incubation times.Optimize enzyme/substrate concentrations; Perform a time-course experiment to find the linear reaction range; Verify ATP concentration.
IC₅₀ Shift Between Assay Formats Compound interference with assay technology (e.g., light scattering, fluorescence quenching, luciferase inhibition).[2][17]Run the compound in a "counterscreen" without the primary kinase to check for technology-specific interference. For example, test for luciferase inhibition directly.[2] Cross-validate hits with an orthogonal assay format (e.g., a radiometric assay).[17]
Poor Curve Fit (Shallow Slope) Compound precipitation at high concentrations; Non-specific inhibition.Re-verify compound solubility limit and test at lower concentrations.[18] Consider if the compound is binding non-specifically, which can be an issue with some chemical scaffolds.[17]

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health. Available at: [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. PubMed. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. Available at: [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]

  • Technologies to Study Kinases. East Port Praha. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. Available at: [Link]

  • New horizons in small molecule solubility screening. Drug Target Review. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... ResearchGate. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • role of DMSO in biochemical assays. Reddit. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Institutes of Health. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics. Available at: [Link]

  • How to calculate IC50 values of an inhibitor in a sample?. ResearchGate. Available at: [Link]

  • Why is a DMSO-only Control Important?. Biology Stack Exchange. Available at: [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Available at: [Link]

  • Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. ACS Publications. Available at: [Link]

  • Effect of DMSO on assay performance. Binding experiments were performed... ResearchGate. Available at: [Link]

  • What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Available at: [Link]

  • Discovery of 9-(1-phenoxyethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as oral PI3Kβ inhibitors, useful as antiplatelet agents. PubMed. Available at: [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Note & Protocols: A Guide to Cell-Based Assays for Characterizing 4-oxo-1,4-dihydropyridine-2-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold is a key pharmacophore in a class of small molecules that function as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[1][2] These compounds, such as Vadadustat, mimic the body's natural response to hypoxia (low oxygen) by preventing the degradation of HIF-α subunits.[2][3][4] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and rapid proteasomal degradation.[5][6] By inhibiting PHDs, these compounds cause HIF-α to stabilize and accumulate, even in the presence of oxygen.[3][5] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[7][8] This transcriptional activation leads to the upregulation of proteins involved in erythropoiesis (like erythropoietin, EPO), iron metabolism, and angiogenesis (like vascular endothelial growth factor, VEGF).[2][3][8]

This therapeutic approach holds great promise for treating conditions such as anemia associated with chronic kidney disease (CKD).[1][4][9] This guide provides a comprehensive overview of the essential cell-based assays required to characterize the mechanism, potency, and selectivity of novel this compound derivatives.

The HIF Prolyl Hydroxylase (PHD) Pathway: The Molecular Target

Understanding the HIF pathway is fundamental to designing and interpreting experiments for PHD inhibitors. The pathway operates as a cellular oxygen sensor.

  • In Normoxia: PHD enzymes (primarily PHD2) use oxygen and 2-oxoglutarate as co-substrates to hydroxylate HIF-1α.[10] This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for immediate destruction by the proteasome. As a result, HIF-1α levels are kept extremely low.[8]

  • In Hypoxia or with PHD Inhibitors: The lack of oxygen (or the presence of an inhibitor that blocks the enzyme's active site) prevents PHD activity.[6] HIF-1α is no longer hydroxylated and evades degradation. It accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of HRE-driven genes.[3][8]

The diagram below illustrates this critical cellular mechanism.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF-1a_p HIF-1α Hydroxylation Prolyl Hydroxylation HIF-1a_p->Hydroxylation HIF-1a_s HIF-1α (Stabilized) PHD PHD Enzyme (Active) PHD->Hydroxylation PHD_i PHD Enzyme (Inactive) O2 O₂ O2->Hydroxylation HIF-1a_OH HIF-1α-OH Hydroxylation->HIF-1a_OH Ub Ubiquitination HIF-1a_OH->Ub VHL VHL E3 Ligase VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus HIF-1a_s->Nucleus HRE HRE Binding & Gene Transcription (VEGF, EPO) HIF-1a_s->HRE Dimerizes with HIF-1β Inhibitor 4-oxo-1,4-dihydropyridine -2-carboxamide Inhibitor->PHD_i Inhibits HIF-1b HIF-1β (ARNT) HIF-1b->HRE

Figure 1: The HIF-1α regulation pathway under normoxia versus hypoxia/PHD inhibition.

Assay Selection Strategy & Screening Workflow

A tiered approach is recommended for characterizing novel compounds. The workflow should progress from direct target engagement to downstream functional and phenotypic outcomes.

Screening_Workflow start Start: Compound Library primary Primary Screen: HIF-1α Stabilization (e.g., In-Cell ELISA) start->primary secondary Secondary Screen: Functional HRE Reporter Assay (Luciferase) primary->secondary Confirm functional activity phenotypic Phenotypic Screen: Target Gene Product Secretion (VEGF/EPO ELISA) secondary->phenotypic Confirm physiological relevance counterscreen Counter-Screen: Cell Viability Assay (MTS/MTT) phenotypic->counterscreen Rule out cytotoxicity analysis Data Analysis: EC₅₀ Determination Selectivity Index counterscreen->analysis hit Validated Hit Compound analysis->hit

Figure 2: A typical screening workflow for PHD inhibitors.

Primary Assay: HIF-1α Stabilization

The most direct method to confirm a compound's mechanism of action is to measure the accumulation of HIF-1α protein in treated cells.

Protocol 3.1: Western Blot for HIF-1α Accumulation

This classic technique provides a semi-quantitative visual confirmation of target engagement.

  • Principle: Cells are treated with the compound, lysed, and the proteins are separated by size via SDS-PAGE. HIF-1α is then detected using a specific primary antibody.

  • Cell Line Selection: Human cell lines such as HeLa (cervical cancer), U2OS (osteosarcoma), or Hep3B (hepatocellular carcinoma) are suitable as they show robust HIF-1α induction.[11]

  • Methodology:

    • Cell Plating: Seed cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.

    • Compound Treatment: Treat cells with a dose-response of the test compound (e.g., 0.1 to 100 µM) for 4-6 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM Cobalt Chloride or 1 mM Dimethyloxalylglycine, DMOG).[12]

    • Cell Lysis: This step is critical due to the rapid degradation of HIF-1α.[13] Wash cells with ice-cold PBS. Lyse cells directly in the well with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Some protocols recommend buffers containing cobalt chloride to further stabilize HIF-1α during preparation.[14]

    • Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[5]

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 7.5% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[5]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against HIF-1α overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the HIF-1α signal to the loading control. A clear dose-dependent increase in the HIF-1α band indicates on-target activity.

Functional Assay: HRE-Reporter Gene Activation

This assay confirms that the stabilized HIF-1α is transcriptionally active. It is a highly sensitive and quantitative method, ideal for determining compound potency (EC₅₀).

Protocol 4.1: HRE-Luciferase Reporter Assay
  • Principle: Cells are engineered to express a reporter gene (e.g., Firefly luciferase) under the control of a promoter containing multiple copies of the HRE sequence.[7][15] Activation of the HIF pathway by a test compound drives the expression of luciferase, which is quantified by measuring light output after adding a substrate.

  • Cell Line Selection: Use a stable cell line, such as HEK293 or ME-180, that has been transduced with an HRE-luciferase reporter construct.[15][16] Commercially available reporter lentiviruses can be used to generate a stable line in the laboratory's cell line of choice.[15][17]

  • Methodology:

    • Cell Plating: Seed the HRE-luciferase stable cell line into a white, clear-bottom 96-well plate.

    • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include vehicle and positive controls (DMOG/CoCl₂). Incubate for 16-24 hours.[18]

    • Luciferase Assay:

      • Remove the culture medium.

      • Add a "one-step" luciferase assay reagent (which contains both lysis buffer and luciferase substrate) to each well.[15]

      • Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal development.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no cells).

    • Normalize the signal to the vehicle control (defining 0% activation) and a maximal-effect concentration of a positive control (defining 100% activation).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Phenotypic Assay: Secretion of HIF Target Gene Products

Measuring the secretion of endogenous HIF target genes like VEGF or EPO provides a physiologically relevant confirmation of compound activity.

Protocol 5.1: VEGF/EPO Secretion ELISA
  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific protein (e.g., VEGF) secreted into the cell culture medium.[19]

  • Cell Line Selection: For VEGF, many cancer cell lines like HeLa or Hep3B are suitable. For EPO, liver-derived cell lines like Huh-7 or kidney-derived cells like HEK293 can be used, as these are sites of natural EPO production.[20][21][22]

  • Methodology:

    • Cell Plating & Treatment: Plate cells in a 24- or 48-well plate. The next day, replace the medium with low-serum or serum-free medium containing the dose-response of the test compound. This minimizes background from serum proteins.

    • Incubation: Incubate for 24-48 hours to allow for target protein accumulation in the medium.

    • Supernatant Collection: Carefully collect the cell culture supernatant. It may be necessary to centrifuge the supernatant to remove any detached cells or debris.

    • ELISA: Perform the ELISA according to the manufacturer's protocol for a commercial VEGF or EPO quantification kit. This typically involves:

      • Adding standards and samples to a pre-coated antibody plate.

      • Incubation, washing, and addition of a detection antibody.

      • Addition of an HRP-conjugate followed by a substrate.

      • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of VEGF or EPO in each sample. Plot the concentration against the compound dose to determine the EC₅₀ for target gene product secretion.

Essential Counter-Screen: Cell Viability Assay

It is crucial to ensure that the observed effects are not a result of cytotoxicity. A decrease in signal in the HRE assay, for example, could be due to cell death at high compound concentrations.

Protocol 6.1: MTS/MTT Cell Viability Assay
  • Principle: These colorimetric assays measure the metabolic activity of viable cells.[23] Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTS or MTT) into a colored formazan product.[23][24] The amount of color produced is directly proportional to the number of viable cells.[25]

  • Methodology:

    • Plating and Treatment: Plate and treat cells in a 96-well plate exactly as you would for a primary functional assay.

    • Reagent Addition: After the compound incubation period, add the MTS reagent (in combination with an electron coupling agent like PES) directly to the culture wells.[24][26]

    • Incubation: Incubate the plate for 1-4 hours at 37°C.[23][24][26]

    • Data Acquisition: Measure the absorbance at ~490 nm using a plate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant drop in viability indicates cytotoxicity. The CC₅₀ (50% cytotoxic concentration) can be calculated. A compound is considered a desirable hit if its potency (EC₅₀) is significantly lower than its cytotoxicity (CC₅₀).

Data Presentation and Interpretation

Consolidating data from all assays into a single table provides a clear and comprehensive profile of each compound.

Table 1: Example Data Profile for a Novel this compound Derivative

Assay TypeEndpoint MeasuredExample EC₅₀ / CC₅₀ (µM)
Primary HIF-1α Stabilization (Western Blot)~0.5 µM (visual estimation)
Functional HRE-Luciferase Activation0.45
Phenotypic VEGF Secretion (ELISA)0.82
Counter-Screen Cell Viability (MTS)> 50
Selectivity Index CC₅₀ / HRE EC₅₀> 111

A high selectivity index (>10) is generally desired, indicating that the compound's functional effects occur at concentrations far below those that cause general cytotoxicity.

References

  • PubChem. (n.d.). Vadadustat. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vadadustat? Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Vadadustat used for? Retrieved from [Link]

  • Choudhry, W. M., et al. (2025). Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients. Cureus. Retrieved from [Link]

  • Inubushi, M., et al. (2024). A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. Methods in Molecular Biology. Retrieved from [Link]

  • AWS. (n.d.). A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. Retrieved from [Link]

  • LipExoGen. (n.d.). Fluorescent HRE reporter lentivirus, HIF2a/EPAS1. Retrieved from [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. Retrieved from [Link]

  • Chan, M. C., et al. (2015). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Combinatorial Science. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter ME-180 Cell Line. Retrieved from [Link]

  • Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Retrieved from [Link]

  • Wong, C. C., et al. (2014). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. Analytical Biochemistry. Retrieved from [Link]

  • Donadel, G., et al. (1998). Secretion of biologically active recombinant human erythropoietin in mammalian cell culture. Brazilian Journal of Medical and Biological Research.
  • Jin, Y., et al. (2022). High yield secretion of human erythropoietin from tobacco cells for ex vivo differentiation of hematopoietic stem cells towards red blood cells. Plant Cell Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. Retrieved from [Link]

  • Khan, M. I., et al. (2011). Huh-7 cell line as an alternative cultural model for the production of human like erythropoietin (EPO). Hepatitis Monthly. Retrieved from [Link]

  • Dave, K. R., et al. (2012). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. BioTechniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Erythropoietin secretion by JAS-R cells. Retrieved from [Link]

  • Chen, G., et al. (2001). Growth and secretion of erythropoietin of Chinese hamster ovary cells coexpressing epidermal growth factor receptor and erythropoietin genes: Design of cells for cell culture matrix. Journal of Bioscience and Bioengineering. Retrieved from [Link]

  • Thangarajah, H., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Chandel, N. S., et al. (2016). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife. Retrieved from [Link]

  • Elabscience. (n.d.). Human HIF-1α(Hypoxia Inducible Factor 1 Alpha) ELISA Kit. Retrieved from [Link]

  • Al-Qahtani, M., et al. (2018). Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo. PLOS ONE. Retrieved from [Link]

  • Liu, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lee, S., & Goldfinger, L. E. (2014). RLIP76 regulates HIF-1 activity, VEGF expression and secretion in tumor cells, and secretome transactivation of endothelial cells. The FASEB Journal. Retrieved from [Link]

  • Patel, S. A., et al. (2024). Biological Regulation of HIF-1α and Its Role in Therapeutic Angiogenesis for Treatment of Ischemic Cardiovascular Disease. International Journal of Molecular Sciences. Retrieved from [Link]

  • Daniels, D. S., et al. (2016). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. ACS Chemical Neuroscience. Retrieved from [Link]

  • Hawes, M., et al. (2013). 4-isoxazolyl-1,4-dihydropyridines: a tale of two scaffolds. Medicinal Research Reviews. Retrieved from [Link]

  • Sinnegger-Brauns, M. J., et al. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zamponi, G. W., et al. (2012). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Efficacy of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for evaluating the anticancer effects of novel dihydropyridine (DHP) compounds. Dihydropyridines, a class of organic compounds, have shown promise in cancer therapy, and rigorous, well-designed experimental protocols are crucial for elucidating their therapeutic potential.[1][2][3] This guide offers detailed, step-by-step methodologies for key in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and provides guidance on data interpretation.

Introduction: The Emerging Role of Dihydropyridines in Oncology

Dihydropyridine derivatives are a versatile class of compounds with a wide range of biological activities.[3] While traditionally known as L-type calcium channel blockers for treating hypertension, recent studies have highlighted their potential as anticancer agents.[4][5][6] The anticancer activity of DHPs is multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[5][7] Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, colon, and leukemia.[1][2][8] The protocols outlined herein are designed to systematically investigate these anticancer properties.

Section 1: Foundational In Vitro Screening: Assessing Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is typically achieved by measuring cell viability and proliferation after treatment with the DHP compound.

MTT/MTS Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells with active metabolism can reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, and the intensity of the color is proportional to the number of living cells.[9][10] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with various concentrations of DHP compound adhere->treat incubate_treat Incubate for 24, 48, or 72 hours treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 value read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Preparation: Prepare a stock solution of the dihydropyridine compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the DHP compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for 24, 48, or 72 hours to assess the time-dependent effects of the compound.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Data Presentation:

DHP CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
DHP-1MCF-7 (Breast)4815.2
DHP-1A549 (Lung)4825.8
DHP-2MCF-7 (Breast)488.5
DHP-2A549 (Lung)4812.1

Section 2: Mechanistic Insights: Unraveling the Mode of Action

Once the cytotoxic potential of a DHP compound is established, the next step is to investigate the underlying mechanisms of cell death. The two most common mechanisms are apoptosis (programmed cell death) and cell cycle arrest.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Rationale: Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population.[12] By using specific fluorescent dyes, it can be used to quantify the percentage of cells undergoing apoptosis and to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic or necrotic cells.[15] By using both stains, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the DHP compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.[13]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content: G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).

Detailed Protocol:

  • Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.[16][17]

  • Staining: Wash the fixed cells with PBS and then incubate them with a staining solution containing PI and RNase A (to prevent staining of RNA) in the dark.[16]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Visualization:

Apoptosis_Pathway DHP Dihydropyridine Compound Ca_channel L-type Ca2+ Channel DHP->Ca_channel Inhibition Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Mitochondria Mitochondrial Stress Ca_influx->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway of DHP-induced apoptosis.

Section 3: Assessing Metastatic Potential: Migration and Invasion Assays

A crucial aspect of cancer progression is the ability of cancer cells to migrate and invade surrounding tissues. Evaluating the effect of DHP compounds on these processes is essential for determining their potential to inhibit metastasis.

Wound Healing (Scratch) Assay for Cell Migration

Rationale: The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[18] A "scratch" or "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[18]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.[19]

  • Treatment: Wash the cells with PBS to remove detached cells and then add a fresh medium containing the DHP compound at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours) using a microscope.[18]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Invasion Assay

Rationale: The Transwell invasion assay mimics the in vivo process of cell invasion through the extracellular matrix (ECM).[20][21] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract).[22] Chemoattractants in the lower chamber stimulate the cells to invade through the Matrigel and the membrane.

Detailed Protocol:

  • Insert Preparation: Coat the Transwell inserts with Matrigel and allow it to solidify.[22]

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the DHP compound.

  • Chemoattraction: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[22]

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet.[20][22]

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Section 4: In Vivo Efficacy: Xenograft Mouse Models

Rationale: In vivo studies are essential to validate the in vitro findings and to assess the therapeutic efficacy of a DHP compound in a living organism.[23] Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical model for evaluating anticancer agents.[24][25]

Experimental Workflow:

Xenograft_Workflow cluster_implant Tumor Implantation cluster_treatment Treatment Regimen cluster_monitoring Tumor Monitoring cluster_endpoint Endpoint Analysis implant Subcutaneously implant human cancer cells into immunodeficient mice growth Allow tumors to grow to a palpable size implant->growth randomize Randomize mice into treatment and control groups growth->randomize administer Administer DHP compound or vehicle control randomize->administer measure Measure tumor volume and body weight regularly administer->measure euthanize Euthanize mice at the end of the study measure->euthanize Endpoint reached excise Excise tumors for further analysis (e.g., histology, IHC) euthanize->excise

Caption: Workflow of a xenograft mouse model study.

Detailed Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.[24]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[24]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle control, DHP compound at different doses, and a positive control).[24]

  • Drug Administration: Administer the DHP compound via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.[24]

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis, such as histology and immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
DHP Compound (25 mg/kg)850 ± 12043.3
DHP Compound (50 mg/kg)450 ± 9070.0
Positive Control300 ± 7580.0

Conclusion

The protocols described in this guide provide a robust framework for the preclinical evaluation of dihydropyridine compounds as potential anticancer agents. By systematically assessing their effects on cell viability, apoptosis, cell cycle, migration, invasion, and in vivo tumor growth, researchers can gain a comprehensive understanding of their therapeutic potential and mechanism of action. Adherence to these detailed and validated protocols will ensure the generation of reliable and reproducible data, which is essential for the successful development of new cancer therapies.

References

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • In Vitro Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Flow cytometry assays measure drug-induced apoptosis in Ln229.... Retrieved from [Link]

  • ResearchGate. (2025, July 17). Investigating the Probable Potential of Dihydropyridine Calcium Channel Blockers: Drug Repositioning in Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. (A).... Retrieved from [Link]

  • PubMed. (n.d.). Wound Healing Assay for Melanoma Cell Migration. Retrieved from [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug Efficacy Testing in Mice. Retrieved from [Link]

  • PubMed. (n.d.). Anticancer activity of a 1,4-dihydropyridine in DMBA-induced mouse skin tumor model. Retrieved from [Link]

  • PubMed Central. (2021, January 13). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Retrieved from [Link]

  • PubMed. (1992, May 1). Inhibition of cancer cell growth by calcium channel antagonists in the athymic mouse. Retrieved from [Link]

  • JoVE. (2017, June 21). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

  • Bentham Science. (2023, October 25). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Retrieved from [Link]

  • National Institutes of Health. (2020, March 13). Anticancer Effects of Antihypertensive L-Type Calcium Channel Blockers on Chemoresistant Lung Cancer Cells via Autophagy and Apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Retrieved from [Link]

  • PubMed. (2018, January 15). Anti-cancer activity of a new dihydropyridine derivative, VdiE-2N, in head and neck squamous cell carcinoma. Retrieved from [Link]

  • RSC Publishing. (n.d.). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Retrieved from [Link]

Sources

Application of 4-oxo-1,4-dihydropyridine-2-carboxamide in Cancer Cell Lines: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of 4-oxo-1,4-dihydropyridine-2-carboxamide and its derivatives as potential anticancer agents. Drawing upon established methodologies for analogous compounds, these notes offer detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle. The rationale behind experimental choices is explained to empower researchers to design, execute, and interpret their studies with confidence.

Introduction: The Therapeutic Potential of the 4-Oxo-1,4-dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) scaffold is a "privileged structure" in medicinal chemistry, historically recognized for its role in calcium channel blockers.[1] However, extensive research has unveiled a broader spectrum of biological activities, including significant anticancer potential.[1][2] Derivatives of the 4-oxo-1,4-dihydropyridine and the related 4-oxoquinoline core have demonstrated the ability to induce cell death and inhibit proliferation across a diverse range of human cancer cell lines, such as those from breast, colon, and glioblastoma cancers.[1][3]

The introduction of a carboxamide moiety, as in this compound, is a key structural feature. The carboxamide group can enhance molecular interactions through hydrogen bonding, potentially improving target affinity and pharmacological properties.[4] The mechanism of action for this class of compounds is often multifaceted, with studies on related structures suggesting activities like the inhibition of crucial enzymes such as topoisomerase II, which is vital for DNA replication in rapidly dividing cancer cells.[3][5] This document will guide the user through the essential in vitro assays to elucidate the specific anticancer properties of novel this compound derivatives.

Part 1: Initial Screening and Cytotoxicity Profiling

The first critical step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%.

Core Concept: Cell Viability vs. Cytotoxicity

It is essential to distinguish between assays that measure cell viability and those that measure cytotoxicity.[6]

  • Cell Viability Assays: These assays, such as the MTT or CellTiter-Glo® assay, measure the metabolic activity of a cell population. A reduction in signal indicates a decrease in the number of viable, metabolically active cells, which could be due to cell death (cytotoxicity) or inhibition of cell proliferation (cytostasis).[6][7]

  • Cytotoxicity Assays: These assays, like the lactate dehydrogenase (LDH) release assay, directly measure cell death by quantifying a marker released from cells with compromised membrane integrity.[6][8]

For initial screening, a metabolic-based viability assay is often preferred due to its high-throughput nature and sensitivity.[7][9][10]

Protocol 1.1: High-Throughput Cell Viability Screening using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound in a panel of cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], U87MG [glioblastoma])[2][4]

  • Complete growth medium (specific to cell line)

  • This compound (Compound 'X')

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound 'X' in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.[7]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Part 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. The primary mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2.1: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11][12]

Materials:

  • Cancer cells treated with Compound 'X' (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with Compound 'X' as described above. Include a positive control (e.g., staurosporine) and a vehicle control.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • Data will be displayed in a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[13]

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[11][14] This can be analyzed by staining the DNA of the cell population with a fluorescent dye like propidium iodide and measuring the fluorescence intensity by flow cytometry.

Materials:

  • Cancer cells treated with Compound 'X' (at IC50 concentration) for 24 hours.

  • Cold 70% ethanol.

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest treated and control cells as previously described.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of the PI/RNase A staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be displayed as a histogram. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate amount.

    • Analyze the histograms to determine the percentage of cells in each phase of the cell cycle and identify any treatment-induced arrest.[15][16]

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication.

Quantitative Data Summary

Summarize the IC50 values obtained from the cytotoxicity assays in a table for easy comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) of Compound 'X'
MCF-7Breast Adenocarcinoma[Insert Value]
HCT-116Colorectal Carcinoma[Insert Value]
U87MGGlioblastoma[Insert Value]
A549Lung Carcinoma[Insert Value]
[Add others][Add others][Insert Value]

Table 1: Cytotoxicity profile of this compound across various human cancer cell lines after 72 hours of treatment, as determined by MTT assay.

Diagrams and Workflows

Visual aids are invaluable for understanding complex processes.

G cluster_workflow In Vitro Evaluation Workflow cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines (e.g., MCF-7, HCT-116) treat Treat with This compound (Dose-Response) start->treat mtt Cell Viability Assay (MTT / CellTiter-Glo) treat->mtt ic50 Calculate IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle

Caption: Experimental workflow for the in vitro characterization of novel anticancer compounds.

G cluster_pathway Potential Intracellular Effects compound 4-Oxo-Dihydropyridine Derivative topoII Topoisomerase II Inhibition compound->topoII Hypothesized Target bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family dna_damage DNA Damage topoII->dna_damage cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspases Caspase Activation bcl2_family->caspases caspases->apoptosis

Caption: Hypothesized signaling pathways for 4-oxo-dihydropyridine derivatives in cancer cells.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound and its analogs. Positive results from these assays—specifically, potent cytotoxicity against cancer cell lines (low micromolar or nanomolar IC50 values) coupled with clear evidence of apoptosis induction or cell cycle arrest—would strongly support further preclinical development.

Subsequent investigations could include Western blot analysis to probe the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle regulation (e.g., cyclins, CDKs).[11][15] Furthermore, assessing the compound's selectivity by testing its cytotoxicity against non-cancerous cell lines is a critical step to evaluate its potential therapeutic window.[3][5] Ultimately, these in vitro studies are foundational for advancing promising compounds into more complex 3D culture models and subsequent in vivo animal studies.

References

  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Kovari, D. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Lee, S. H., et al. (2018). Apoptosis and Cell Cycle Arrest in Two Human Breast Cancer Cell Lines by Dieckol Isolated from Ecklonia cava. Journal of Breast Disease. Retrieved from [Link]

  • Hajigholami, S., et al. (2012). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). PubMed Central. Retrieved from [Link]

  • Saini, M. S., et al. (2020). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Retrieved from [Link]

  • Silva, L. F., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC - NIH. Retrieved from [Link]

  • Oltersdorf, T., et al. (2004). Breast Cancer Cells Can Evade Apoptosis-Mediated Selective Killing by a Novel Small Molecule Inhibitor of Bcl-2. AACR Journals. Retrieved from [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2020). ResearchGate. Retrieved from [Link]

  • Apoptotic and cell cycle data for human carcinoma cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Eldehna, W. M., et al. (2021). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. PMC - PubMed Central. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. Retrieved from [Link]

  • Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. (2014). PubMed. Retrieved from [Link]

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2020). Semantic Scholar. Retrieved from [Link]

  • Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. (2013). PubMed. Retrieved from [Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. (2010). ResearchGate. Retrieved from [Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2021). MDPI. Retrieved from [Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. (2010). PubMed. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). ResearchGate. Retrieved from [Link]

  • Molecular modelling studies for 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as anticancer agents. (n.d.). OUCI. Retrieved from [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2015). PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vivo Evaluation for Dihydropyridine Derivatives

Dihydropyridines (DHPs) are a cornerstone class of L-type calcium channel blockers, widely utilized in the management of cardiovascular diseases such as hypertension and angina.[1][2] Their therapeutic efficacy stems from their ability to induce vasodilation by inhibiting calcium influx into vascular smooth muscle cells.[3] While in vitro and in silico methods provide initial insights into the activity and potential of novel DHP derivatives, in vivo evaluation remains the indispensable step to comprehensively characterize their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles in a complex biological system.[4][5]

This guide provides a detailed framework for the in vivo evaluation of dihydropyridine derivatives, designed for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, ensuring scientific integrity and the generation of robust, translatable data to support preclinical development.[6][7]

Part 1: Strategic Experimental Design

A well-designed in vivo study is paramount for obtaining meaningful and reproducible results. Key considerations include the selection of appropriate animal models, determination of dose and administration routes, and adherence to ethical guidelines.

Selection of a Clinically Relevant Animal Model

The choice of animal model is critical and should align with the therapeutic indication of the DHP derivative. For cardiovascular applications, particularly hypertension, several well-established rodent models are available.[8][9]

Animal ModelTypeKey Characteristics & Applications
Spontaneously Hypertensive Rat (SHR) GeneticClosely mimics human essential hypertension. Ideal for assessing long-term antihypertensive effects and impact on end-organ damage.[3][10]
Dahl Salt-Sensitive (DS) Rat GeneticDevelops hypertension on a high-salt diet, modeling salt-sensitive hypertension.[3][9]
Two-Kidney, One-Clip (2K1C) Goldblatt Model SurgicalInduces renovascular hypertension by constricting a renal artery, activating the renin-angiotensin system.[8]
Angiotensin II-Induced Hypertensive Model PharmacologicalHypertension is induced by continuous infusion of angiotensin II. Useful for studying the interaction with the renin-angiotensin system.[9]
Normotensive Wistar-Kyoto (WKY) Rats ControlServe as the normotensive control group for comparison with hypertensive models.[3]

Causality in Model Selection: The SHR model is often the primary choice due to its genetic predisposition to hypertension, which mirrors the most common form of human hypertension.[10] This allows for the evaluation of a compound's efficacy in a chronically established disease state. The other models are valuable for dissecting specific mechanisms of action, such as the role of the renin-angiotensin system or salt sensitivity.

Dose Formulation, Route, and Frequency of Administration

The formulation and route of administration should be tailored to the physicochemical properties of the DHP derivative and the intended clinical application.

  • Formulation: Dihydropyridines are often lipophilic, which can present formulation challenges.[11] Common vehicles include aqueous solutions with co-solvents (e.g., DMSO, PEG 400) or suspensions in vehicles like 0.5% carboxymethyl cellulose.[3] It is crucial to establish the stability and homogeneity of the formulation.

  • Route of Administration:

    • Oral (p.o.): The most common and clinically relevant route for antihypertensive drugs.[12] Administration can be via oral gavage.

    • Intravenous (i.v.): Useful for determining bioavailability and for acute studies requiring rapid achievement of therapeutic concentrations.[12]

    • Intraperitoneal (i.p.): Can be used for initial screening but may have different absorption kinetics compared to the oral route.

  • Dose and Frequency: Dose-ranging studies are essential to establish the dose-response relationship and identify the optimal therapeutic window. The frequency of administration will depend on the pharmacokinetic profile of the compound, particularly its half-life.[13]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee (IAEC) or equivalent regulatory body.[14] This includes minimizing animal stress and pain, using the minimum number of animals required to obtain statistically significant data, and ensuring proper housing and care.

Part 2: Core In Vivo Protocols

This section outlines detailed protocols for the in vivo evaluation of the antihypertensive effects of dihydropyridine derivatives.

Protocol: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent and chronic antihypertensive effects of a novel dihydropyridine derivative.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old

  • Age-matched normotensive Wistar-Kyoto (WKY) rats

  • Test dihydropyridine derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard antihypertensive drug (e.g., Nifedipine, Amlodipine)

  • Tail-cuff plethysmography system or telemetry system for blood pressure measurement

  • Oral gavage needles

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase acclimatization Animal Acclimatization (1 week) baseline Baseline Blood Pressure Measurement (3 consecutive days) acclimatization->baseline grouping Randomization into Treatment Groups (n=8-10 per group) baseline->grouping dosing Daily Drug Administration (Oral Gavage) grouping->dosing monitoring Weekly Blood Pressure & Heart Rate Monitoring dosing->monitoring terminal Terminal Procedures (Blood & Organ Collection) monitoring->terminal analysis Biochemical, Histological & Molecular Analysis terminal->analysis

Caption: Experimental workflow for in vivo antihypertensive studies.

Procedure:

  • Animal Acclimatization: Acclimatize SHR and WKY rats to the housing facility for at least one week prior to the experiment.

  • Baseline Measurements: Measure and record the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all rats for three consecutive days using a non-invasive tail-cuff method or for continuous monitoring using a telemetry system.[10][15] This establishes a stable baseline.

  • Grouping: Randomly divide the SHR into the following groups (n=8-10 animals per group):

    • Vehicle Control

    • Test DHP Derivative (Low Dose)

    • Test DHP Derivative (High Dose)

    • Positive Control (e.g., Nifedipine 10 mg/kg/day, p.o.) A group of WKY rats will serve as the normotensive control.

  • Drug Administration: Administer the test compound, vehicle, or positive control orally via gavage once daily for the duration of the study (typically 4-8 weeks).

  • Blood Pressure and Heart Rate Monitoring: Measure SBP, DBP, and HR weekly throughout the study.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect blood samples via cardiac puncture for biochemical analysis (e.g., plasma drug concentration, biomarkers of cardiac and renal function). Harvest organs such as the heart, kidneys, and aorta for histological examination (e.g., hypertrophy, fibrosis) and molecular analysis (e.g., gene expression studies).[10][16]

Data Analysis:

  • Calculate the mean change in blood pressure and heart rate from baseline for each group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the vehicle and positive control groups.

  • Analyze biochemical and histological data to assess the impact on end-organ damage.

Protocol: Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters of the dihydropyridine derivative after oral and intravenous administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (with jugular vein cannulation for i.v. studies)

  • Test dihydropyridine derivative

  • Formulation vehicles for oral and intravenous administration

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • LC-MS/MS or other suitable analytical method for drug quantification

Procedure:

  • Dosing:

    • Intravenous (i.v.): Administer a single bolus dose of the DHP derivative via the jugular vein cannula.

    • Oral (p.o.): Administer a single dose of the DHP derivative via oral gavage.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the DHP derivative in the plasma samples using a validated analytical method.

Data Analysis:

Use pharmacokinetic software to calculate the following parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Cl Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from oral and i.v. data)

Causality in PK/PD Modeling: The pharmacokinetic data are crucial for understanding the relationship between drug exposure and the observed pharmacodynamic effects (e.g., blood pressure reduction).[11] This PK/PD modeling helps in predicting the optimal dosing regimen in humans.

Part 3: Advanced In Vivo Characterization

Beyond the primary antihypertensive efficacy, a comprehensive in vivo evaluation should explore other potentially beneficial or adverse effects of the dihydropyridine derivative.

Assessment of Vascular Effects

The vasodilatory effect of DHPs is their primary mechanism of action. This can be further investigated using techniques like:

  • Ex vivo myograph studies: Aortic rings or other blood vessels can be isolated from treated animals to assess their contractile responses to various stimuli.[16]

  • In vivo blood flow measurements: Techniques like laser Doppler flowmetry can be used to measure blood flow in specific vascular beds.[10]

Evaluation of Cardiac Effects

While DHPs primarily act on vascular smooth muscle, some may have effects on the heart.

  • Echocardiography: A non-invasive technique to assess cardiac structure and function, including left ventricular hypertrophy and ejection fraction.[10]

  • Electrocardiography (ECG): Can be monitored using telemetry to detect any changes in heart rhythm or conduction.[15]

Safety Pharmacology and Toxicology

Safety pharmacology studies are essential to identify any potential adverse effects on major organ systems.[4] This includes assessing effects on the central nervous system, respiratory system, and gastrointestinal system.

Toxicology studies, conducted under Good Laboratory Practice (GLP) guidelines, are required to determine the safety profile of the drug candidate before it can be tested in humans.[17] These studies involve acute and repeated-dose toxicity assessments in at least two animal species.[17]

Conclusion: A Pathway to Clinical Translation

The in vivo evaluation of dihydropyridine derivatives is a multifaceted process that requires careful planning, rigorous execution, and insightful data interpretation. The protocols and methodologies outlined in this guide provide a robust framework for generating the comprehensive preclinical data package necessary to support the advancement of promising new DHP candidates into clinical development. By integrating pharmacokinetic, pharmacodynamic, and toxicological assessments, researchers can build a strong foundation for the successful translation of novel cardiovascular therapies from the laboratory to the clinic.

References

  • In vivo models of cardiac diseases: application to drug development and screening. (2010). Expert Opinion on Drug Discovery, 5(1), 65-78. [Link]

  • In vivo models of cardiac diseases: application to drug development and screening - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Heart Failure Models - Inotiv. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cardiovascular Preclinical Disease Models - Syncrosome. (n.d.). Retrieved January 12, 2026, from [Link]

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed. (2023). Fundamental & Clinical Pharmacology, 37(4), 849-861. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants - PubMed. (2020). Letters in Drug Design & Discovery, 17(10), 1251-1264. [Link]

  • A Study on the Biological Evaluation of Dihydropyridines - Ignited Minds Journals. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5878-5882. [Link]

  • Dihydropyridines: evaluation of their current and future pharmacological applications - PubMed. (2009). Drug Discovery Today, 14(21-22), 1058-1066. [Link]

  • Inhibition by dihydropyridine class calcium channel blockers of tumor cell-platelet-endothelial cell interactions in vitro and metastasis in vivo - PubMed. (1985). Biochemical Pharmacology, 34(2), 235-241. [Link]

  • Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses - PubMed. (1994). Journal of Cardiovascular Pharmacology, 24 Suppl A, S10-S16. [Link]

  • Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - Sci-Hub. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dihydropyridine derivatives - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. - R Discovery. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved January 12, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pharmacokinetics of Dihydropyridine Calcium Antagonists - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study - Journal of Applied Pharmaceutical Science. (2022). Journal of Applied Pharmaceutical Science, 12(04), 127-135. [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025). Retrieved January 12, 2026, from [Link]

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Retrieved January 12, 2026, from [Link]

  • "A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs" - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved January 12, 2026, from [Link]

  • Screening Methods of Antihypertensive Agents | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analysis of antihypertensive drugs in the heart of animal models: a proteomic approach - PubMed. (2009). Methods in Molecular Biology, 564, 273-288. [Link]

  • Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update - Science Alert. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Note & Protocols: Advanced Crystallization Techniques for 4-oxo-dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crystallization Challenge of 4-oxo-dihydropyridines

The 4-oxo-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The crystalline form of these compounds is of paramount importance as it dictates critical physicochemical properties such as solubility, stability, and bioavailability.[1][2] Achieving a specific, stable, and pure crystalline form is a frequent bottleneck in the drug development pipeline.[3] The stability of the 1,4-dihydropyridine ring can be influenced by substituents, with electron-withdrawing groups generally preventing aromatization.[4][5] This inherent chemical nature, coupled with the potential for polymorphism—the existence of multiple crystal forms—necessitates a systematic and well-understood approach to crystallization.[3]

This guide provides an in-depth exploration of field-proven crystallization techniques tailored for 4-oxo-dihydropyridine compounds. It moves beyond simple procedural lists to explain the rationale behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization processes effectively.

Pillar 1: Solvent Selection - The Foundation of Crystal Growth

The choice of solvent is the most critical factor in a successful crystallization.[6] An ideal solvent will exhibit high solubility for the 4-oxo-dihydropyridine compound at elevated temperatures and low solubility at cooler temperatures.[7] This differential solubility is the driving force for crystallization.[8] For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, and dimethylformamide (DMF) can be effective starting points.[9]

When a single solvent does not provide the desired solubility profile, a binary or even tertiary solvent system can be employed.[10][11] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[6] The two solvents must be miscible.[6]

Table 1: Common Solvents for Crystallization of 4-oxo-dihydropyridine Derivatives

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes and Considerations
Ethanol7824.5Good for compounds with hydrogen bond donors/acceptors. Can form solvates.
Methanol6532.7Similar to ethanol but more polar. Higher risk of solvate formation.
Ethyl Acetate776.0A good starting point for many organic compounds.[11]
Acetone5620.7Volatile, good for slow evaporation. Can be hygroscopic.
Acetonitrile8237.5Often used for compounds with moderate polarity.[9]
Dichloromethane (DCM)409.1Highly volatile, use with caution for slow evaporation.[11]
Toluene1112.4Good for less polar compounds; its aromatic nature can aid in crystal packing.[11]
Tetrahydrofuran (THF)667.6Can be a good "soluble solvent" in binary systems.[12]
Hexane/Heptane69 / 981.9 / 1.9Common "anti-solvents" to be used with more polar "soluble solvents."[12]

Pillar 2: Core Crystallization Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The key to growing large, high-quality crystals is to allow the process to occur slowly and without disturbance.[10][13]

Technique 1: Slow Evaporation

This is often the simplest and first method to be attempted.[10] It is suitable for compounds that are stable at room temperature.[10] The principle relies on gradually increasing the concentration of the solute in the solution until it becomes supersaturated, leading to nucleation and crystal growth.[14]

Protocol: Slow Evaporation

  • Solution Preparation: Prepare a saturated or near-saturated solution of the 4-oxo-dihydropyridine compound in a suitable solvent at room temperature. Use a clean vial or crystallization dish.[10]

  • Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a syringe filter or a small plug of cotton/glass wool to remove potential unwanted nucleation sites.[15]

  • Evaporation Control: Cover the container with a cap, parafilm, or aluminum foil.[16] Pierce a few small holes in the covering to allow for slow solvent evaporation.[10][16] The rate of evaporation can be controlled by the number and size of the holes.[10] For highly volatile solvents, fewer or smaller holes are needed.[10]

  • Incubation: Place the container in a location free from vibrations and significant temperature fluctuations.[16]

  • Observation: Monitor the container periodically without disturbing it. Crystals should form over a period of several days to weeks.[10]

Workflow: Slow Evaporation

SlowEvaporation A Prepare Saturated Solution B Filter Solution (Optional) A->B C Cover Vial & Pierce Holes B->C D Incubate Undisturbed C->D E Monitor for Crystal Growth D->E F Harvest Crystals E->F

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Technique 2: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[1] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.[17]

Protocol: Slow Cooling

  • Solution Preparation: In a clean flask, dissolve the 4-oxo-dihydropyridine compound in a minimal amount of a suitable solvent at or near its boiling point to create a saturated solution.[17]

  • Hot Filtration (Optional): If impurities are present, perform a hot filtration to remove them.

  • Slow Cooling:

    • Method A (Dewar): Place the sealed container of the hot solution into a Dewar flask filled with hot water that is slightly cooler than the solvent's temperature.[10][18] Allow the entire system to cool to room temperature slowly over several hours.

    • Method B (Controlled Cooling): Place the container in a programmable heating block or oil bath and set a slow cooling ramp (e.g., 1-5 °C/hour).

  • Low-Temperature Crystallization: For compounds that are highly soluble even at room temperature, the container can be transferred to a refrigerator or freezer to promote further crystallization.[17]

  • Harvesting: Once crystallization is complete, isolate the crystals by filtration.

Workflow: Slow Cooling

SlowCooling A Prepare Saturated Solution at High Temperature B Hot Filter (Optional) A->B C Place in Insulated Container (e.g., Dewar) B->C D Allow to Cool Slowly to Room Temperature C->D E Further Cooling (Optional, e.g., Refrigerator) D->E F Harvest Crystals E->F

Caption: Workflow for the Slow Cooling Crystallization Technique.

Technique 3: Vapor Diffusion

Vapor diffusion is a highly effective technique, especially when working with small quantities of material.[11][13] It involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "poor" solvent (anti-solvent). The anti-solvent slowly diffuses in the vapor phase into the solution of the compound, causing a gradual decrease in solubility and promoting crystallization.[14][17]

Protocol: Vapor Diffusion

  • Solvent Selection: Choose a solvent pair where the compound is soluble in the "good" solvent and insoluble in the "poor" solvent. The "poor" solvent should be more volatile than the "good" solvent.[17]

  • Setup:

    • Dissolve the 4-oxo-dihydropyridine compound in a small amount of the "good" solvent in a small, open container (e.g., a small vial or test tube).

    • Place this inner container inside a larger, sealable vessel (e.g., a beaker or jar).

    • Add a larger volume of the "poor" solvent to the outer vessel, ensuring the level is below the top of the inner container.

  • Sealing and Incubation: Seal the outer vessel tightly and leave it in an undisturbed location.[11]

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the inner vial, causing the solution to become supersaturated and leading to the formation of crystals. This process can take several days to weeks.

Workflow: Vapor Diffusion

VaporDiffusion cluster_setup Sealed Outer Vessel A Inner Vial: Compound in 'Good' Solvent C Seal the System A->C B Outer Vessel: 'Poor' Solvent (Anti-solvent) B->C D Anti-solvent Vapor Diffuses into Inner Vial C->D E Solubility Decreases, Supersaturation Achieved D->E F Nucleation and Crystal Growth E->F G Harvest Crystals F->G

Caption: Workflow for the Vapor Diffusion Crystallization Technique.

Pillar 3: Troubleshooting and Optimization

Table 2: Common Crystallization Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is too soluble in the chosen solvent.- Nucleation is inhibited.- Allow more solvent to evaporate.- Add a small amount of anti-solvent.- Scratch the inside of the glass with a stirring rod to create nucleation sites.[19]- Add a seed crystal of the compound.
Oiling Out - The melting point of the compound is lower than the temperature of the solution.- The solution is supersaturated to a very high degree.- Add more of the "good" solvent to reduce supersaturation and reheat until the oil dissolves, then cool more slowly.[19]- Try a different solvent with a lower boiling point.
Formation of Powder or Microcrystals - Crystallization is occurring too rapidly.- Too many nucleation sites.- Reduce the rate of evaporation or cooling.- Use a cleaner crystallization vessel.- Redissolve the solid in more solvent and repeat the crystallization process more slowly.[19]
Poor Crystal Quality (e.g., needles, plates) - Solvent system may favor growth on certain crystal faces.- Try a different solvent or a binary/tertiary solvent system to alter the crystal habit.[10][18]
Low Yield - Too much solvent was used, leaving a significant amount of compound in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor to recover more product.- Ensure the filtration apparatus is pre-heated during hot filtration to prevent clogging.

Conclusion

Crystallization is often described as more of an art than a science.[10] However, by systematically applying the principles and protocols outlined in this guide, researchers can significantly increase their success rate in obtaining high-quality single crystals of 4-oxo-dihydropyridine compounds. Patience, careful observation, and a willingness to methodically explore different solvent systems and techniques are the keys to mastering this essential laboratory skill. The ability to control the crystalline form is not merely a purification step but a critical component in the development of robust and effective pharmaceutical agents.

References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 2. (2012). ChemistryViews. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystallisation in pharmaceutical processes. (2022). BIA. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. Retrieved from [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). SpringerLink. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaceutical Crystallisation| Solution Crystallization. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Choice of Solvent. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024). American Chemical Society Publications. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structures of Four New Dihydropyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). CDIFX. Retrieved from [Link]

  • Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. (n.d.). MDPI. Retrieved from [Link]

  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? (2025). ResearchGate. Retrieved from [Link]

  • Research on Single Crystal Preparation via Dynamic Liquid Phase Method. (2023). MDPI. Retrieved from [Link]

  • Cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. (2025). ResearchGate. Retrieved from [Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal modification of dipyridamole using different solvents and crystallization conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of 4-oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-oxo-1,4-dihydropyridine-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The protocols herein are designed to ensure structural confirmation, purity assessment, and physicochemical profiling, which are critical for regulatory compliance, quality control, and advancing drug development programs. We will delve into the practical application and theoretical underpinnings of chromatographic, spectroscopic, and thermal analysis techniques, offering field-proven insights into experimental design and data interpretation.

Introduction: The Scientific Imperative for Rigorous Characterization

The 4-oxo-1,4-dihydropyridine core is a privileged structure found in numerous bioactive compounds, including antiviral and anticancer agents. The 2-carboxamide derivative, in particular, presents unique analytical challenges due to its functional group combination: a pyridone ring, a ketone, and a primary amide. Its potential for hydrogen bonding, tautomerism, and polymorphism necessitates a multi-faceted analytical approach.

Integrated Analytical Workflow

A comprehensive characterization relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data build a complete and irrefutable profile of the molecule. The following workflow illustrates a logical progression from initial purity checks to definitive structural elucidation and solid-state analysis.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Phase 1: Purity & Identity Screening cluster_2 Phase 2: Structural Elucidation cluster_3 Phase 3: Solid-State Properties cluster_4 End: Final Report start 4-oxo-1,4-dihydropyridine- 2-carboxamide Sample HPLC HPLC-UV (Purity Assay, Quantification) start->HPLC LCMS LC-MS (Molecular Weight Confirmation, Impurity ID) HPLC->LCMS end Complete Characterization Report (Certificate of Analysis) HPLC->end FTIR FT-IR Spectroscopy (Functional Group ID) LCMS->FTIR LCMS->end NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) FTIR->NMR FTIR->end Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) NMR->Thermal NMR->end XRD X-Ray Diffraction (Crystallinity, Polymorphism) Thermal->XRD Thermal->end XRD->end

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of any active pharmaceutical ingredient (API). For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Method Selection: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 (octadecyl) column provides a nonpolar stationary phase that retains the analyte. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and water, is used to elute the compound. The inclusion of a buffer or pH modifier (e.g., formic acid or triethylamine adjusted with phosphoric acid) is crucial.[1] For this analyte, acidic conditions (pH ~3) ensure the protonation of the pyridine nitrogen, leading to sharper peaks and consistent retention times. UV detection is ideal as the dihydropyridine ring system is a strong chromophore. A wavelength of approximately 237 nm is often effective for dihydropyridine derivatives.[1][2]

Detailed Protocol: HPLC-UV Purity Assay

  • Reagents & Materials:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA), >98%

    • Reference Standard (this compound, >99.5% purity)

    • Sample for analysis

    • Volumetric flasks, pipettes, and autosampler vials

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of the main peak and any impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLMinimizes band broadening.
UV Wavelength 237 nmHigh absorbance region for dihydropyridines.[1][2]
  • Preparation of Solutions:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard using the sample to be analyzed.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the working standard five times to check for system suitability (RSD of peak area should be <2.0%).[3]

    • Inject the sample solution in duplicate.

    • Calculate the purity by area percent, assuming all impurities have a similar response factor at the detection wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Method Selection: LC-MS is the gold standard for confirming molecular identity and identifying unknown impurities.[4][5] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray Ionization (ESI) is a "soft" ionization technique suitable for this molecule, which will readily form a protonated molecular ion [M+H]⁺ in positive ion mode.

Detailed Protocol: LC-MS Confirmation

  • Instrumentation: HPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Q-TOF) with an ESI source.

  • LC Conditions: Use the same column and mobile phase as the HPLC-UV method to correlate peaks.

  • MS Conditions:

ParameterValueRationale
Ionization Mode ESI, PositiveThe molecule has basic nitrogens that are easily protonated.
Capillary Voltage 3.5 kVOptimizes ion formation.
Source Temp. 120 °CAids in desolvation.
Desolvation Temp. 350 °CRemoves solvent from the ionized droplets.
Scan Range m/z 50 - 500Covers the expected molecular ion and potential fragments/impurities.
  • Analysis Procedure:

    • Prepare a dilute sample solution (~10 µg/mL) in the mobile phase.

    • Inject the sample into the LC-MS system.

    • Extract the ion chromatogram for the expected mass of the protonated molecule (C₇H₆N₂O₂; MW = 166.14; [M+H]⁺ = 167.14).

    • Confirm that the mass found in the main peak corresponds to the theoretical mass. Analyze minor peaks to identify potential impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides direct evidence of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most powerful technique for unambiguous structural determination in solution.[6] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The use of a solvent like DMSO-d₆ is highly recommended as it allows for the observation of exchangeable N-H protons from both the amide and the dihydropyridine ring.[7]

Detailed Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D spectra like COSY (proton-proton correlation) and HMQC/HSQC (proton-carbon correlation) to confirm assignments.[7]

Expected Spectral Data Interpretation:

¹H NMR (DMSO-d₆)Assignment¹³C NMR (DMSO-d₆)Assignment
~11.5 ppm (br s, 1H)Pyridine N-H~175 ppmC4 (Ketone C=O)
~8.0 ppm (s, 1H)C5-H~168 ppmC7 (Amide C=O)
~7.8 ppm (br s, 1H)Amide N-Hₐ~145 ppmC6
~7.5 ppm (br s, 1H)Amide N-Hₑ~138 ppmC2
~6.5 ppm (s, 1H)C3-H~110 ppmC5
~105 ppmC3

(Note: Chemical shifts are approximate and should be confirmed with a reference standard or 2D NMR data.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Method Selection: FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and effective method to confirm the presence of the key ketone and amide functionalities.[8]

Detailed Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Peak Assignments:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3100N-H StretchAmide N-H₂ and Pyridine N-H
~1680C=O StretchAmide I Band[9]
~1650C=O StretchKetone C=O (conjugated)
~1620N-H BendAmide II Band
~1580C=C StretchPyridine Ring

Solid-State Characterization

The physical properties of a solid API, such as crystallinity and thermal stability, are critical for formulation and storage.

Thermal Analysis (DSC/TGA)

Principle of Method Selection: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting and crystallization.[10] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition or the loss of volatiles like water or solvent.[11][12]

Detailed Protocol: DSC and TGA

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Method: Heat the sample from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere. A sharp endothermic peak indicates the melting point of a crystalline substance.[13]

  • TGA Method: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere. Observe for any significant weight loss prior to decomposition.

X-Ray Diffraction (XRD)

Principle of Method Selection: XRD is the definitive technique for determining the solid-state structure of a material.[14] Powder XRD (PXRD) provides a unique "fingerprint" for a specific crystalline form (polymorph), while single-crystal XRD can determine the precise atomic arrangement in three-dimensional space.[14][15][16]

Detailed Protocol: Powder XRD

  • Instrumentation: Powder X-ray diffractometer.

  • Sample Preparation: Gently pack the powdered sample into the sample holder.

  • Acquisition: Scan the sample over a 2θ range of 5° to 40°.

  • Data Interpretation: A pattern with sharp peaks indicates a crystalline material, whereas a broad halo suggests an amorphous solid. The resulting diffractogram is a key identifier for a specific crystal form.

Method Validation Principles

Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[17][18][19] Key validation parameters according to ICH Q2(R1) guidelines include:[18]

  • Specificity: The ability to assess the analyte in the presence of impurities or degradants.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Range: The interval between the upper and lower concentrations for which the method is accurate and precise.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The characterization of this compound requires a thoughtful and orthogonal analytical strategy. The combination of chromatography for purity, mass spectrometry for molecular weight, NMR for structural connectivity, FT-IR for functional group confirmation, and thermal/XRD methods for solid-state properties provides an unassailable data package. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of their materials.

References

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. Available from: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Artel. Available from: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available from: [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available from: [Link]

  • Characterization of pharmaceuticals using thermal analysis. ResearchGate. Available from: [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Available from: [Link]

  • Mueller CA, Baranda González AB, Weinmann W. Screening for Dihydropyridine Calcium Channel Blockers in Plasma by Automated Solid-Phase Extraction and Liquid chromatography/tandem Mass Spectrometry. Journal of Mass Spectrometry. 2004;39(6):639-46. Available from: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ProPharma. Available from: [Link]

  • Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. FAO AGRIS. Available from: [Link]

  • Functional Groups and IR Tables. Chemistry LibreTexts. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions. ResearchGate. Available from: [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. ResearchGate. Available from: [Link]

  • Structures of the most known 1,4-dihydropyridine derivatives and some non-DHP Ca²⁺ antagonists. ResearchGate. Available from: [Link]

  • Carbonyl compounds - IR spectroscopy. Available from: [Link]

  • Sreedevi V, et al. Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Der Pharmacia Lettre. 2011;3(2):446-455. Available from: [Link]

  • IR handout.pdf. Available from: [Link]

  • IR Absorption Table. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectra. Available from: [Link]

  • Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of Chromatographic Science. 2008;46(1):35-41. Available from: [Link]

  • Balci M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005. Available from: [Link]

  • Zarghi A, Shafaati A, Foroutan SM, Khoddam A. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Journal of Pharmaceutical and Biomedical Analysis. 2006;40(2):438-42. Available from: [Link]

  • Suárez M, Molero D, Salfrán E, et al. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society. 2010;21(7). Available from: [Link]

  • Walczak M, Wójciak M, Tarka S, et al. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports. 2023;13(1):18585. Available from: [Link]

  • 3D 1H–13C–14N correlation solid-state NMR spectrum. National MagLab. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-1,4-dihydropyridine-2-carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important scaffold, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate potential experimental hurdles and achieve successful synthetic outcomes.

Troubleshooting Guide

This section is structured to help you identify and resolve specific problems you may encounter during the synthesis of 4-oxo-1,4-dihydropyridine-2-carboxamides.

Problem 1: Low Yield in the Dihydropyridine Ring Formation

Symptoms:

  • Low isolated yield of the 4-oxo-1,4-dihydropyridine-2-carboxylate ester intermediate.

  • Complex mixture of products observed by TLC or LC-MS analysis.

  • Failure of the cyclization reaction to proceed to completion.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The formation of the dihydropyridine ring, often achieved through a Hantzsch-type condensation or variations thereof, is sensitive to reaction conditions.[1][2]

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to side product formation. It is recommended to perform a temperature screen to find the optimal balance.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used. If solubility is an issue, consider a co-solvent system or a higher boiling point solvent like DMF or DMSO.[2]

    • Catalyst: While many Hantzsch-type reactions proceed without a catalyst, some variations benefit from the addition of an acid or base catalyst. For instance, a catalytic amount of a strong acid can facilitate the initial condensation steps.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the β-ketoester or the enamine, can inhibit the reaction or lead to the formation of byproducts.

    • Purification: Ensure all starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

    • Stability: Some starting materials, particularly enamines, can be unstable. It is best to use them freshly prepared or stored under an inert atmosphere.

  • Side Reactions: Several side reactions can compete with the desired cyclization.

    • Oxidation: 1,4-dihydropyridines can be susceptible to oxidation to the corresponding pyridine.[3] To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • Alternative Cyclization Pathways: Depending on the substrates, alternative cyclization pathways may be possible, leading to regioisomeric products. Careful analysis of the product mixture by NMR and MS is crucial to identify these byproducts. Adjusting the reaction conditions, such as the order of addition of reagents, may favor the desired regioisomer.

Problem 2: Difficulties in the Amide Bond Formation

Symptoms:

  • Low conversion of the carboxylic acid or ester to the desired carboxamide.

  • Formation of significant amounts of side products.

  • Epimerization at adjacent chiral centers.

Potential Causes and Solutions:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for a successful amide bond formation, especially when dealing with electron-deficient amines or sterically hindered substrates.[4][5]

    • Standard Reagents: For straightforward couplings, EDC/HOBt or HATU are often effective.[5][6]

    • Challenging Substrates: For more challenging substrates, consider using more potent coupling reagents like COMU or T3P. Alternatively, conversion of the carboxylic acid to an acid chloride can enhance reactivity, although this method is often harsher.[4]

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are crucial. A non-nucleophilic base like DIPEA is commonly used to neutralize the acid formed during the reaction.[5] An excess of base can sometimes lead to side reactions, so it is advisable to use the minimum amount necessary.

    • Solvent: Aprotic polar solvents like DMF, NMP, or DCM are typically used for amide coupling reactions. Ensure the solvent is anhydrous, as water can hydrolyze the activated acid intermediate.

    • Temperature: Most amide couplings are performed at room temperature. If the reaction is slow, gentle heating may be applied. However, for substrates prone to racemization, it is best to run the reaction at a lower temperature (e.g., 0 °C).

  • Side Reactions:

    • Guanidinium Byproduct Formation: Some uronium-based coupling reagents (e.g., HATU, HBTU) can react with the amine to form a guanidinium byproduct. This can be minimized by adding the coupling reagent to the carboxylic acid first, allowing for pre-activation, before adding the amine.

    • Racemization: If the carbon atom adjacent to the carboxyl group is a stereocenter, there is a risk of epimerization during the activation and coupling steps. Using additives like HOBt or HOAt can help to suppress racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 4-oxo-1,4-dihydropyridine core?

A1: The Hantzsch dihydropyridine synthesis and its modifications are among the most common and versatile methods for constructing the 1,4-dihydropyridine ring.[1][7] This typically involves a one-pot condensation of an aldehyde, a β-ketoester, and a source of ammonia. Variations of this method allow for the synthesis of a wide range of substituted dihydropyridines.

Q2: My 4-oxo-1,4-dihydropyridine-2-carboxylate ester is difficult to purify. What are some recommended purification techniques?

A2: Purification of these intermediates can indeed be challenging due to their polarity and sometimes limited solubility.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find one that provides good crystal formation.

  • Column Chromatography: For non-crystalline products or for removing closely-eluting impurities, silica gel column chromatography is the standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material for biological testing, preparative reverse-phase HPLC can be a powerful tool.

Q3: I am observing both N-alkylation and O-alkylation as side reactions. How can I control the regioselectivity?

A3: The 4-oxo-1,4-dihydropyridine system has two potential sites for alkylation: the nitrogen atom and the oxygen atom of the carbonyl group. The regioselectivity of alkylation can be influenced by several factors:

  • Alkylation Agent: Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) often favor N-alkylation.[3]

  • Solvent: The choice of solvent can influence the position of alkylation.

  • Counter-ion: The nature of the counter-ion of the base used for deprotonation can also play a role. A systematic screening of these parameters is often necessary to achieve the desired regioselectivity.

Q4: How can I confirm the structure of my final this compound product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: These will provide information about the proton and carbon environments, respectively, and can be used to confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretches of the amide and the pyridone ring, and the N-H stretch of the amide.

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique provides the most definitive structural proof.[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate

This protocol describes a general procedure for the synthesis of the dihydropyridine core.

Materials:

  • Diethyl 2-(ethoxymethylidene)-3-oxobutane-1,4-dioate

  • Ammonia (7N solution in methanol)

  • Ethanol

Procedure:

  • Dissolve diethyl 2-(ethoxymethylidene)-3-oxobutane-1,4-dioate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ammonia in methanol (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate.

Protocol 2: Amide Coupling to form this compound

This protocol provides a general method for the amide bond formation starting from the corresponding carboxylic acid.

Materials:

  • 4-oxo-1,4-dihydropyridine-2-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-oxo-1,4-dihydropyridine-2-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired this compound.[6]

Visualizations

Synthetic Pathway and Potential Pitfalls

Synthesis_Pathway Start Starting Materials (β-Ketoester, Aldehyde, Ammonia Source) Intermediate 4-Oxo-1,4-dihydropyridine-2-carboxylate Ester Start->Intermediate Cyclization (e.g., Hantzsch) Acid 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Intermediate->Acid Ester Hydrolysis SideReaction1 Side Reactions: - Oxidation to Pyridine - Regioisomers Intermediate->SideReaction1 FinalProduct This compound Acid->FinalProduct Amide Coupling SideReaction2 Side Reactions: - N/O-Alkylation - Incomplete Hydrolysis Acid->SideReaction2 SideReaction3 Side Reactions: - Racemization - Guanidinium Formation FinalProduct->SideReaction3

Caption: General synthetic route to 4-oxo-1,4-dihydropyridine-2-carboxamides and common side reactions.

Troubleshooting Logic Flow

Troubleshooting_Flow Problem Low Yield or Impure Product Step1 Identify the problematic step: - Cyclization? - Hydrolysis? - Amide Coupling? Problem->Step1 Cyclization Cyclization Issues Step1->Cyclization Cyclization AmideCoupling Amide Coupling Issues Step1->AmideCoupling Amide Coupling CheckConditions Verify Reaction Conditions: - Temperature - Solvent - Catalyst/Reagents Cyclization->CheckConditions AmideCoupling->CheckConditions CheckMaterials Check Starting Material Purity CheckConditions->CheckMaterials AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) CheckMaterials->AnalyzeByproducts Optimize Optimize Conditions & Purify Materials AnalyzeByproducts->Optimize

Caption: A logical workflow for troubleshooting common synthetic problems.

References

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. [Link]

  • Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC - NIH. [Link]

  • Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions. ResearchGate. [Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCr. [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Dihydropyridine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydropyridine Carboxamide Synthesis

Dihydropyridine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, most notably for their role as calcium channel blockers in the treatment of cardiovascular diseases.[1][2] The Hantzsch synthesis, a classic multi-component reaction (MCR), remains a foundational method for constructing the 1,4-dihydropyridine core.[1][3] This reaction typically involves the condensation of an aldehyde, a β-ketoester (or in this case, a β-ketocarboxamide), and a nitrogen source, such as ammonia or ammonium acetate.[1][4]

While the Hantzsch reaction is robust, achieving optimal yields and purity, especially with carboxamide derivatives, can present unique challenges. This guide addresses common issues encountered during synthesis and provides evidence-based strategies for optimization.

Core Reaction Mechanism: The Hantzsch Synthesis

Understanding the underlying mechanism is paramount for effective troubleshooting. The Hantzsch synthesis proceeds through several key steps:

  • Enamine Formation : One equivalent of the β-dicarbonyl compound (in this case, a β-ketocarboxamide) reacts with ammonia to form a β-enamino carboxamide.[3]

  • Knoevenagel Condensation : A second equivalent of the β-dicarbonyl compound condenses with an aldehyde to produce an α,β-unsaturated carbonyl intermediate.[3]

  • Michael Addition & Cyclization : The enamine intermediate acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound in a Michael addition. This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[3]

Visualizing the Hantzsch Reaction Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + β-Ketocarboxamide β-Ketocarboxamide_1 β-Ketocarboxamide (x1) Enamine β-Enamino Carboxamide β-Ketocarboxamide_1->Enamine + Ammonia β-Ketocarboxamide_2 β-Ketocarboxamide (x1) β-Ketocarboxamide_2->Unsaturated_Carbonyl Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine DHP 1,4-Dihydropyridine Carboxamide Enamine->DHP + α,β-Unsaturated Carbonyl (Michael Addition & Cyclization) Unsaturated_Carbonyl->DHP

Caption: Generalized workflow of the Hantzsch dihydropyridine synthesis.

Troubleshooting and Optimization: A Q&A Approach

This section provides answers to frequently encountered problems during the synthesis of dihydropyridine carboxamides.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in Hantzsch-type reactions are a common issue and can stem from several factors.[5]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions : The traditional Hantzsch synthesis often requires prolonged heating, which can lead to product degradation.[1][5]

    • Optimization Strategy : Consider alternative energy sources like microwave or ultrasound irradiation. These methods can significantly reduce reaction times and improve yields.[5]

  • Purity of Reactants : Impurities in the starting materials, particularly the aldehyde and the β-ketocarboxamide, can introduce side reactions that consume reactants and lower the yield.[5]

    • Optimization Strategy : Ensure all reactants are of high purity. If necessary, purify the aldehyde by distillation or recrystallization.

  • Inefficient Catalysis : The uncatalyzed reaction can be slow, leading to incomplete conversion.

    • Optimization Strategy : A wide range of catalysts can accelerate the reaction. These include Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[5] Recent advancements have also highlighted the efficacy of reusable and environmentally friendly catalysts like magnetic nanoparticles.[6][7][8]

  • Solvent Choice : While ethanol and acetic acid are commonly used, they may not be optimal for all substrates.[5]

    • Optimization Strategy : The polarity of the solvent can influence the reaction rate.[5] Experiment with different solvents, including "green" options like water or glycerol.[3] Solvent-free conditions have also been shown to be highly effective, often leading to faster reactions and higher yields.[9][10]

Q2: I am observing a significant amount of a side product that appears to be the oxidized pyridine derivative. How can I prevent this?

The oxidation of the desired 1,4-dihydropyridine to the corresponding aromatic pyridine is a common side reaction, especially under harsh conditions or in the presence of air.[5]

Prevention Strategies:

  • Inert Atmosphere : Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize aerial oxidation.[5]

  • Control of Reaction Temperature and Time : Avoid excessive heating and prolonged reaction times, as these conditions can promote oxidation.

  • Choice of Oxidant (if desired) : If the pyridine derivative is the desired product, controlled oxidation can be performed as a subsequent step using reagents like nitric acid or potassium ferrocyanide.[3]

Q3: My reaction is not going to completion, and I have a significant amount of starting material remaining. How can I drive the reaction forward?

Incomplete conversion is often related to reaction kinetics and equilibrium.

Strategies to Improve Conversion:

  • Catalyst Screening : As mentioned in Q1, the use of an appropriate catalyst is crucial. The choice of catalyst can significantly impact the reaction rate.

  • Temperature Optimization : While excessively high temperatures can cause degradation, a moderate increase in temperature can improve the reaction rate. A systematic study of the reaction temperature is recommended.

  • Reactant Concentration : Increasing the concentration of the reactants can favor the forward reaction. In some cases, running the reaction under neat (solvent-free) conditions can be highly effective.[9]

  • Water Removal : The final cyclization step involves the elimination of water. In some systems, removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

Q4: I am struggling with the purification of my dihydropyridine carboxamide. What are some effective methods?

Purification can be challenging due to the potential for similar polarities between the product and certain side products or unreacted starting materials.

Purification Techniques:

  • Recrystallization : This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography : Silica gel chromatography is a standard technique. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is essential. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).

  • Affinity Purification : For certain applications, particularly those involving biological targets, affinity purification methods have been developed for dihydropyridine derivatives.[11][12][13]

Experimental Protocols

The following are example protocols that can be adapted for the synthesis of specific dihydropyridine carboxamides.

Protocol 1: Conventional Hantzsch Synthesis

This protocol is based on the classical approach to the Hantzsch reaction.

Materials:

  • Aldehyde (1 mmol)

  • β-Ketocarboxamide (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • Combine the aldehyde, β-ketocarboxamide, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.

  • Add ethanol and stir the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.[5]

Materials:

  • Aldehyde (1 mmol)

  • β-Ketocarboxamide (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketocarboxamide, and ammonium acetate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction as described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

The following table provides a hypothetical comparison of different reaction conditions for the synthesis of a model dihydropyridine carboxamide.

EntryMethodCatalystSolventTime (h)Yield (%)
1ConventionalNoneEthanol1245
2ConventionalPTSAEthanol875
3MicrowaveNoneEthanol0.580
4MicrowavePTSAEthanol0.2592
5Solvent-FreeNoneNone185

PTSA: p-Toluenesulfonic acid

Characterization of Dihydropyridine Carboxamides

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect characteristic signals for the protons on the dihydropyridine ring, the substituents, and the amide N-H protons. The proton at the C4 position typically appears as a singlet.[14][15]

    • ¹³C NMR : Will show distinct signals for the carbonyl carbons of the carboxamide groups and the sp² and sp³ hybridized carbons of the dihydropyridine ring.[14][16]

  • Infrared (IR) Spectroscopy : Look for characteristic absorption bands for the N-H stretching of the dihydropyridine ring and the amide, as well as the C=O stretching of the carboxamide groups.[17][18]

  • Mass Spectrometry (MS) : Will provide the molecular weight of the compound, confirming its identity.[17][19]

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Check_Purity Check Reactant Purity Low_Yield->Check_Purity Yes Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction Other Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Oxidation Purification_Issues Purification Issues? Incomplete_Reaction->Purification_Issues No Increase_Concentration Increase Reactant Concentration Incomplete_Reaction->Increase_Concentration Yes Modify_Workup Modify Work-up/ Purification Purification_Issues->Modify_Workup Yes End End Purification_Issues->End No Optimize_Conditions Optimize Conditions: - Temperature - Time - Catalyst - Solvent Optimize_Conditions->End Check_Purity->Optimize_Conditions Inert_Atmosphere->Optimize_Conditions Modify_Workup->End Increase_Concentration->Optimize_Conditions

Caption: A decision tree for troubleshooting common issues in dihydropyridine synthesis.

References

  • Frontiers in Chemistry. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link][6]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link][4]

  • ResearchGate. (2019). Synthesis of 1,4-dihydropyridines in the presence of various catalysts. Retrieved from [Link][20]

  • SciSpace. (2005). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link][2]

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Retrieved from [Link][7]

  • Asian Publication Corporation. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Retrieved from [Link][21]

  • MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Retrieved from [Link][8]

  • Taylor & Francis Online. (2015). Catalytic Synthesis of Fused 1,4-Dihydropyridines and 1,4-Dihydropyridine Derivatives Using Preyssler Heteropolyacids Catalyst. Retrieved from [Link][22]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link][23]

  • SpringerLink. (2011). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link][24]

  • Taylor & Francis Online. (2009). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol. Retrieved from [Link][25]

  • National Institutes of Health. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link][26]

  • Open Science Publications. (2015). Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst. Retrieved from [Link][9]

  • MDPI. (2022). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Retrieved from [Link][19]

  • Der Pharma Chemica. (2016). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Retrieved from [Link][27]

  • Taylor & Francis Online. (2011). Synthesis of 1,4-Dihydropyridine Derivatives Under Solvent-Free and Grinding Conditions. Retrieved from [Link][28]

  • ACS Publications. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Retrieved from [Link][29]

  • SciSpace. (1987). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Retrieved from [Link][11]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link][17]

  • Beilstein Journals. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link][30]

  • Banaras Hindu University. (2019). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link][31]

  • PubMed. (1991). A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. Retrieved from [Link][12]

  • National Institutes of Health. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Retrieved from [Link][14]

  • SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link][15]

  • PubMed. (1987). Purification of the cardiac 1,4-dihydropyridine receptor/calcium channel complex. Retrieved from [Link][13]

  • RTU E-books. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. Retrieved from [Link][18]

  • ResearchGate. (2000). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Retrieved from [Link][16]

  • MDPI. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Oxo-1,4-dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-1,4-dihydropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-oxo-1,4-dihydropyridine derivatives, and what are their primary drawbacks?

A1: The most prevalent method is the Gould-Jacobs reaction.[1] This involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form.[2][3] The primary drawback is the high temperature required for cyclization, which can lead to various side reactions.[1] Another common approach is the Hantzsch pyridine synthesis, though it initially yields a 1,4-dihydropyridine that requires subsequent oxidation.[4][5] The classical Hantzsch synthesis can suffer from long reaction times and harsh conditions.[6]

Q2: My reaction yield is consistently low. What are the likely culprits?

A2: Low yields in 4-oxo-1,4-dihydropyridine syntheses can stem from several factors. In the Gould-Jacobs reaction, incomplete thermal cyclization is a frequent issue.[1] This can be due to insufficient temperature or reaction time. For Hantzsch-type syntheses, suboptimal reaction conditions, such as inefficient catalysts or solvent systems, can significantly lower yields.[6] Additionally, the formation of various side products can consume starting materials and reduce the overall yield of the desired product.

Q3: How can I effectively monitor the progress of my reaction to identify the formation of side products?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring reaction progress.[1] These techniques allow you to track the consumption of starting materials, the appearance of intermediates, and the formation of the final product alongside any byproducts. Regular sampling and analysis can provide critical insights into the reaction kinetics and help in optimizing conditions to minimize side reactions.

Troubleshooting Guide: Common Side Reactions and Solutions

Problem 1: Incomplete Cyclization in Gould-Jacobs Reaction

Symptom: A significant amount of the uncyclized anilidomethylenemalonate intermediate remains at the end of the reaction, confirmed by TLC or HPLC analysis.

Causality: The thermal cyclization step is an endergonic process that requires substantial thermal energy to overcome the activation barrier for the 6-electron cyclization.[2][3] Insufficient temperature or heating duration will result in incomplete conversion.

Solutions:

  • Increase Reaction Temperature: The use of high-boiling point solvents like Dowtherm A or diphenyl ether is common to achieve the necessary temperatures for efficient cyclization.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improve yields by providing efficient and uniform heating.[7]

  • Catalysis: While less common for the thermal cyclization step itself, ensuring the initial condensation is complete before attempting cyclization is crucial.

Problem 2: Formation of Regioisomers

Symptom: Isolation of a mixture of isomeric products, particularly when using substituted anilines.

Causality: In the Gould-Jacobs reaction, anilines with substituents at the meta-position can lead to two possible cyclization pathways, resulting in the formation of regioisomers. The electronic nature of the substituent influences the regioselectivity of the cyclization. Electron-donating groups generally favor cyclization at the less sterically hindered ortho-position.

Solutions:

  • Careful Selection of Starting Materials: When possible, choose starting materials that will not lead to isomeric products.

  • Optimization of Reaction Conditions: Varying the solvent and temperature may influence the ratio of regioisomers.

  • Chromatographic Separation: If the formation of regioisomers is unavoidable, careful column chromatography is necessary for their separation.

Problem 3: Deacylation of Enamine Intermediate

Symptom: Isolation of a deacylated enamine byproduct, leading to a decrease in the yield of the desired 4-oxo-1,4-dihydropyridine.

Causality: In certain synthetic routes, such as those involving isoxazole rearrangement, the enamine intermediate can undergo a side reaction of deacylation, particularly at elevated temperatures.[8] This results in the formation of an enamine that can no longer cyclize to the desired product.

Solutions:

  • Temperature Optimization: Carefully control the reaction temperature. A slight increase can sometimes improve the rate of the desired reaction over the side reaction, but excessive heat can lead to resinification and increased deacylation.[8]

  • Reaction Time: Monitor the reaction closely and stop it once the product formation has maximized to prevent prolonged exposure to conditions that favor side reactions.

Problem 4: Resinification/Polymerization

Symptom: The reaction mixture becomes a thick, intractable tar, making product isolation difficult and significantly reducing the yield.

Causality: High reaction temperatures, especially in the presence of acidic or basic impurities, can promote polymerization and decomposition of starting materials, intermediates, and products.[8] Some substrates are inherently more prone to resinification under thermal stress.

Solutions:

  • Lower Reaction Temperature: If possible, explore lower reaction temperatures, perhaps in combination with a catalyst or microwave irradiation to facilitate the reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to polymerization.

  • Purity of Reagents: Ensure all starting materials and solvents are pure and free from contaminants that could catalyze decomposition.

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[7]

This protocol offers a rapid and often higher-yielding alternative to traditional thermal methods.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • In a microwave vial, combine aniline (1.0 eq) and an excess of DEEM (3.0 eq), which acts as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 200-250 °C) and hold for a specified time (e.g., 5-20 minutes). Optimization of temperature and time is recommended for different substrates.

  • After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile.

  • Dry the solid under vacuum to obtain the purified product.

Table 1: Example Optimization of Microwave Conditions[7]
EntryTemperature (°C)Time (min)Yield (%)
12001075
2220585
3250592

Visualizing Reaction Pathways

Gould-Jacobs Reaction Mechanism

The following diagram illustrates the key steps in the Gould-Jacobs reaction, from the initial condensation to the final cyclization.

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM DEEM Diethyl ethoxymethylenemalonate Intermediate1_ref Anilidomethylenemalonate Intermediate Product Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Intermediate1_ref->Product Heat (Δ)

Caption: Key steps of the Gould-Jacobs reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_side_products Side Products Detected Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Increase_Temp Increase Temperature Check_Completion->Increase_Temp No Identify_Side_Products Identify Side Products (TLC/HPLC/MS) Check_Completion->Identify_Side_Products Yes Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Check_Catalyst Check Catalyst Activity Increase_Time->Check_Catalyst Final_Product Improved Yield Check_Catalyst->Final_Product Optimize_Conditions Optimize Conditions to Minimize (e.g., lower temp, inert atm) Identify_Side_Products->Optimize_Conditions Optimize_Conditions->Final_Product

Caption: A workflow for troubleshooting low reaction yields.

References

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH.
  • Gould–Jacobs reaction - Wikiwand.
  • Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids - Benchchem.
  • Gould–Jacobs reaction - Wikipedia.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals.
  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed.
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
  • Gould-Jacobs Reaction.
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.
  • Hantzsch pyridine synthesis - Wikipedia.
  • The Synthesis of 1,4-Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide - Benchchem.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - World Journal of Pharmaceutical and Medical Research.
  • Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies - ResearchGate.
  • Original Research J. Synth. Chem. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly - Journal of Synthetic Chemistry.
  • Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions - MDPI.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • WO2003099790A1 - Process for the preparation of 1,4-dihydropyridines and novel 1,4-dihydropyridines useful as therapeutic agents - Google Patents.
  • Recyclization of 1,4-Dihydropyridine Derivatives in Acidic Medium | Request PDF.

Sources

Technical Support Center: Purification of 4-oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-oxo-1,4-dihydropyridine-2-carboxamide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this scaffold in high purity. The unique structural features of this molecule, particularly its capacity for extensive hydrogen bonding and potential for tautomerization, often lead to complex purification scenarios.

This guide provides troubleshooting advice and detailed protocols based on established chemical principles and analogous structures reported in the literature.

Section 1: Understanding the Molecule's Behavior

The purification challenges associated with this compound stem directly from its inherent physicochemical properties. A foundational understanding of these characteristics is critical for diagnosing and solving purification issues.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (N1-H, amide N-H) and acceptors (C4-keto, amide C=O). This leads to strong intermolecular interactions, which can result in high melting points, low solubility in non-polar solvents, and significant tailing during silica gel chromatography. The crystal structure of the isomeric N-phenyl-4-oxo-1,4-dihydropyridine-3-carboxamide shows extensive hydrogen-bonded chains, a behavior that can be anticipated for the 2-carboxamide analogue as well.[1]

  • Keto-Enol Tautomerism: The 4-oxo group can tautomerize to a 4-hydroxy pyridine form. While the oxo form is generally stable, conditions such as pH, solvent, and temperature can influence this equilibrium.[2] The presence of multiple tautomers can complicate chromatographic separation and spectroscopic analysis.

  • Polarity: The combination of the pyridone ring and the primary carboxamide group makes this a highly polar molecule. This dictates the choice of chromatographic conditions, favoring polar mobile phases for elution.

Below is a diagram illustrating the key structural features that influence purification.

cluster_molecule Key Molecular Features cluster_challenges Resulting Purification Challenges mol This compound (Core Structure) h_bond Extensive H-Bonding (N-H, C=O) mol->h_bond Leads to polarity High Polarity mol->polarity Results in tautomerism Keto-Enol Tautomerism (4-oxo vs 4-hydroxy) mol->tautomerism Can exhibit solubility Poor Solubility (in non-polar solvents) h_bond->solubility oiling_out Oiling Out (during recrystallization) h_bond->oiling_out chromatography Chromatographic Tailing/ Poor Separation polarity->chromatography tautomerism->chromatography

Caption: Logical flow from molecular properties to purification challenges.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Question 1: My product is poorly soluble in standard recrystallization solvents like ethyl acetate or hexanes. How can I effectively recrystallize it?

Answer: This is a common issue due to the molecule's high polarity and extensive hydrogen bonding network.

  • Causality: Non-polar or moderately polar aprotic solvents cannot effectively break the strong intermolecular hydrogen bonds that hold the crystal lattice together.

  • Solution Strategy:

    • Use Polar, Protic Solvents: Solvents like ethanol, methanol, or isopropanol are excellent first choices. They can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. Recrystallization of related 1,4-DHP derivatives is often successfully achieved using ethanol.[3]

    • Employ Solvent Mixtures: If solubility is low even in hot alcohols, consider a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a highly polar solvent in which it is soluble (e.g., hot DMF, DMSO, or acetic acid), and then slowly add a miscible anti-solvent (e.g., water, ethanol, or diethyl ether) until persistent turbidity is observed. Heat to redissolve and then allow to cool slowly.

    • pH Adjustment: If your molecule has acidic or basic properties, adjusting the pH of an aqueous solution can significantly enhance solubility. For this compound, the pyridone N-H can be slightly acidic. Dissolving in a dilute basic solution (e.g., 1% NaHCO₃) and then re-precipitating by slow addition of dilute acid (e.g., 1M HCl) can be an effective purification method, analogous to the work-up for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[4]

Question 2: During column chromatography, my product streaks badly or remains on the baseline, even with highly polar mobile phases like 10-20% methanol in dichloromethane. What's wrong?

Answer: This is a classic sign of strong interaction with the stationary phase (silica gel) or poor solubility in the mobile phase.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can bind tightly to the basic sites and hydrogen-bonding groups of your polar molecule. This interaction prevents smooth elution, causing severe tailing (streaking).

  • Solution Strategy:

    • Mobile Phase Modification: Add a small amount of a competitive binder to your mobile phase to saturate the active sites on the silica gel.

      • For acidic/neutral compounds: Add 0.5-1% acetic acid or formic acid. This protonates basic sites on the compound and reduces interaction with silanols.

      • For basic/neutral compounds: Add 0.5-1% triethylamine or ammonia. This deprotonates the acidic silanol groups, "deactivating" the silica.

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic stationary phase.

      • Alumina (Neutral or Basic): Often an excellent alternative to silica for polar, basic compounds.

      • Reverse-Phase C18 Silica: This is ideal for highly polar compounds. Elution is achieved with polar mobile phases like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.

    • "Slurry" Loading: Do not dry-load the compound onto silica if it has low solubility in the mobile phase. Instead, dissolve it in a minimal amount of a strong solvent (like DMF or methanol), adsorb it onto a small amount of silica gel, carefully evaporate the solvent in vacuo, and load the resulting dry powder onto the column.

Question 3: My NMR spectrum shows that the main impurity is the uncyclized starting material. How can I remove it efficiently?

Answer: The removal of polar, uncyclized precursors is a common challenge.

  • Causality: Starting materials for syntheses like the Gould-Jacobs reaction are often structurally similar and have comparable polarity to the final product, making chromatographic separation difficult.[5]

  • Solution Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities with different crystal packing properties. Experiment with the solvent systems described in Question 1. A successful recrystallization can dramatically increase purity.

    • Acid/Base Wash: Exploit differences in pKa. If the starting material has a free carboxylic acid or a more basic amine, an aqueous acid/base extraction during the workup can selectively remove it from the organic layer containing your product.

    • Optimized Chromatography: If chromatography is necessary, high-resolution separation may be required.

      • Use a shallower solvent gradient (e.g., starting with 100% DCM and slowly increasing to 5% MeOH, then 5-10% MeOH).

      • Consider preparative HPLC for difficult separations of valuable material.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a starting point for purification. Always begin with a small-scale trial.

SOP 1: Purification by Recrystallization

This protocol is designed for purifying a crude solid product where impurities have different solubility profiles.

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into three separate test tubes.

    • To each tube, add 1 mL of a test solvent (e.g., Tube 1: Ethanol, Tube 2: Isopropanol, Tube 3: Acetonitrile).

    • Heat the tubes in a water or sand bath. Observe solubility. An ideal solvent dissolves the compound when hot but shows poor solubility when cold.

  • Bulk Recrystallization:

    • Place the bulk crude product in an Erlenmeyer flask equipped with a stir bar.

    • Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Do not add a large excess of solvent.

    • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and heat for another 5-10 minutes.

    • Filter the hot solution through a pre-warmed filter funnel to remove the charcoal and any insoluble impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature. Inducing rapid crystallization by crashing it in an ice bath can trap impurities.

    • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation & QC:

    • Collect the crystals by vacuum filtration (Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum.

    • QC Check: Determine the melting point and run a TLC or ¹H NMR spectrum to confirm purity. The melting point should be sharp, and the NMR should show a significant reduction in impurities.

SOP 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities of different polarities.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "wet slurry" method with your starting eluent (e.g., 100% Dichloromethane). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude material in a minimum volume of a strong solvent (DCM/MeOH mixture).

    • Add ~1-2 times the weight of silica gel to this solution.

    • Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Gently layer this powder on top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% DCM) and collect fractions.

    • Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% Methanol in DCM). A typical gradient might be:

      • 2 column volumes (CV) of 100% DCM

      • 2 CV of 2% MeOH/DCM

      • 5-10 CV of 5% MeOH/DCM (or until product elutes)

      • 2 CV of 10% MeOH/DCM (to wash out highly polar impurities)

  • Fraction Analysis & QC:

    • Monitor the elution using TLC. Spot every few fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

    • QC Check: Run a final TLC of the combined fractions against your starting material and a pure reference standard (if available).

    • Remove the solvent under reduced pressure to yield the purified product.

The following diagram illustrates the decision-making process for choosing a purification method.

Purification_Decision_Tree start Crude Product Analysis (TLC, Crude NMR) is_solid Is the crude product a solid? start->is_solid major_product Is it >80% pure by NMR? is_solid->major_product Yes chromatography Action: Perform Column Chromatography (SOP 2) is_solid->chromatography No (Oil) recrystallize Action: Attempt Recrystallization (SOP 1) major_product->recrystallize Yes major_product->chromatography No check_purity1 Check Purity (TLC, NMR, mp) recrystallize->check_purity1 success Purification Complete check_purity1->success Purity >98% check_purity1->chromatography Purity <98% check_purity2 Check Purity of Combined Fractions (TLC, NMR) chromatography->check_purity2 check_purity2->recrystallize Purity <98% (Consider polishing) check_purity2->success Purity >98%

Caption: Decision tree for selecting a primary purification strategy.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best storage conditions for this compound? A: Based on safety data for analogous compounds, the product should be stored in a tightly closed container in a dry, well-ventilated place.[2] It is chemically stable under standard ambient conditions (room temperature).[2]

Q: Can this compound decompose on silica gel? A: While many 1,4-dihydropyridine scaffolds are stable, some can be sensitive to acid, potentially leading to decomposition or aromatization on silica gel. If you observe the appearance of new, more non-polar spots on your TLC plate after prolonged exposure to silica, this may be occurring. In such cases, deactivating the silica with triethylamine or switching to a neutral stationary phase like alumina is recommended.

Q: How does pH affect the stability and appearance of the compound in solution? A: The 4-oxo-1,4-dihydropyridine core contains both weakly acidic (N-H) and weakly basic (C=O, ring nitrogen) sites. At very high or very low pH, hydrolysis of the amide bond could occur, especially upon heating. The keto-enol tautomerism can also be influenced by pH, which might lead to color changes in solution. It is best to maintain a pH between 4 and 8 during aqueous workups unless being used intentionally for purification as described above.

References

  • Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. [Link]

  • Rastorguev, M. K., et al. (2021). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

  • Long, S., & Shu, X. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. National Institutes of Health. [Link]

  • Long, S., & Shu, X. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Institutes of Health. [Link]

  • Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie. [Link]

Sources

Technical Support Center: Synthesis of 4-Oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-oxo-1,4-dihydropyridine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your synthetic outcomes. Our approach is grounded in established chemical principles and draws upon analogous syntheses of related pyridone structures to provide a robust framework for your experimental work.

Introduction to the Synthesis of this compound

The this compound scaffold is a key heterocyclic motif present in numerous biologically active compounds. Its synthesis, while achievable, can present challenges in terms of yield and purity. This guide will focus on a logical, multi-step synthetic approach and address potential pitfalls at each stage.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

Low Yield in the Final Product

Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. Let's break down the potential problem areas in a plausible synthetic route and address them systematically.

Plausible Synthetic Route Overview:

A common strategy for constructing such a pyridone system involves the initial formation of a substituted pyridine, followed by functional group manipulations to install the desired carboxamide and 4-oxo groups. A likely precursor is 4-hydroxy-pyridine-2-carboxylic acid or a derivative thereof.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield step1 Analyze Purity and Yield of Each Intermediate start->step1 step2a Issue in Step 1: Precursor Synthesis step1->step2a Problem Identified step2b Issue in Step 2: Amide Formation step1->step2b Problem Identified step2c Issue in Step 3: Pyridone Formation step1->step2c Problem Identified step3a Incomplete reaction? Side reactions? Purification loss? step2a->step3a step3b Inefficient coupling? Amide hydrolysis? Starting material degradation? step2b->step3b step3c Inefficient oxidation/hydrolysis? Product instability? step2c->step3c solution_a Optimize reaction conditions (temp, time, catalyst). Use high-purity starting materials. Refine purification technique. step3a->solution_a solution_b Screen coupling reagents. Ensure anhydrous conditions. Use a milder base. step3b->solution_b solution_c Vary oxidizing/hydrolyzing agent. Control pH and temperature carefully. Isolate product promptly. step3c->solution_c

Caption: Troubleshooting Decision Tree for Low Yield.

Impurity Profile Issues

Question: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies

Side Reaction Plausible Cause Mitigation Strategy
Amide Hydrolysis Presence of strong acid or base, and water, especially at elevated temperatures.[1][2][3][4]Use mild reaction conditions. Ensure anhydrous solvents and reagents for the amidation step. Control pH during workup and purification.
Over-oxidation or Ring Opening Harsh oxidizing agents or reaction conditions during the formation of the 4-oxo group.Screen milder oxidizing agents. Optimize reaction time and temperature to avoid prolonged exposure to the oxidant.
Incomplete Cyclization Insufficient reaction time or temperature for the pyridone ring formation.Increase reaction time or temperature judiciously. Consider a more effective catalyst if applicable.
Formation of Isomers If the synthetic route allows for it, regioisomers can be a significant impurity.Employ starting materials and reaction conditions that favor the desired regioselectivity. Careful purification is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of this compound?

A1: A common and effective precursor is 4-hydroxypyridine-2-carboxylic acid or its corresponding ester. These compounds already possess the required 4-hydroxy (which is tautomeric with the 4-oxo form) and a carboxylic acid/ester at the 2-position, which can then be converted to the carboxamide.[5][6]

Q2: What are the best coupling reagents for the amidation step?

A2: A variety of peptide coupling reagents can be effective. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole), or phosphonium-based reagents like BOP or PyBOP. The choice of reagent can depend on the scale of the reaction and the specific substrate.

Q3: How can I best purify the final product?

A3: Purification strategies will depend on the physical properties of your compound. Recrystallization from a suitable solvent system is often a good first choice for crystalline solids. If the compound is not easily crystallized or contains impurities with similar solubility, column chromatography on silica gel is a standard and effective method.

Q4: Can the 4-oxo group be introduced at a later stage in the synthesis?

A4: Yes, it is possible to start with a pre-formed 2-carboxamidopyridine and then introduce the 4-oxo functionality. This can be achieved through oxidation of a 1,4-dihydropyridine precursor or by hydrolysis of a 4-alkoxy or 4-halopyridine.

Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of analogous compounds and general principles of organic synthesis.

Protocol 1: Synthesis of 4-Hydroxy-pyridine-2-carboxamide from 4-Hydroxypyridine-2-carboxylic Acid

This two-step protocol involves the esterification of the carboxylic acid followed by amidation.

Step 1: Esterification of 4-Hydroxypyridine-2-carboxylic Acid

  • To a suspension of 4-hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-hydroxypyridine-2-carboxylate.

Step 2: Amidation of Methyl 4-Hydroxypyridine-2-carboxylate

  • Dissolve methyl 4-hydroxypyridine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or THF.

  • Add a solution of ammonia in methanol (7N, 5-10 eq) or aqueous ammonia.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

Synthesis_Workflow start 4-Hydroxypyridine-2-carboxylic Acid step1 Esterification (MeOH, SOCl2) start->step1 intermediate Methyl 4-hydroxypyridine-2-carboxylate step1->intermediate step2 Amidation (NH3 in MeOH) intermediate->step2 product This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow.

References

  • Quora. (2024, April 17). What is the reaction between pyridine and sodium amide, and why does it not happen with benzene? [Online forum post]. Retrieved from [Link]

  • Obydennov, D. L., et al. (n.d.). A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones.
  • RSC Publishing. (2019, October 28). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • RSC Publishing. (2019, October 28). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
  • National Center for Biotechnology Information. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). lech204.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • National Center for Biotechnology Information. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • Synlett. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Hydroxypyridine: Benefits and Preparation Process by Manufacturer. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • ResearchGate. (2025, August 9). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: A Novel, Two-Step Synthesis of 4-Pyridone-3-carboxamides from 2-Cyano-4-pyrones. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Retrieved from [Link]

  • ACS Publications. (2022, April 28). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • National Center for Biotechnology Information. (2021, January 11). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2017, January 24). I would like to convert 2-bromopyridine to 2-cyanopyridine? [Online forum post]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, September 10). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved from [Link]

  • ACS Publications. (2023, June 23). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Carboxamide-1,4-dihydropyridazines via Recyclization of Hydroxypyrrolines with Semicarbazides. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Dhydropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for addressing challenges related to the low solubility of dihydropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our approach is rooted in explaining the "why" behind each technique, ensuring you can make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My dihydropyridine compound is showing very low aqueous solubility. What are the primary factors I should consider first?

Low aqueous solubility is an inherent characteristic of many dihydropyridine derivatives, primarily due to their lipophilic nature.[1] The key initial factors to investigate are:

  • pH of the medium: The solubility of dihydropyridine compounds can be significantly influenced by pH.[2] Many dihydropyridines are weakly basic and exhibit higher solubility in acidic environments where they can be protonated.[2] Conversely, as the pH increases towards neutral or alkaline, their solubility tends to decrease.

  • Molecular Structure: The specific substituents on the dihydropyridine ring heavily influence its physicochemical properties, including lipophilicity (LogP) and solubility.[1] Even minor structural modifications can lead to significant changes in solubility.

  • Solid-State Properties: The crystalline form (polymorphism) of your compound plays a crucial role.[3] Amorphous forms are generally more soluble than their stable crystalline counterparts due to their higher free energy state.[4]

A logical first step is to determine the pH-solubility profile of your compound. This data will provide critical insights into whether pH modification alone can be a viable strategy for your experiments.

Q2: How can I accurately measure the solubility of my dihydropyridine compound?

Accurate solubility measurement is fundamental to troubleshooting. The two most common methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound.[1] It is a reliable, albeit lower-throughput, technique.

Experimental Protocol: Shake-Flask Method [1]

  • Add an excess amount of the solid dihydropyridine compound to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

Kinetic Solubility

This high-throughput method is often used in early drug discovery. It measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (e.g., DMSO).[1]

Experimental Protocol: Kinetic Solubility Measurement [1]

  • Prepare a concentrated stock solution of the dihydropyridine compound in an organic solvent like dimethyl sulfoxide (DMSO).

  • Add a small volume of the stock solution to an aqueous buffer.

  • Monitor for the formation of a precipitate over time using turbidimetry or nephelometry.[1]

  • The kinetic solubility is the concentration at which precipitation is first observed.

Parameter Thermodynamic Solubility (Shake-Flask) Kinetic Solubility
Principle Measures equilibrium solubility.Measures precipitation from a supersaturated solution.
Throughput LowHigh
Relevance "Gold standard" for true solubility.Useful for early-stage screening.

Troubleshooting Guides: Enhancing Solubility

Issue: My compound's solubility is too low for my in vitro assays, even after pH adjustment.

When pH modification is insufficient, several formulation strategies can be employed. The choice of method depends on the desired final concentration, the experimental context, and the physicochemical properties of your dihydropyridine.

The use of co-solvents is a straightforward and widely used technique to increase the solubility of hydrophobic compounds.[3] Co-solvents are water-miscible organic solvents that reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar dihydropyridine molecule to dissolve.[7]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)[8]

  • Ethanol[7]

  • Propylene glycol[7]

  • Polyethylene glycols (PEGs)[7]

Workflow for Co-solvent System Development

Below is a diagram outlining the process for developing a co-solvent system for your dihydropyridine compound.

CoSolventWorkflow A Initial Solubility Assessment B Select Candidate Co-solvents (e.g., DMSO, Ethanol, PEG) A->B Low Solubility Confirmed C Prepare Stock Solution in Pure Co-solvent B->C D Titrate into Aqueous Buffer C->D E Determine Max Co-solvent % without Precipitation D->E Observe for Precipitation F Assess Compound Stability in Co-solvent System E->F G Validate in Final Assay F->G Stability Confirmed

Caption: Workflow for developing a co-solvent system.

Important Considerations:

  • Toxicity: Ensure the final concentration of the co-solvent is not toxic to the cells or biological system in your assay.

  • Assay Interference: The co-solvent should not interfere with the assay itself (e.g., enzyme activity, receptor binding).

  • Stability: Some compounds may degrade in the presence of certain organic solvents. Always assess the stability of your dihydropyridine in the chosen co-solvent system.[9]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic guest molecules, like dihydropyridines, forming water-soluble inclusion complexes.[11][12]

Causality: The hydrophobic portion of the dihydropyridine molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.[13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)[11]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[8]

Experimental Protocol: Phase Solubility Analysis

This experiment helps determine the stoichiometry and stability constant of the drug-cyclodextrin complex.

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess of the dihydropyridine compound to each solution.

  • Agitate the solutions at a constant temperature until equilibrium is reached (24-48 hours).

  • Filter the solutions to remove undissolved compound.

  • Analyze the concentration of the dissolved dihydropyridine in each solution by HPLC-UV.

  • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram indicates the type of complex formed.

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[14] This strategy can be employed to overcome solubility limitations.

Causality: A hydrophilic moiety is chemically attached to the dihydropyridine core. This modification increases the aqueous solubility of the resulting prodrug.[14] Once administered, enzymatic or chemical cleavage releases the parent dihydropyridine.

Common Prodrug Strategies for Improving Solubility:

  • Esterification: Attaching a polar group, such as a phosphate or an amino acid, through an ester linkage can significantly enhance water solubility.[15]

  • Salt Formation: For dihydropyridines with acidic or basic functionalities, forming a salt with a suitable counter-ion can improve solubility.[3]

The development of a prodrug is a more involved chemical modification strategy and is typically considered during the lead optimization phase of drug discovery.[16][17]

Issue: My compound needs to be formulated for in vivo studies, but its low solubility is limiting bioavailability.

For in vivo applications, more advanced formulation techniques are often necessary to enhance both solubility and dissolution rate, which are critical for oral bioavailability.[18]

Reducing the particle size of a drug increases its surface area-to-volume ratio, which in turn increases its dissolution rate according to the Noyes-Whitney equation.[18]

  • Micronization: This process reduces particle size to the micrometer range using techniques like jet milling.[19] While it enhances the dissolution rate, it does not alter the equilibrium solubility of the drug.[18]

  • Nanosuspensions: These are colloidal dispersions of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[20] Nanosuspensions can increase both the dissolution rate and the saturation solubility of the drug.[4] This approach is particularly beneficial for compounds belonging to BCS Class II (low solubility, high permeability).[4]

Workflow for Nanosuspension Formulation

NanosuspensionWorkflow Start Poorly Soluble Dihydropyridine Method_Choice Choose Preparation Method Start->Method_Choice Top_Down Top-Down Methods (e.g., Media Milling, High-Pressure Homogenization) Method_Choice->Top_Down Mechanical Attrition Bottom_Up Bottom-Up Methods (e.g., Precipitation, Emulsion-Solvent Evaporation) Method_Choice->Bottom_Up Precipitation Stabilizer Add Stabilizer (Surfactant/Polymer) Top_Down->Stabilizer Bottom_Up->Stabilizer Nanosuspension Formation of Nanosuspension Stabilizer->Nanosuspension Characterization Characterization (Particle Size, Zeta Potential, Solubility) Nanosuspension->Characterization Post_Processing Post-Processing (Optional) (e.g., Lyophilization, Spray Drying) Characterization->Post_Processing Final_Dosage Final Dosage Form (e.g., Oral Suspension, Tablet) Characterization->Final_Dosage Direct Use Post_Processing->Final_Dosage

Caption: General workflow for nanosuspension formulation.

Nanosuspension technology can significantly improve the oral bioavailability of poorly soluble drugs.[21] There are several commercially available products based on this technology.[22]

A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix in the solid state.[23]

Causality: This technique can enhance the dissolution rate by several mechanisms:

  • Reducing the drug's particle size to a molecular level.

  • Increasing the wettability and surface area of the drug.

  • Converting the drug from a crystalline to a more soluble amorphous state.[24]

Common Preparation Methods for Solid Dispersions:

  • Melting (Fusion) Method: The drug and carrier are heated until they melt together, followed by rapid cooling.[25]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[25]

  • Hot-Melt Extrusion: This method involves pumping the drug and carrier through an extruder at high temperatures and pressures.

The choice of carrier and preparation method is critical for the stability and performance of the solid dispersion.[26]

References

  • Complexation of dihydropyridine derivatives with cyclodextrins and 2-hydroxypropyl-β-cyclodextrin in solution. Sci-Hub. Link

  • A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Derivatives. Benchchem. Link

  • Sustained-release dihydropyridine formulation. Google Patents. Link

  • Prodrug approach. Philadelphia University. Link

  • Synthesis of Dihydropyridine Prodrugs with Expected Enhancement of brain Delivery. Link

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Link

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Link

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Link

  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. ResearchGate. Link

  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Link

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Link

  • Co-solvents.pptx. Link

  • Prodrug Strategies in Medicinal Chemistry. American Chemical Society. Link

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Link

  • Dihydropyridine compounds, processes for their preparation and their use. Google Patents. Link

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Link

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Link

  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. Link

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Link

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. Link

  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. Link

  • (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Link

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Link

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Link

  • Emerging role of nanosuspensions in drug delivery systems. PMC - NIH. Link

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. Link

  • Cosolvent. Wikipedia. Link

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. Link

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Link

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. NIH. Link

  • Solid Dispersions : An Approach to Enhance the Bioavailability of Poorly Water-Soluble Drugs. SciSpace. Link

  • Examples of the Effects of Drug Complexation by Cyclodextrins. ResearchGate. Link

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Griffith Research Online. Link

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC - NIH. Link

  • Co-solvents. MedchemExpress.com. Link

  • Dipyridamole pH-dependent dissolution release profile. ResearchGate. Link

  • MultiScreen Solubility Filter Plate. Sigma-Aldrich. Link

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Link

  • Chemical Structures of Dihydropyridine Derivatives. ResearchGate. Link

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Link

  • Application Note: Quantification of Dihydropyridines using a Stability-Indicating HPLC-UV Method. Benchchem. Link

  • Development of pH Independent Drug Release System for Dipyridamole. Indian Journal of Pharmaceutical Education and Research. Link

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Link

Sources

"stability issues with 4-oxo-1,4-dihydropyridine-2-carboxamide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-oxo-1,4-dihydropyridine-2-carboxamide

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound and may encounter stability challenges in solution. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments. The 1,4-dihydropyridine (DHP) scaffold, while crucial for biological activity, is notoriously susceptible to degradation, particularly in solution.[1][2] This guide provides a systematic approach to diagnosing, troubleshooting, and proactively managing these stability issues.

Section 1: Understanding the Core Instability: Primary Degradation Pathways

The principal vulnerability of the this compound structure lies in the dihydropyridine ring itself. This ring is prone to oxidation, which results in its aromatization to the corresponding pyridine derivative.[3] This transformation is not merely a minor structural change; it leads to a complete loss of the intended pharmacological activity.[1][4] This oxidative degradation is the most common issue encountered in experimental settings and can be triggered by several factors.

The primary degradation mechanisms include:

  • Photodegradation: Exposure to light, particularly UV light, is the most significant catalyst for the oxidation of the DHP ring.[1][5] This process can occur rapidly in solution, often leading to a visible color change. The photodegradation process can also generate reactive oxygen species, which may cause secondary reactions.[1][4]

  • Chemical Oxidation: In the absence of light, oxidation can still occur. The presence of trace metal ions, such as ferric ions (Fe³⁺), can significantly accelerate the aromatization of the DHP ring.[6] Oxidizing agents introduced into the solution, even inadvertently, will also promote degradation.

  • Hydrolysis: The carboxamide functional group introduces a potential site for hydrolysis, especially under strongly acidic or basic pH conditions. While the DHP ring oxidation is typically more rapid, hydrolysis of the amide bond should be considered a potential secondary degradation pathway during long-term storage or under pH stress.[7][8]

  • Thermal Degradation: While generally more stable to heat in a solid state and dry atmosphere, in solution or the presence of humidity, elevated temperatures can increase the rate of all degradation reactions.[9][10]

Below is a diagram illustrating the most critical degradation pathway.

cluster_main Primary Degradation Pathway: Oxidation to Pyridine Derivative parent This compound (Active Compound) degradant This compound (Pyridine Derivative - Inactive) parent->degradant Oxidation (Light, Metal Ions, etc.)

Caption: Oxidation of the dihydropyridine ring to an inactive pyridine derivative.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling of this compound.

Q1: My solution of the compound has turned yellow/brown after a short time on the benchtop. What is causing this?

A: This is a classic sign of photodegradation. The 1,4-dihydropyridine ring is highly sensitive to light, and exposure, even to ambient laboratory lighting, can initiate oxidation to the pyridine derivative.[1] This new, conjugated pyridine structure often absorbs light differently, resulting in a colored solution. To prevent this, always prepare and store solutions in amber glass vials or vials wrapped completely in aluminum foil. Conduct your experiments under subdued lighting whenever possible.

Q2: I'm analyzing my sample with HPLC and see a new, earlier-eluting peak appearing over time. Could this be a degradant?

A: Yes, this is highly likely. The primary degradation product, the aromatized pyridine derivative, is typically more polar than the parent 1,4-dihydropyridine compound. In a standard reversed-phase HPLC setup (e.g., using a C18 column), more polar compounds elute earlier. Therefore, the appearance of a new peak with a shorter retention time is a strong indicator of degradation. A well-designed stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradants.[11][12]

Q3: What are the optimal pH and solvent conditions for preparing a stock solution?

A: There is a balance to be struck. While extreme pH values (highly acidic or basic) should be avoided to prevent hydrolysis, the stability of the DHP ring itself is also pH-dependent. Studies on related DHP compounds have shown that degradation catalyzed by metal ions like Fe³⁺ is slower at higher pH values.[6] However, for general experimental use, we recommend preparing solutions in a pH range of 4 to 7.

  • Solvents: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, employ a buffer system (e.g., phosphate or acetate) to maintain a stable pH.[13] Avoid solvents that may contain peroxide impurities (like older ethers) or trace metals.

  • Causality: The buffer is critical because pH can drift in unbuffered water due to dissolved CO₂, and this drift can accelerate degradation.[14]

Q4: How significant is the risk of metal-ion-catalyzed oxidation from sources like spatulas or glassware?

A: The risk is significant and often underestimated. Stainless steel spatulas can be a source of iron and other metal ions. We strongly advise against their use for weighing or transferring the compound. Use glass or polymer-based spatulas instead. Furthermore, ensure all glassware is scrupulously clean. If you suspect metal contamination is an issue in your buffer or system, the addition of a chelating agent like ethylenediaminetecetic acid (EDTA) at a low concentration (e.g., 0.01%) can be an effective preventative measure.[13] EDTA works by sequestering metal ions, making them unavailable to catalyze the oxidation reaction.

Q5: Can I prepare a large batch of stock solution and store it in the freezer at -20°C or -80°C for several months?

A: While freezing can slow down degradation kinetics, it is not a foolproof solution and requires careful validation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Each cycle can introduce oxygen into the solution and potentially accelerate degradation. Aliquot your stock solution into single-use volumes before freezing.

  • Solvent Choice: The choice of solvent is critical. In aqueous buffers, freezing can cause "cryoconcentration," where solutes (your compound and buffer salts) become highly concentrated in the unfrozen liquid phase, potentially leading to pH shifts and precipitation.

  • Recommendation: For long-term storage, storing the compound as a dry powder, protected from light and moisture, is always the most stable option. If a solution must be stored, perform a small-scale pilot stability study by freezing a few aliquots and testing them at various time points (e.g., 1 week, 1 month, 3 months) to confirm its integrity.

Section 3: Troubleshooting Guide: A Systematic Workflow for Stability Investigation

When you observe unexpected results, a systematic approach is key to identifying the root cause. This workflow guides you from initial observation to implementing a solution.

cluster_workflow Troubleshooting Workflow for Compound Degradation start Observation: Unexpected Data (e.g., Low Assay, New HPLC Peak) confirm 1. Confirm Degradation - Re-run fresh vs. old sample - Check for visual changes start->confirm investigate 2. Investigate Root Cause - Execute Forced Degradation Study (See Protocol 1) confirm->investigate identify 3. Identify Degradation Pathway - Compare lab sample degradants to forced degradation profiles investigate->identify mitigate 4. Implement Corrective Actions - Modify storage (light, temp) - Adjust pH/solvent - Add stabilizers (e.g., EDTA) identify->mitigate validate 5. Validate Solution - Run short-term stability test with new conditions mitigate->validate end Problem Resolved validate->end

Caption: A step-by-step workflow for diagnosing and resolving stability issues.

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is an essential tool for understanding a compound's stability profile. By subjecting the compound to harsh conditions, you can rapidly generate its likely degradation products and determine which factors are most critical.

Objective: To identify the primary degradation pathways for this compound in your specific solution.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition.

  • Execute Stress Tests: Treat the aliquots as described in the table below. Include a control sample stored under ideal conditions (e.g., 2-8°C, protected from light).

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), quench the reactions (if necessary by neutralizing acid/base), dilute the samples to a suitable concentration, and analyze by HPLC.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The conditions that produce a degradation profile most similar to what you observe in your experiments will point to the root cause of your stability issue.

Table 1: Forced Degradation Conditions

Stress ConditionProtocolRationale
Acid Hydrolysis Add 0.1 M HCl to the sample vial. Incubate at 60°C.To assess susceptibility to acid-catalyzed degradation (e.g., amide hydrolysis).
Base Hydrolysis Add 0.1 M NaOH to the sample vial. Incubate at room temperature.To assess susceptibility to base-catalyzed degradation.
Oxidation Add 3% hydrogen peroxide (H₂O₂) to the sample vial. Incubate at room temperature.To simulate oxidative stress and identify oxidative degradants.[15]
Photolytic Expose the solution in a clear vial to direct light (e.g., a photostability chamber with an output of >1.2 million lux hours).To confirm light sensitivity and generate the primary photo-degradant.[1]
Thermal Incubate the sample in an oven at 70°C, protected from light.To evaluate the impact of heat on stability.[9]
Protocol 2: Example Stability-Indicating HPLC Method

This method is a starting point for separating the parent compound from its primary pyridine degradant. Optimization will be required for your specific instrumentation and needs.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm and 360 nm (DHPs often have characteristic absorbances at multiple wavelengths)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale: The acidic mobile phase helps to produce sharp peak shapes. The gradient elution ensures that both the more polar degradant and the less polar parent compound are eluted with good resolution.[12]

Section 4: Proactive Stabilization Strategies

Beyond troubleshooting, a proactive approach to formulation and handling can prevent most stability issues from occurring.

Table 2: Summary of Recommended Handling and Storage Conditions

ParameterRecommendationScientific Rationale
Lighting Work under yellow light or subdued ambient light. Store all solutions and solids in amber containers or wrapped in foil.Prevents photodegradation, the most rapid degradation pathway.[1][2]
pH (Aqueous) Maintain pH between 4.0 and 7.0 using a non-reactive buffer (phosphate, acetate).Avoids acid/base hydrolysis and provides a generally stable environment for the DHP ring.[14]
Temperature Store solutions at 2-8°C for short-term use (<48 hours). For longer storage, validate frozen conditions (-20°C or -80°C) with single-use aliquots.Reduces the rate of all chemical reactions according to the Arrhenius equation.[14]
Atmosphere For highly sensitive applications or long-term storage of solutions, sparging the solvent with an inert gas (nitrogen or argon) before preparation can be beneficial.Removes dissolved oxygen, a key component in oxidative degradation.[13][[“]]
Additives If metal contamination is suspected, add 0.01% w/v EDTA.Chelates trace metal ions, preventing them from catalyzing oxidation.[13]
Formulation Strategies for Enhanced Stability

For advanced applications requiring more robust formulations, several strategies can be employed. These often involve creating a protective environment around the active pharmaceutical ingredient (API).

  • Co-solvents: Using a mixture of aqueous buffer and an organic co-solvent (e.g., ethanol, propylene glycol) can sometimes improve stability, but this must be empirically tested.

  • Cyclodextrin Complexes: Encapsulating the DHP molecule within a cyclodextrin complex can physically protect it from light and hydrolysis, enhancing stability in aqueous solutions.[13]

  • Microencapsulation: For solid formulations, creating a protective barrier around the API can shield it from environmental factors like moisture and light.[13][17]

By understanding the inherent chemical liabilities of this compound and implementing these systematic troubleshooting and handling strategies, you can ensure the integrity of your experimental results and the reliability of your research.

References

  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. (n.d.). CNKI*.
  • Yu, Q., Yan, Z., Bao, J., Wang, J. R., & Mei, X. (2017). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. Chemical Communications, 53(91), 12266–12269. [Link]

  • Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. (2017). Chemical Communications.
  • Luca, M., Ioele, G., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8. [Link]

  • 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine (R 1 =Cl; R 2 =COOMe; R 3 =COOEt; R 4 =CH 2 OCH 2 CH 2 NH 2 ; R 5 =Me), nifedipine (R 1 =NO 2 ; R 2 ,R 3 =COOMe; R 4 ,R 5 =Me). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tudor, I. M., & Vlase, M. (2021). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. Molecules, 26(11), 3226. [Link]

  • Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Luca, M., Ioele, G., & Ragno, G. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107–115. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved January 12, 2026, from [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved January 12, 2026, from [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Lee, J. Y., Kim, J. H., Kim, J. C., & Kim, J. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 629–632. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477–484.
  • Chan, S. Y., Choo, W. P., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1938. [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (IUCr) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). International Union of Crystallography. Retrieved January 12, 2026, from [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006). PubMed. Retrieved January 12, 2026, from [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 5-6.
  • Factors affecting stability of drugs. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

  • Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. (n.d.). Universidade de Lisboa. Retrieved January 12, 2026, from [Link]

  • Trends in Analytical chemistry. (n.d.). CONICET. Retrieved January 12, 2026, from [Link]

  • Lee, J. Y., Kim, J. H., & Kim, J. (2017). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1878–1881. [Link]

  • Zanakhov, M. A., Dar'in, D. V., & Krasavin, M. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Features of chemical and toxicological study of 1,4-dihydropyridine derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • [Features of chemical and toxicological study of 1,4-dihydropyridine derivatives]. (2019). PubMed. Retrieved January 12, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved January 12, 2026, from [Link]

  • (A) Proposed 2-hydroxypyridine degradation pathway in Burkholderia sp.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). PubMed. Retrieved January 12, 2026, from [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). OSTI.GOV. Retrieved January 12, 2026, from [Link]

  • Li, Y., & Borchardt, R. T. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]<758::AID-JPS7>3.0.CO;2-9

  • Malhi, D. S., Singh, K., Al-Zaben, M. I., Al-Tamimi, A. M., & Singh, J. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15481–15492. [Link]

Sources

"avoiding aromatization of dihydropyridine ring during synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Dihydropyridines

A-Z Guide for Avoiding Aromatization of the Dihydropyridine Ring

Welcome to the technical support center for synthetic challenges related to dihydropyridines (DHPs). As a Senior Application Scientist, I've compiled this guide to address the most common and critical issue faced by researchers in this field: the unwanted aromatization of the dihydropyridine ring into its corresponding pyridine derivative. This side reaction is a frequent cause of low yields and purification difficulties. Dihydropyridines are a vital class of compounds, forming the backbone of crucial drugs like nifedipine and amlodipine, which are used to treat cardiovascular diseases.[1][2][3][4] The stability of the 1,4-dihydropyridine ring is paramount to their therapeutic activity, as the aromatized pyridine form is pharmacologically inactive.[5][6][7]

This guide is structured in a question-and-answer format to provide direct, actionable solutions to problems you may encounter during your synthesis, workup, and purification steps.

Part 1: Understanding the Problem - The "Why"

Q1: What is dihydropyridine aromatization and why is it a problem?

Answer: Aromatization is a chemical process where the 1,4-dihydropyridine (DHP) ring loses two hydrogen atoms to form a highly stable, aromatic pyridine ring.[8][9] This is problematic for several key reasons:

  • Loss of Biological Activity: The therapeutic effect of DHP-based drugs, such as calcium channel blockers, is contingent on the specific three-dimensional structure of the non-aromatic dihydropyridine ring.[4][10] Aromatization leads to a complete loss of this activity.[6][7]

  • Reduced Yield: The conversion of your target DHP into a pyridine byproduct directly lowers the yield of your desired product.

  • Purification Challenges: The resulting pyridine derivative often has similar polarity to the starting DHP, making separation by standard chromatographic techniques difficult and tedious.

The driving force for this reaction is the significant thermodynamic stability gained by forming an aromatic system.[8][11]

Q2: What are the primary factors that trigger aromatization during synthesis?

Answer: Aromatization is fundamentally an oxidation reaction.[9] The main culprits that facilitate this unwanted transformation are:

  • Oxidizing Agents: The presence of strong or even mild oxidizing agents is the most direct cause. This includes common laboratory reagents like nitric acid (HNO₃), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).[8][12] Even atmospheric oxygen can contribute to oxidation, especially under certain conditions.

  • Light Exposure: Dihydropyridines are notoriously photosensitive.[6][13][14] Exposure to UV or even ambient laboratory light can promote the oxidation process, leading to degradation.[7][15] This photodegradation is a major concern for both synthesis and storage.[6]

  • Heat: Elevated temperatures, such as those used in refluxing solvents for extended periods, can provide the necessary activation energy for the aromatization reaction, especially if trace oxidants are present.[16]

  • Acidic Conditions: Strongly acidic media can catalyze the oxidation process. This is particularly relevant during reaction workup or purification on silica gel, which is inherently acidic.

Part 2: Prophylactic Strategies - Preventing Aromatization Before It Starts

This section focuses on proactive steps you can take during the planning and execution of your synthesis to minimize the risk of aromatization.

Q3: I am planning a Hantzsch dihydropyridine synthesis. How can I set up the reaction to prevent aromatization from the outset?

Answer: The Hantzsch synthesis is a classic multi-component reaction to form the DHP ring.[8][17] While effective, it's prone to oxidation if not managed carefully. Here is a protocol designed to minimize this risk:

Protocol 1: Hantzsch Synthesis Under Inert, Light-Protected Conditions
  • Glassware Preparation: Use oven-dried glassware. For highly sensitive substrates, use amber-colored glassware or wrap your reaction flask in aluminum foil to protect it from light.[1]

  • Inert Atmosphere: Assemble your reaction apparatus (e.g., round-bottom flask with a reflux condenser) and purge the system with an inert gas like nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add your aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source. Ammonium acetate (1.1 mmol) is a common and reliable choice.[18]

    • Add a degassed solvent. Ethanol or water are often effective.[17][19] Using a sealed vessel when reacting in water can improve yields and prevent loss of volatile reactants.[19]

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., 70-75°C).[19] Avoid unnecessarily high temperatures or prolonged reaction times.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim to stop the reaction as soon as the starting aldehyde is consumed.

  • Workup (Under Reduced Oxygen):

    • Once complete, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration.[19] Use solvents that have been sparged with nitrogen or argon for washing.

    • If extraction is necessary, use degassed water and organic solvents.

Q4: Which reagents should I be cautious with, and what are safer alternatives?

Answer: Reagent choice is critical. Many standard reagents can inadvertently promote aromatization.

Reagent/Condition to Avoid Reason for Aversion Recommended Alternative Justification for Alternative
Nitric Acid (HNO₃) Strong oxidant commonly used for intentional aromatization.[8][20]Ammonium Acetate (CH₃COONH₄)Provides the necessary nitrogen atom without being strongly oxidizing.[18]
Air/Oxygen A ubiquitous oxidant that can cause gradual degradation.Inert Atmosphere (N₂ or Ar)Displaces oxygen, preventing aerobic oxidation.[21]
Harsh Oxidants (KMnO₄, CrO₃) These will aggressively and uncontrollably aromatize the DHP ring.[8][12]Not applicable for synthesis; these are used for intentional oxidation.N/A
Prolonged High Heat Increases reaction rate of oxidation, especially with trace impurities.Microwave IrradiationCan significantly reduce reaction times, minimizing thermal degradation.[5][22]
UV/Visible Light DHP rings are photosensitive and degrade upon light exposure.[6][7]Amber Glassware / Aluminum FoilPhysically blocks light from reaching the reaction mixture.[1]

Part 3: Troubleshooting & Remediation

This section addresses scenarios where you are already observing aromatization and need to diagnose and fix the problem.

Q5: My TLC analysis shows a new, less polar spot appearing alongside my DHP product. I suspect it's the aromatized pyridine. How can I confirm this and what should I do next?

Answer: Your suspicion is likely correct. The aromatized pyridine is typically less polar than the corresponding DHP due to the loss of the N-H proton and increased planarity, causing it to have a higher Rf value on silica gel TLC.

Confirmation Steps:

  • UV Visualization: Aromatized pyridines are often more UV-active than DHPs. The spot may appear brighter or more intense under a UV lamp.

  • Staining: Use a potassium permanganate (KMnO₄) stain. DHPs, being susceptible to oxidation, will react with the stain (leaving a yellow/white spot on the purple background), while the already-oxidized pyridine will not react as readily.

  • Proton NMR: If you can isolate a small sample of the mixture, the most definitive confirmation is ¹H NMR spectroscopy. Look for the disappearance of the characteristic DHP N-H proton signal (a broad singlet typically around 5-9 ppm) and the emergence of aromatic proton signals in the 7-8.5 ppm region.

Troubleshooting Workflow:

The following decision tree can help you pinpoint the source of the problem.

G start Aromatization Detected (e.g., by TLC/NMR) q_when When is it occurring? start->q_when n_reaction During the Reaction q_when->n_reaction In-situ n_workup During Workup / Purification q_when->n_workup Post-reaction sol_reaction Diagnosis: Likely O₂, light, or heat issue. n_reaction->sol_reaction sol_workup Diagnosis: Likely acidic conditions or prolonged air exposure. n_workup->sol_workup act_reaction1 Action: Use degassed solvents and an inert (N₂/Ar) atmosphere. sol_reaction->act_reaction1 act_reaction2 Action: Protect reaction from light (amber flask or foil). sol_reaction->act_reaction2 act_reaction3 Action: Reduce reaction temperature or time (monitor by TLC). sol_reaction->act_reaction3 act_workup1 Action: Use neutralized silica gel (add ~1% Et₃N to eluent). sol_workup->act_workup1 act_workup2 Action: Perform purification quickly; avoid leaving product on the column. sol_workup->act_workup2 act_workup3 Action: Add an antioxidant like BHT (Butylated hydroxytoluene) to solvents. sol_workup->act_workup3

Caption: Troubleshooting workflow for dihydropyridine aromatization.
Q6: I've successfully synthesized my DHP with minimal aromatization, but now it's degrading during silica gel column chromatography. What's happening?

Answer: This is a very common issue. Standard silica gel is acidic (pH ≈ 4-5), and the Lewis acid sites on its surface can catalyze the oxidation of your sensitive DHP. The prolonged exposure to silica and air during a long column run exacerbates the problem.

Solution: Neutralized Chromatography

The best solution is to neutralize the silica gel. This can be done in two ways:

  • Pre-treatment of Silica: Make a slurry of your silica gel in your starting eluent. Add triethylamine (Et₃N) to constitute ~1% of the total solvent volume. Mix thoroughly and then pack the column as usual.

  • Eluent Additive: Add 1% triethylamine directly to your mobile phase (eluent). The amine base will neutralize the acidic sites on the silica as the eluent flows through, protecting your compound.

Additional Purification Tips:

  • Work Quickly: Do not let your product sit on the column for an extended period.

  • Use Antioxidants: For extremely sensitive compounds, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) to your eluent can help scavenge radicals that might initiate oxidation.

  • Alternative Media: If problems persist, consider using a less acidic stationary phase like neutral alumina, although this may require re-optimizing your solvent system.

Part 4: Mechanism & Advanced Concepts

Q7: Can you illustrate the chemical mechanism of aromatization?

Answer: The aromatization of a 1,4-dihydropyridine is a formal dehydrogenation (oxidation) process. It can proceed through different pathways depending on the oxidant, but a general representation involves the stepwise or concerted removal of two hydrogen atoms from the DHP ring. An electron transfer-induced mechanism has been proposed for oxidation by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[21]

Caption: Generalized mechanism of DHP aromatization.

This transformation results in the formation of a stable, 6-π-electron aromatic system, which is the thermodynamic driving force for the reaction.[8][11]

References

  • Memarian, H. R., Ghazaie, M., & Kakhki Mehneh, S. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B, 64(10), 1187-1192. [Link]

  • Yi, W-B., Cai, C. (2011). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 4(1), 17-21. [Link]

  • Al-Qalaf, F., & El-Dusouqui, O. M. (2008). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 13(12), 3094-3111. [Link]

  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Saha, M., & Roy, K. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2014, 1-8. [Link]

  • Chopra, H. (2021). Hantzsch Dihydropyridine synthesis. YouTube. [Link]

  • Torres-García, E., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank, 2023(4), M1793. [Link]

  • Litvić, M., Čepán, I., Vinković, V., & Filipan-Litvić, M. (2005). MILD, SELECTIVE, AND HIGH-YIELD OXIDATION OF HANTZSCH 1,4-DIHYDROPYRIDINES WITH LEAD(IV) ACETATE. Heterocycles, 65(2), 345. [Link]

  • Ragno, G., et al. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Semantic Scholar. [Link]

  • Moodley, K., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. RSC Advances, 10(71), 43497-43511. [Link]

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry. [Link]

  • Ragno, G., et al. (2018). photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]

  • Sharma, M. G., Rajani, D. P., & Williamson, D. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Advanced Research, 5(5), 1801-1807. [Link]

  • Ioele, G., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 85. [Link]

  • Zafar, A., et al. (2017). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. International Journal of Chemical and Molecular Engineering, 11(9), 675-680. [Link]

  • Ioele, G., et al. (2017). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 9(12), 1307-1317. [Link]

  • Zolfigol, M. A., et al. (2000). oxidation of dihydropyridines. ResearchGate. [Link]

  • Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844. [Link]

  • ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. ResearchGate. [Link]

  • Ioele, G., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. PubMed. [Link]

  • Zafar, A., et al. (2017). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1). [Link]

  • Crossley, S. W. M., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 25(2), 336-340. [Link]

  • The Bhawanipur Education Society College. (2022). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. The Bhawanipur Education Society College. [Link]

  • Horne, W. A., et al. (1985). Purification of the cardiac 1,4-dihydropyridine receptor/calcium channel complex. Biochemical and Biophysical Research Communications, 126(1), 1-7. [Link]

  • Al-Qalaf, F., & El-Dusouqui, O. M. (2008). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Semantic Scholar. [Link]

  • Saini, M., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology, 16, e241114064318. [Link]

  • Yadav, J. S., et al. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal. [Link]

  • Al-Qalaf, F., & El-Dusouqui, O. M. (2008). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate. [Link]

  • Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293-303. [Link]

  • Wikipedia contributors. (2023). 1,4-Dihydropyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Van der Veldt, S., et al. (2017). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Bioorganic & Medicinal Chemistry, 25(15), 4074-4084. [Link]

  • Krauze, A., & Szymański, P. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(24), 5899. [Link]

  • Ragno, G., et al. (2020). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceutics, 12(11), 1016. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Facile and efficient aromatization of 1,4-dihydropyridines with M(NO3)2.XH2O, TNCB, TBAP and HMTAI and preparation of deuterium labeled dehydronifedipine from nifedipine-d3. Bioorganic & Medicinal Chemistry Letters, 20(12), 3664-3668. [Link]

Sources

Technical Support Center: Refining Purification Techniques for Dihydropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the purification of dihydropyridine analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to enhance the purity, yield, and quality of your compounds. Here, we move beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

General Purification

Q1: My crude dihydropyridine from a Hantzsch synthesis is highly impure. What is the best initial purification strategy?

A1: For crude products from Hantzsch synthesis, a multi-step approach is often most effective. The classical Hantzsch method can result in low yields and various byproducts.[1][2][3] A recommended starting point is a simple filtration and washing procedure, especially if the product has precipitated from the reaction mixture. Washing with a cold solvent, such as ethanol, can remove some of the more soluble impurities.[4][5] Following this initial wash, column chromatography is typically the most robust method for separating the desired dihydropyridine from unreacted starting materials and side products. For a more environmentally friendly approach, some modern Hantzsch syntheses are performed in aqueous media, which can simplify the initial workup to a simple filtration.[1][2][6]

Q2: I am concerned about the stability of my dihydropyridine during purification. What precautions should I take?

A2: Dihydropyridines are susceptible to oxidation, which converts the dihydropyridine ring to a pyridine ring.[5][7][8][9] This is a common degradation pathway that can occur during purification. To minimize oxidation, it is advisable to:

  • Work expeditiously: Minimize the time the compound is exposed to air and light.

  • Use deoxygenated solvents: Purging solvents with nitrogen or argon before use can reduce the presence of dissolved oxygen.

  • Avoid excessive heat: While heat can be necessary for dissolving the compound for crystallization, prolonged exposure should be avoided.

  • Store under an inert atmosphere: For long-term storage, keeping the purified compound under nitrogen or argon is recommended.

Several oxidizing agents can promote this aromatization, including nitric acid and even DMSO at elevated temperatures.[5][7] Therefore, careful selection of solvents and reaction conditions is crucial.

Crystallization

Q3: I am not getting any crystals to form from my dihydropyridine solution. What are the likely causes and how can I troubleshoot this?

A3: Failure to obtain crystals is a common challenge in purification.[10][11] The primary reasons and troubleshooting steps are:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate. Try slowly evaporating the solvent to increase the concentration.[11]

  • Inappropriate Solvent System: The chosen solvent may be too effective at dissolving your compound.[10][11] Consider using a solvent in which your compound is less soluble or employing an anti-solvent system where the compound is soluble in one solvent but insoluble in the other miscible solvent.[12]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.[10] It may be necessary to first perform a preliminary purification step, such as flash chromatography, to remove these inhibitors.

  • Kinetics: Crystallization can be a slow process.[10] Ensure you have allowed sufficient time for both nucleation and crystal growth. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.

Q4: My dihydropyridine is "oiling out" instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or is too supersaturated. To address this:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.

  • Reduce Supersaturation: Start with a more dilute solution.[10]

  • Use a Seed Crystal: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can provide a template for proper crystal growth.[10]

  • Change the Solvent System: A different solvent or a solvent/anti-solvent pair might be less prone to oiling out.[10]

Q5: The crystals I've obtained are very small and needle-like, making them difficult to filter and dry. How can I grow larger crystals?

A5: The formation of small, needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger, more well-defined crystals:

  • Decrease the Rate of Supersaturation: This can be achieved by slowing down the cooling rate or by adding an anti-solvent more slowly.[10]

  • Optimize Agitation: The rate of stirring can influence crystal size. Too much agitation can lead to smaller crystals.[10]

  • Solvent Selection: Experiment with different solvents that may favor a different crystal habit.[10] High-throughput crystallization screening methods can be employed to rapidly test a wide range of solvent conditions.[13][14][15]

Chromatography

Q6: How do I choose the right solvent system for flash column chromatography of my dihydropyridine analog?

A6: The ideal solvent system for flash chromatography should provide good separation between your desired compound and any impurities. A general guideline is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a TLC plate.[16][17] If the Rf is too high, the compound will elute too quickly with poor separation. If it's too low, the elution will be slow, and the bands will broaden. For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the separation, can be very effective.[17][18]

Q7: My dihydropyridine seems to be degrading on the silica gel column. What can I do?

A7: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. If you suspect this is happening, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine mixed into the elution solvent.[18] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.

  • Work Quickly: Minimize the time the compound spends on the column.

Q8: I need to separate enantiomers of my chiral dihydropyridine. What are the best techniques?

A8: The enantiomers of unsymmetrical 1,4-dihydropyridines often exhibit different biological activities.[19][20] Therefore, their separation is crucial in drug development. The most widely used techniques for chiral separation include:

  • Preparative Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers.[19][20] Supercritical fluid chromatography (SFC) with a chiral column is often a faster and more environmentally friendly alternative to traditional HPLC.[21]

  • Resolution of Diastereomeric Salts: This involves reacting the racemic dihydropyridine with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.[19][20]

  • Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.[19][20]

Troubleshooting Guides

Crystallization Troubleshooting
Problem Potential Cause Suggested Solution
No Crystals Form Insufficient supersaturationConcentrate the solution by slow evaporation.[11]
Inappropriate solventTry a different solvent or a solvent/anti-solvent system.[10][11]
Impurities inhibiting crystallizationPerform a preliminary purification step like column chromatography.[10]
Oiling Out Solution is too supersaturatedUse a more dilute solution.[10]
Cooling is too rapidAllow the solution to cool slowly.
High impurity levelsPurify the crude material before crystallization.
Poor Crystal Quality Rapid crystal growthSlow down the rate of cooling or anti-solvent addition.[10]
(small, aggregated)High supersaturationDecrease the initial concentration.[10]
Inappropriate solventExperiment with different solvents to alter crystal habit.[10]
Amorphous Precipitate Very rapid precipitationReduce the rate of supersaturation.[10]
High concentration of impuritiesPurify the material before attempting crystallization.[10]
Flash Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation Inappropriate solvent systemOptimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound.[16][17]
Column overloadingUse an appropriate amount of crude material for the column size.
Column not packed properlyEnsure the silica gel is packed uniformly without cracks or channels.
Compound Degradation Acid-sensitive compoundDeactivate the silica gel with triethylamine or use an alternative stationary phase.[18]
Unstable compoundWork quickly and use cooled solvents if necessary.
Streaking of Bands Compound is not sufficiently solubleUse a stronger solvent to dissolve the sample before loading.
Sample loaded too broadlyLoad the sample in a narrow band at the top of the column.

Experimental Protocols

Protocol 1: Recrystallization of a Dihydropyridine Analog

This protocol outlines a general procedure for the purification of a solid dihydropyridine by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude dihydropyridine in various solvents at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude dihydropyridine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[22]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10][22]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10][22]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of a Dihydropyridine Analog

This protocol provides a step-by-step guide for purifying a dihydropyridine using flash column chromatography.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives an Rf value of 0.2-0.3 for your target compound.[16][17]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude dihydropyridine in a minimal amount of the eluent or a more polar solvent. Carefully load the solution onto the top of the silica gel bed.[16] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.[18][23]

  • Elution: Add the eluent to the column and apply gentle pressure with compressed air or a pump to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dihydropyridine.

Visualizations

Workflow for Dihydropyridine Purification

PurificationWorkflow Crude Crude Dihydropyridine (from Hantzsch Synthesis) Initial_Wash Initial Wash (e.g., cold ethanol) Crude->Initial_Wash Chromatography Flash Column Chromatography Initial_Wash->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure_Product Pure Dihydropyridine Analog Crystallization->Pure_Product Chiral_Separation Chiral Separation (if applicable) Pure_Product->Chiral_Separation CrystallizationTroubleshooting Start No Crystals Formed Check_Concentration Is the solution supersaturated? Start->Check_Concentration Concentrate Concentrate the solution Check_Concentration->Concentrate No Check_Solvent Is the solvent appropriate? Check_Concentration->Check_Solvent Yes Concentrate->Start Change_Solvent Change solvent or use an anti-solvent system Check_Solvent->Change_Solvent No Check_Impurities Are impurities present? Check_Solvent->Check_Impurities Yes Change_Solvent->Start Pre_Purify Perform preliminary purification (e.g., chromatography) Check_Impurities->Pre_Purify Yes Success Crystals Formed Check_Impurities->Success No Pre_Purify->Start

Caption: A decision tree for troubleshooting failed crystallization experiments.

References

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. [Link]

  • Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. PMC - NIH. [Link]

  • Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. NIH. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. ResearchGate. [Link]

  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. SciSpace. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. [Link]

  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. PubMed. [Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. PubMed. [Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. PMC - NIH. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. EPO. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • JP2014511867A - Purification of dihydropyridine calcium channel blocker and method for preparing nanoparticles thereof.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC - NIH. [Link]

  • Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. [Link]

  • Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed. [Link]

  • Guide for crystallization. i-need.ch. [Link]

  • An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. RSC Publishing. [Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Indicatrix Crystallography. [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry. [Link]

  • Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ResearchGate. [Link]

  • HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. PubMed. [Link]

  • Recrystallization. Unknown Source. [Link]

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Oxo-1,4-Dihydropyridine-2-Carboxamide Derivatives and Other Prominent c-Met Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

The c-Met signaling pathway, crucial for normal cellular processes, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting the c-Met kinase domain has led to significant advancements in oncology. This guide provides a detailed comparison of a promising class of inhibitors, the 4-oxo-1,4-dihydropyridine-2-carboxamides, with other well-established c-Met inhibitors, offering insights into their mechanisms, performance, and the experimental methodologies used for their evaluation.

The c-Met Signaling Pathway: A Key Player in Oncogenesis

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. This activation promotes cell proliferation, survival, migration, and invasion. In many tumors, aberrant c-Met signaling, caused by gene amplification, mutation, or protein overexpression, drives malignant progression.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates STAT3->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion

Figure 1: Simplified c-Met Signaling Pathway. Activation of the c-Met receptor by HGF initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to various cellular responses that can contribute to cancer development.

A New Frontier: 4-Oxo-1,4-dihydropyridine-2-carboxamide Derivatives

Recent research has highlighted the potential of compounds based on the this compound scaffold as potent and selective c-Met inhibitors. These compounds exhibit a promising pharmacological profile, with some demonstrating significant anti-tumor activity in preclinical models.

Comparative Analysis: Performance Against Established c-Met Inhibitors

To understand the standing of this novel class of inhibitors, we compare their performance with that of well-established c-Met inhibitors such as Crizotinib, Cabozantinib, and Capmatinib.

Inhibitor Class/CompoundTypec-Met IC50 (nM)Kinase SelectivityKey Features
4-Oxo-1,4-dihydropyridine-2-carboxamides IVaries (low nM)HighNovel scaffold with potential for high potency and selectivity.
Crizotinib I~1-5ALK, ROS1, c-MetDual ALK/c-Met inhibitor; approved for ALK-positive NSCLC.
Cabozantinib II~1-10VEGFR2, c-Met, RET, AXLMulti-targeted inhibitor; approved for various solid tumors.
Capmatinib I~1-5c-MetHighly selective c-Met inhibitor; approved for NSCLC with MET exon 14 skipping mutations.

Table 1: Comparative Overview of c-Met Inhibitors. This table summarizes the key characteristics of the this compound class and prominent approved c-Met inhibitors. IC50 values are approximate and can vary based on assay conditions.

Experimental Methodologies for Inhibitor Evaluation

The characterization and comparison of c-Met inhibitors rely on a series of robust in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the performance data.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a substrate peptide.

  • Enzyme and Inhibitor Incubation: Incubate recombinant human c-Met kinase with varying concentrations of the test compound.

  • Initiation of Reaction: Add the ATP/substrate solution to initiate the kinase reaction.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate, typically using luminescence-based or fluorescence-based detection methods.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reaction Buffer (ATP, Substrate) B Incubate c-Met Kinase with Inhibitor A->B C Initiate Kinase Reaction B->C D Quantify Phosphorylation C->D E Calculate IC50 D->E

Figure 2: In Vitro Kinase Activity Assay Workflow. This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.

Cell-Based Assays: Assessing Cellular Potency

Cell-based assays are essential for evaluating the effect of an inhibitor on c-Met signaling within a cellular context and its impact on cell viability.

Phospho-c-Met Western Blot:

  • Cell Culture and Treatment: Culture a c-Met-dependent cancer cell line and treat with the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met, followed by secondary antibodies.

  • Detection: Visualize the protein bands using chemiluminescence or fluorescence.

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Cell Seeding: Seed cancer cells in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations.

  • Incubation: Incubate for a period that allows for effects on cell proliferation (typically 48-72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo).

  • Signal Measurement: Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Models

To evaluate the anti-tumor efficacy of a c-Met inhibitor in a living organism, tumor xenograft models are widely used.

Methodology:

  • Cell Implantation: Implant human cancer cells that are dependent on c-Met signaling subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the c-Met inhibitor to the mice, typically via oral gavage or intraperitoneal injection, on a set schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Xenograft_Model_Workflow A Implant Cancer Cells in Mice B Allow Tumor Growth A->B C Administer c-Met Inhibitor B->C D Measure Tumor Volume C->D E Analyze Tumors (Pharmacodynamics) D->E

Figure 3: In Vivo Tumor Xenograft Model Workflow. This flowchart illustrates the main stages of assessing the efficacy of a c-Met inhibitor in a preclinical animal model.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel c-Met inhibitors. While established inhibitors like Crizotinib, Cabozantinib, and Capmatinib have demonstrated clinical success, the quest for compounds with improved potency, selectivity, and safety profiles is ongoing. The rigorous application of the described experimental methodologies is paramount in identifying and validating the next generation of c-Met targeted therapies that will ultimately benefit cancer patients. Further research into the structure-activity relationships of the this compound series will be critical in optimizing their therapeutic potential.

References

  • Title: Discovery of Novel this compound Derivatives as Potent and Selective c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Crizotinib in ROS1-Rearranged Non-Small-Cell Lung Cancer. Source: The New England Journal of Medicine. URL: [Link]

  • Title: Cabozantinib in Patients with Advanced Progression-Free Survival. Source: Journal of Clinical Oncology. URL: [Link]

  • Title: Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer. Source: The New England Journal of Medicine. URL: [Link]

  • Title: The MET receptor tyrosine kinase: a key player in oncogenesis and a prime therapeutic target. Source: Annals of Oncology. URL: [Link]

  • Title: MET Exon 14 Skipping Mutations in Lung Adenocarcinoma: Clinicopathologic Characteristics and Response to Targeted Therapy. Source: Journal of Thoracic Oncology. URL: [Link]

  • Title: A review of the development of small molecule inhibitors of c-Met. Source: Expert Opinion on Drug Discovery. URL: [Link]

  • Title: The role of MET in cancer: from biology to therapy. Source: Signal Transduction and Targeted Therapy. URL: [Link]

A Researcher's Guide to Validating the Anticancer Activity of 4-oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel chemical entities, using 4-oxo-1,4-dihydropyridine-2-carboxamide as a primary case study. The methodologies outlined herein are designed to establish a robust preclinical data package, moving from initial broad-spectrum activity screening to focused mechanistic insights and objective performance comparisons against established anticancer agents.

The 1,4-dihydropyridine (DHP) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1] While classically associated with cardiovascular drugs, modifications to the DHP ring have yielded compounds with significant potential in oncology.[1][2] The subject of this guide, this compound, represents a novel structural class within this family. The introduction of a carboxamide moiety at the C2 position and an oxo group at C4 suggests the potential for unique molecular interactions and novel mechanisms of action compared to traditional DHPs. This guide will walk through the essential stages of its in vitro evaluation.

Phase 1: Foundational Analysis - Determining Cytotoxicity and Selective Action

The primary and most critical objective is to ascertain whether the compound exhibits cytotoxic effects against cancer cells and, crucially, whether this activity is selective. A promising anticancer agent must be significantly more toxic to malignant cells than to healthy, non-cancerous cells.[3] This differential activity, often expressed as a Selectivity Index (SI), is a preliminary indicator of a viable therapeutic window.

Our validation workflow begins with a panel-based screening approach. We will assess the compound's potency across multiple cancer cell lines of diverse origins and a representative normal cell line. This not only establishes a baseline for efficacy but also reveals any tissue-specific sensitivities.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Select Cell Lines (Cancer Panel + Normal Control) C Seed Cells in 96-Well Plates A->C B Prepare Compound Stock (this compound) D Treat Cells with Serial Dilutions of Compound & Control Drug B->D C->D E Incubate for 72 hours D->E F Perform MTT Assay E->F G Measure Absorbance (OD at 570 nm) F->G H Generate Dose-Response Curves G->H I Calculate IC50 Values H->I J Calculate Selectivity Index (SI) I->J

Caption: Workflow for Cytotoxicity and Selectivity Validation.

Experimental Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4][5] Its principle lies in the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116 for colon, MCF-7 for breast) and a normal cell line (e.g., MRC-5 human lung fibroblasts).

  • This compound (test compound).

  • Doxorubicin (positive control).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations in culture medium via serial dilution.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls: vehicle-only, Doxorubicin) to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Interpretation: IC50 and Selectivity Index

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher potency. The Selectivity Index (SI) is calculated by dividing the IC50 value in the normal cell line by the IC50 value in a cancer cell line.[6] A higher SI value (ideally >10) is desirable, indicating cancer cell-specific toxicity.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

Compound HCT-116 (Colon Cancer) MCF-7 (Breast Cancer) MRC-5 (Normal Fibroblast) Selectivity Index (SI) vs. HCT-116
This compound 0.61 7.16 > 100 > 163.9
Doxorubicin (Control) 0.08 0.15 1.2 15.0

(Note: Data are for illustrative purposes only.)

Based on this hypothetical data, our lead compound shows potent activity against the HCT-116 colon cancer line and an exceptionally high selectivity index, making it a strong candidate for further investigation.

Phase 2: Elucidating the Mechanism of Action

With cytotoxicity and selectivity established, the subsequent goal is to understand how the compound induces cell death. This mechanistic insight is fundamental for rational drug development. Based on the chemical structure, particularly the 4-oxo-quinoline-like core, a plausible hypothesis is the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.[4] Other common anticancer mechanisms include cell cycle arrest and induction of apoptosis through other pathways.[7][8]

G A Potent & Selective Cytotoxicity Confirmed B Investigate Apoptosis A->B C Investigate Cell Cycle A->C D Annexin V / PI Staining by Flow Cytometry B->D E DNA Content Analysis by Flow Cytometry C->E F Results Indicate Apoptosis D->F G Results Indicate Cell Cycle Arrest E->G H Proceed to Specific Mechanism Assays (e.g., Topoisomerase II activity) F->H G->H

Caption: Decision workflow for mechanistic studies.

Experimental Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates. Treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Table 2: Hypothetical Apoptosis and Cell Cycle Analysis in HCT-116 Cells

Treatment (24h) % Total Apoptotic Cells (Early + Late) % Cells in G2/M Phase
Vehicle Control 4.5% 15.2%
Compound (IC50) 48.2% 55.8%

(Note: Data are for illustrative purposes only.)

The hypothetical data strongly suggest that this compound induces significant apoptosis and causes a G2/M phase cell cycle arrest, a classic hallmark of DNA-damaging agents.

Hypothesized Signaling Pathway

Given the structural similarities to 4-oxoquinoline-3-carboxamide derivatives, which are known topoisomerase II inhibitors, we can postulate a similar mechanism of action.[4] Inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This triggers the DNA Damage Response (DDR) pathway, often mediated by p53, which in turn arrests the cell cycle (typically at the G2/M checkpoint) to allow for repair. If the damage is irreparable, p53 activation leads to the upregulation of pro-apoptotic proteins like Bax, ultimately triggering programmed cell death.

G Compound 4-oxo-1,4-dihydropyridine- 2-carboxamide TopoII Topoisomerase II Compound->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Causes DDR DNA Damage Response (p53 Activation) DSB->DDR Triggers G2M G2/M Cell Cycle Arrest DDR->G2M Apoptosis Apoptosis DDR->Apoptosis

Sources

Benchmarking a Novel HIF Prolyl Hydroxylase Inhibitor: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates rigorous evaluation against established therapeutic agents. This guide provides a comprehensive framework for benchmarking the investigational compound, 4-oxo-1,4-dihydropyridine-2-carboxamide, against known drugs in the class of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors. This class of drugs has revolutionized the management of anemia associated with chronic kidney disease (CKD).[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights.

Introduction: The Rationale for a New HIF Prolyl Hydroxylase Inhibitor

Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily due to insufficient production of erythropoietin (EPO) by the failing kidneys.[2][3] For decades, the standard of care has been treatment with injectable erythropoiesis-stimulating agents (ESAs).[4] However, the advent of orally administered small molecule inhibitors of HIF prolyl hydroxylase (HIF-PH) has offered a more physiological approach to stimulating endogenous EPO production.[5][6]

HIF is a transcription factor that plays a pivotal role in the body's response to low oxygen levels (hypoxia).[5][7] Under normal oxygen conditions, HIF is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes.[8] HIF-PH inhibitors block this degradation, leading to the stabilization and accumulation of HIF.[9] Stabilized HIF then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis, including EPO, and improves iron metabolism.[10][11]

The investigational compound, this compound, belongs to a chemical class with demonstrated biological activity.[12][13] This guide outlines a comprehensive strategy to benchmark its performance against approved and late-stage clinical HIF-PH inhibitors: Roxadustat, Daprodustat, and Vadadustat.[14][15]

The HIF Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound and its competitors is mediated through the stabilization of HIF. The following diagram illustrates this key signaling pathway.

HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibition cluster_nucleus HIF-α HIF-α PHD PHD HIF-α->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD Inhibition HIF-α_stable HIF-α (Stabilized) HIF Complex HIF Complex HIF-α_stable->HIF Complex HIF-β HIF-β HIF-β->HIF Complex HRE Hypoxia Response Elements HIF Complex->HRE Translocation & Binding Nucleus Nucleus Gene Transcription Gene Transcription HRE->Gene Transcription Activation Erythropoiesis\nIron Metabolism Erythropoiesis Iron Metabolism Gene Transcription->Erythropoiesis\nIron Metabolism

Caption: Mechanism of HIF-PH inhibitors.

Comparative Benchmarking Strategy

A multi-tiered approach is essential for a robust comparison. This involves a series of in vitro and in vivo studies designed to evaluate efficacy, selectivity, pharmacokinetics, and safety.

Competitor Compound Selection

The following drugs have been selected for benchmarking due to their established mechanism of action and clinical relevance in the treatment of anemia in CKD:

  • Roxadustat (FG-4592): The first-in-class HIF-PH inhibitor to receive regulatory approval in several countries.[10]

  • Daprodustat (GSK1278863): An orally active HIF-PH inhibitor approved for the treatment of anemia of CKD in adult patients on dialysis.[2][16][17]

  • Vadadustat (AKB-6548): An oral HIF-PH inhibitor that has undergone extensive clinical trials.[6][18][19]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive comparison.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_pkpd ADME & Toxicology In Vitro Assays In Vitro Assays PHD Enzyme Inhibition PHD Enzyme Inhibition In Vitro Assays->PHD Enzyme Inhibition HIF-1α Stabilization HIF-1α Stabilization In Vitro Assays->HIF-1α Stabilization EPO Gene Expression EPO Gene Expression In Vitro Assays->EPO Gene Expression Off-Target Screening Off-Target Screening In Vitro Assays->Off-Target Screening In Vivo Efficacy Models In Vivo Efficacy Models Data Analysis & Comparison Data Analysis & Comparison In Vivo Efficacy Models->Data Analysis & Comparison CKD Anemia Model CKD Anemia Model In Vivo Efficacy Models->CKD Anemia Model Pharmacokinetics & Safety Pharmacokinetics & Safety Pharmacokinetics & Safety->Data Analysis & Comparison PK Studies Pharmacokinetics (Oral Bioavailability, T1/2) Pharmacokinetics & Safety->PK Studies In Vitro Safety hERG, CYP Inhibition Pharmacokinetics & Safety->In Vitro Safety In Vivo Toxicology Acute & Chronic Dosing Pharmacokinetics & Safety->In Vivo Toxicology PHD Enzyme Inhibition->In Vivo Efficacy Models HIF-1α Stabilization->In Vivo Efficacy Models EPO Gene Expression->In Vivo Efficacy Models Hemoglobin & Hematocrit Hemoglobin & Hematocrit CKD Anemia Model->Hemoglobin & Hematocrit Serum EPO Levels Serum EPO Levels CKD Anemia Model->Serum EPO Levels Iron Metabolism Markers Iron Metabolism Markers CKD Anemia Model->Iron Metabolism Markers

Caption: Comprehensive benchmarking workflow.

Methodologies: In Vitro and In Vivo Protocols

The following sections provide detailed protocols for key experiments. The trustworthiness of these protocols is ensured by adherence to established scientific standards and the inclusion of appropriate controls.

In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and competitor compounds against the primary HIF prolyl hydroxylase, PHD2.

Protocol:

  • Reagents and Materials: Recombinant human PHD2, synthetic HIF-1α peptide substrate, α-ketoglutarate, ascorbate, Fe(II), and a suitable detection reagent (e.g., luminescence-based).

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 384-well plate, combine the PHD2 enzyme, HIF-1α peptide, and co-factors. c. Add the test compounds and incubate at room temperature. d. Initiate the reaction by adding α-ketoglutarate. e. After a defined incubation period, stop the reaction and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Objective: To assess the ability of the compounds to stabilize HIF-1α in a cellular context.

Protocol:

  • Cell Line: Use a human cell line that expresses HIF-1α, such as a renal cell carcinoma line (e.g., 786-O) or a hepatoma cell line (e.g., HepG2).

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 4-6 hours). c. Lyse the cells and perform an immunoassay (e.g., ELISA or Western blot) to quantify the levels of stabilized HIF-1α.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for HIF-1α stabilization.

In Vivo Efficacy Model: 5/6 Nephrectomy Model of CKD Anemia

Objective: To evaluate the efficacy of this compound in a clinically relevant animal model of anemia of CKD.

Protocol:

  • Animal Model: Utilize a 5/6 nephrectomy (Nx) rat or mouse model, which mimics the progressive kidney dysfunction and subsequent anemia seen in human CKD.

  • Procedure: a. Induce CKD through a two-step surgical procedure involving the removal of two-thirds of one kidney and the entire contralateral kidney. b. Allow the animals to develop anemia over several weeks, monitoring hemoglobin and hematocrit levels. c. Once anemia is established, randomize the animals into treatment groups (vehicle control, this compound, and competitor compounds). d. Administer the compounds orally once daily for a predefined period (e.g., 4-8 weeks). e. Collect blood samples regularly to monitor hematological parameters (hemoglobin, hematocrit, reticulocyte count) and serum EPO levels.

  • Data Analysis: Compare the changes in hematological parameters and EPO levels between the treatment groups and the vehicle control.

Comparative Data Summary

The following tables summarize the expected data points for a comprehensive comparison.

Table 1: In Vitro Potency and Selectivity

CompoundPHD2 IC50 (nM)HIF-1α EC50 (nM)Off-Target Activity (Selectivity Panel)
This compoundExperimental DataExperimental DataExperimental Data
RoxadustatLiterature ValueLiterature ValueLiterature Value
DaprodustatLiterature ValueLiterature ValueLiterature Value
VadadustatLiterature ValueLiterature ValueLiterature Value

Table 2: In Vivo Efficacy in a CKD Anemia Model

Compound (Dose)Change in Hemoglobin (g/dL)Peak Serum EPO (pg/mL)Effect on Iron Metabolism Markers
Vehicle ControlBaselineBaselineBaseline
This compoundExperimental DataExperimental DataExperimental Data
RoxadustatLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
DaprodustatLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
VadadustatLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 3: Comparative Pharmacokinetic and Safety Profile

CompoundOral Bioavailability (%)Elimination Half-life (h)hERG Inhibition (IC50, µM)CYP450 Inhibition Profile
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Roxadustat~40-60%~12-17 h>10 µMMinimal
Daprodustat~30-50%~4-5 h>10 µMMinimal
Vadadustat~20-30%~4-6 h>10 µMMinimal

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of this compound against established HIF-PH inhibitors. The successful execution of these studies will provide critical data to support its further development as a potential new oral therapy for anemia of CKD. A favorable profile, characterized by potent on-target activity, good oral bioavailability, and a clean safety profile, will be essential for its progression into clinical trials. Future investigations should also explore its potential in other hypoxia-related disorders.

References

  • Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem - NIH. (n.d.).
  • What is the mechanism of Roxadustat? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Vadadustat? - Patsnap Synapse. (2024, July 17).
  • Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. (n.d.).
  • Daprodustat | C19H27N3O6 | CID 91617630 - PubChem - NIH. (n.d.).
  • Roxadustat: A Narrative Review of Action and Safety Profile. (n.d.).
  • Roxadustat: Indications, Mechanism of Action and Side Effects - ChemicalBook. (2024, September 5).
  • What is Daprodustat used for? - Patsnap Synapse. (2024, June 14).
  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC - NIH. (2021, December 14).
  • What is Vadadustat used for? - Patsnap Synapse. (2024, June 14).
  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation - MDPI. (n.d.).
  • FG 4592 | C19H16N2O5 | CID 11256664 - PubChem - NIH. (n.d.).
  • What is the mechanism of Daprodustat? - Patsnap Synapse. (2024, July 17).
  • Guidelines on Anaemia Management in Patients with Chronic Kidney Disease (CKD). (n.d.).
  • Daprodustat : American Journal of Health-System Pharmacy - Ovid. (2023, June 1).
  • Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease Pharmacology. (2024, August 18).
  • KDIGO 2026 Clinical Practice Guideline for the Management of Anemia in Chronic Kidney Disease (CKD). (n.d.).
  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. (n.d.).
  • HIF prolyl-hydroxylase inhibitor - Wikipedia. (n.d.).
  • Renal association clinical practice guideline on Anaemia of Chronic Kidney Disease - NIH. (n.d.).
  • Anemia of chronic kidney disease: Protocol of study, management and referral to Nephrology | Nefrología. (n.d.).
  • Anemia of Chronic Kidney Disease - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease - AWS. (n.d.).
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC - PubMed Central. (n.d.).
  • HIF/HIF Prolyl-Hydroxylase | Inhibitors - MedchemExpress.com. (n.d.).
  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC - PubMed Central. (n.d.).
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC - NIH. (n.d.).
  • 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. (n.d.).
  • Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 - PubMed. (n.d.).
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (n.d.).
  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed. (n.d.).
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed. (2023, March 5).
  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed. (n.d.).
  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC - NIH. (n.d.).
  • Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase - PubMed. (n.d.).
  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. (2008, July 15).
  • 4-isoxazolyl-1,4-dihydropyridines: a tale of two scaffolds - PubMed. (n.d.).
  • Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2 - PubMed. (2010, May 1).
  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed. (n.d.).
  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC - PubMed Central. (2019, April 4).

Sources

"in vitro comparison of 4-oxo-1,4-dihydropyridine-2-carboxamide and foretinib"

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Analysis of Foretinib and a Novel 4-Oxo-1,4-Dihydropyridine-2-Carboxamide Compound for c-Met Kinase Inhibition

This guide provides an in-depth, objective in vitro comparison between the established multi-kinase inhibitor, Foretinib, and a representative this compound compound, herein designated DPC-Met, designed as a selective inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting c-Met in Oncology

The MET proto-oncogene encodes the c-Met receptor tyrosine kinase, a critical driver in the development and progression of numerous cancers.[1] Its ligand, hepatocyte growth factor (HGF), triggers signaling cascades that regulate cell proliferation, invasion, and angiogenesis.[2] Consequently, c-Met is a highly validated therapeutic target.

Foretinib (also known as GSK1363089) is a well-characterized, orally available multi-kinase inhibitor that targets c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), among other kinases like RON, AXL, and TIE-2.[2][3][4][5] This dual-targeting mechanism allows it to simultaneously attack tumor cell proliferation and the blood vessel formation that sustains tumor growth.[1][2]

In contrast, the this compound scaffold represents a versatile chemical foundation for developing highly selective kinase inhibitors.[6][7] For this guide, we conceptualize "DPC-Met," a novel compound from this class engineered for potent and selective inhibition of c-Met, allowing us to explore the comparative advantages of a multi-targeted versus a selective inhibitory strategy.

This guide will detail the experimental framework, protocols, and data interpretation for a rigorous head-to-head in vitro comparison of these two compounds.

Part 1: Mechanism of Action and Target Profiles

The fundamental difference between Foretinib and our hypothetical DPC-Met lies in their kinase selectivity. This difference dictates their biological effects and potential therapeutic applications.

  • Foretinib: As a multi-kinase inhibitor, Foretinib's mechanism of action is broad. It potently inhibits both c-Met and VEGFR-2, thereby blocking HGF-driven tumor growth and VEGF-mediated angiogenesis.[1][8] Its activity extends to other kinases such as PDGFRβ, TIE-2, RON, c-Kit, and FLT3, which can contribute to its efficacy but also to potential off-target effects.[2][5]

  • DPC-Met (Hypothetical): This compound is designed as a Type II inhibitor, binding to the DFG-out (inactive) conformation of the c-Met kinase. This approach can confer high selectivity over other kinases.[6] Its primary mechanism is the specific blockade of the c-Met signaling pathway, with minimal impact on other kinase-driven cellular processes like angiogenesis, unless those pathways are downstream of or crosstalk with c-Met.

G cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet activates VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 activates PI3K_Akt PI3K / Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS / MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Foretinib Foretinib Foretinib->cMet inhibits Foretinib->VEGFR2 inhibits DPC_Met DPC-Met (Selective) DPC_Met->cMet inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation Invasion Invasion & Metastasis RAS_MAPK->Invasion RAS_MAPK->Angiogenesis

Figure 1: Targeted Signaling Pathways of Foretinib and DPC-Met.

Part 2: Experimental Design for a Comparative Study

A robust in vitro comparison requires a multi-faceted approach to assess biochemical potency, cellular efficacy, and mechanism of action. The causality behind our experimental choices is to build a comprehensive profile of each inhibitor, moving from direct target engagement to broader cellular consequences.

Core Objectives:

  • Quantify and compare the biochemical potency and selectivity of Foretinib and DPC-Met against a panel of relevant kinases.

  • Evaluate their cytotoxic and anti-proliferative effects on cancer cell lines with defined c-Met dependency.

  • Confirm on-target activity by analyzing the inhibition of c-Met downstream signaling pathways.

G cluster_assays Experimental Arms cluster_data Data Analysis & Output Start Start: Cell Line Selection (e.g., MKN-45 c-Met Amp, A549 Low c-Met) Culture Cell Culture & Propagation Start->Culture Treatment Compound Treatment (Dose-Response & Time-Course) Culture->Treatment Biochem Biochemical Assay (Kinase Inhibition Panel) Treatment->Biochem Cellular Cellular Assay (Cell Viability - MTT/ATP) Treatment->Cellular Mechanism Mechanistic Assay (Western Blot Analysis) Treatment->Mechanism IC50 Determine IC50 Values (Biochemical Potency & Selectivity) Biochem->IC50 GI50 Determine GI50 Values (Cellular Efficacy) Cellular->GI50 Phospho Quantify Protein Phosphorylation (p-Met, p-Akt, p-ERK) Mechanism->Phospho Conclusion Comparative Analysis & Conclusion IC50->Conclusion GI50->Conclusion Phospho->Conclusion

Figure 2: Workflow for the In Vitro Comparative Assessment.

Part 3: Detailed Methodologies & Protocols

The trustworthiness of this comparison relies on standardized, reproducible protocols. Here we detail the methodologies for each phase of the experimental workflow.

Cell Line Selection Rationale
  • MKN-45 (Gastric Carcinoma): This cell line exhibits MET gene amplification, making it highly dependent on c-Met signaling for survival and proliferation. It serves as an ideal model to test on-target efficacy.[9]

  • A549 (Lung Carcinoma): This line expresses low levels of c-Met and is not dependent on this pathway. It serves as a crucial negative control to assess the off-target cytotoxicity of the compounds, particularly the multi-targeted Foretinib.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against c-Met, VEGFR-2, and a small panel of off-target kinases (e.g., KDR, FLT3, AXL).

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and kinase buffer.

  • Compound Preparation: Prepare 10 mM stock solutions of Foretinib and DPC-Met in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of diluted compound, 10 µL of a kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 60 minutes. This incubation time is optimized to ensure the reaction is in the linear range.

  • Detection: Add a detection reagent that quantifies the amount of remaining ATP (e.g., Kinase-Glo® Luminescent Kinase Assay). Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot the percentage of inhibition against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (ATP-Based)

Objective: To measure the dose-dependent effect of each compound on the viability of MKN-45 and A549 cells.[10]

Methodology:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 9-point dose-response curve of Foretinib and DPC-Met (e.g., from 1 nM to 10 µM) for 72 hours. A 72-hour incubation period is chosen to capture effects on multiple cell cycles.

  • Lysis and ATP Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and provides the luciferase and substrate necessary to measure ATP.[10]

  • Detection: Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells.[11]

  • Data Analysis: Normalize the results to DMSO-treated control wells and plot cell viability against drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To visually confirm that the compounds inhibit the phosphorylation of c-Met and key downstream effectors, Akt and ERK.[12][13]

Methodology:

  • Cell Culture and Treatment: Grow MKN-45 cells to 70-80% confluency. Serum-starve the cells for 12 hours to reduce basal signaling.

  • Stimulation and Inhibition: Pre-treat cells with Foretinib, DPC-Met (at 1x, 5x, and 10x their cellular GI50 values), or DMSO for 2 hours. Then, stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14] Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-Met (Tyr1234/1235), total Met, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.[14]

Part 4: Anticipated Data & Interpretation

The collected data should be summarized in clear, comparative tables to facilitate interpretation.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
Kinase TargetForetinib (IC50, nM)DPC-Met (IC50, nM)Rationale for Comparison
c-Met ~1-5~1-5Primary shared target
VEGFR-2 (KDR) ~5-10>1000Key target for Foretinib, selectivity marker for DPC-Met
AXL ~5-15>1000Off-target kinase for selectivity assessment
FLT3 ~15-30>1000Off-target kinase for selectivity assessment

Interpretation: This table will quantitatively demonstrate the core hypothesis. Foretinib is expected to show potent, low-nanomolar activity against multiple kinases, confirming its multi-targeted profile.[2][3] DPC-Met, by design, should exhibit potent activity against c-Met but be significantly less active (>100-fold) against VEGFR-2 and other kinases, establishing its high selectivity.

Table 2: Comparative Cellular Potency (GI50, nM)
Cell LinePrimary DriverForetinib (GI50, nM)DPC-Met (GI50, nM)
MKN-45 c-Met AmplifiedLow nMLow nM
A549 c-Met LowModerate-High nM>10,000 nM

Interpretation: In the c-Met-driven MKN-45 cells, both compounds are expected to be highly potent. However, in the A549 control cells, DPC-Met should be largely inactive, as its primary target is not a driver of cell survival. Foretinib may retain some moderate activity due to its inhibition of other kinases that could play a minor role in A549 proliferation, highlighting the difference between targeted and multi-targeted inhibitors.

Western Blot Interpretation: The Western blot results will provide mechanistic validation. In HGF-stimulated MKN-45 cells, both compounds should show a dose-dependent reduction in the p-Met signal. This should correlate with a decrease in p-Akt and p-ERK levels. The key observation will be the concentration at which this occurs, which should align with the cellular GI50 values.

Conclusion

This comprehensive in vitro guide outlines a robust framework for comparing the multi-kinase inhibitor Foretinib with a selective this compound based c-Met inhibitor.

  • Foretinib is expected to demonstrate potent but broad activity, inhibiting multiple pathways involved in tumor growth and angiogenesis. This profile is advantageous for cancers where multiple signaling pathways are dysregulated or where resistance to a more targeted agent might emerge.[2]

  • DPC-Met is hypothesized to act as a "precision tool," potently and selectively shutting down the c-Met pathway. This could translate to a cleaner pharmacological profile with fewer off-target effects, making it an ideal candidate for tumors that are highly addicted to c-Met signaling.

The choice between these two strategies ultimately depends on the specific cancer biology being targeted. The experimental design and protocols detailed herein provide the necessary tools for researchers to make an informed, data-driven assessment of these distinct but valuable therapeutic approaches.

References

  • Taylor & Francis. (n.d.). Foretinib – Knowledge and References. Retrieved from [Link]

  • MassiveBio. (2025). Foretinib. Retrieved from [Link]

  • Eathiraj, S., et al. (2011). Mechanism of action of the multikinase inhibitor Foretinib. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • PubChem. (n.d.). Foretinib. National Institutes of Health. Retrieved from [Link]

  • Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. NIH. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). foretinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Foretinib. Retrieved from [Link]

  • MolecularCloud. (2025). Cell Viability Assays: An Overview. Retrieved from [Link]

  • Nakagawa, T., et al. (2011). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. PubMed. Retrieved from [Link]

  • Eder, J. P., et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. AACR Journals. Retrieved from [Link]

  • Brown, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Retrieved from [Link]

  • Kooijman, J. J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Retrieved from [Link]

  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the.... Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Xin, Q., et al. (2025). Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • PubMed. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. Retrieved from [Link]

  • El-Damasy, A., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PMC - PubMed Central. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. Retrieved from [Link]

  • PubMed. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Retrieved from [Link]

  • PubMed. (n.d.). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. Retrieved from [Link]

  • PubMed. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels Ca V 1.3 and Ca V 1.2. Retrieved from [Link]

  • PubMed. (n.d.). 4-isoxazolyl-1,4-dihydropyridines: a tale of two scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Retrieved from [Link]

Sources

A Comparative Guide to Evaluating the Selectivity of 4-oxo-1,4-dihydropyridine-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the target selectivity of novel compounds based on the 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold. Rather than a rigid protocol, this document serves as a strategic overview, grounded in established scientific principles, to empower researchers in designing and executing robust selectivity profiling campaigns. We will explore the causal logic behind key experimental choices, compare state-of-the-art methodologies, and provide actionable protocols for generating high-confidence data.

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, famously represented by L-type calcium channel blockers like nifedipine[1][2]. However, modifications to this versatile ring system, such as the introduction of a 4-oxo group and a 2-carboxamide moiety, can dramatically alter its pharmacological profile, yielding compounds with activities ranging from kinase inhibition to anti-inflammatory effects[3][4][5]. Given that many of these activities stem from interactions with highly conserved binding sites (e.g., the ATP pocket of kinases), establishing a compound's selectivity is paramount to minimizing off-target effects and advancing a safe and effective therapeutic candidate[6][7].

The Rationale for Selectivity Profiling: On-Target Efficacy vs. Off-Target Toxicity

The central goal of selectivity profiling is to differentiate between a compound's desired therapeutic activity (on-target) and its potential for unintended biological interactions (off-target). For scaffolds like this compound, which are often designed as enzyme inhibitors, off-target binding can lead to adverse effects or unforeseen polypharmacology.

A kinase inhibitor, for example, may be designed to block a specific kinase driving cancer cell proliferation. However, due to the high structural homology across the human kinome, the inhibitor might also inadvertently block other kinases crucial for normal cellular functions, leading to toxicity.[8] Therefore, a rigorous evaluation of selectivity is not merely a characterization step but a critical, self-validating system for assessing therapeutic potential.

cluster_drug Compound Action cluster_pathway Cellular Signaling cluster_outcome Biological Outcome Compound Compound On_Target Intended Target (e.g., Kinase A) Compound->On_Target Binds Off_Target_1 Off-Target (e.g., Kinase B) Compound->Off_Target_1 Binds Off_Target_2 Off-Target (e.g., Kinase C) Compound->Off_Target_2 Binds Efficacy Therapeutic Effect On_Target->Efficacy Toxicity Adverse Effects Off_Target_1->Toxicity Off_Target_2->Toxicity

Figure 1: On-target vs. off-target compound activity.

A Multi-Tiered Approach to Selectivity Evaluation

A robust selectivity assessment employs orthogonal methods that progress from broad, high-throughput biochemical screens to more focused, physiologically relevant cell-based assays. This section compares key methodologies.

Tier 1: Broad Biochemical Profiling (Kinome Screening)

The most comprehensive initial step is to screen the compound against a large panel of purified enzymes, most commonly kinases. This provides a broad view of the compound's interaction landscape.

Methodology Comparison:

Assay TypePrincipleAdvantagesDisadvantagesRecommended For
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[9]Gold standard for direct catalytic activity measurement. High sensitivity.Requires handling of radioactive materials. Lower throughput.Validating primary hits and detailed kinetic studies.
Fluorescence/Luminescence Assays Detects either ATP depletion (e.g., Kinase-Glo®) or substrate phosphorylation using specific antibodies (e.g., TR-FRET).[10]High-throughput, non-radioactive. Amenable to automation.Prone to interference from fluorescent/colored compounds. Indirect measurement.Large-scale primary screening and routine profiling.
Competitive Binding Assays Measures the displacement of a known, high-affinity ligand (often an ATP mimic) from the kinase active site.[9][11]Directly measures binding affinity (Kd). Independent of enzyme activity.Does not confirm functional inhibition. Probe displacement may not reflect catalytic inhibition.Orthogonal validation; screening non-ATP competitive inhibitors.

Experimental Insight: When profiling ATP-competitive inhibitors, it is crucial to perform assays at or near the Michaelis constant (Km) of ATP for each kinase.[9] This provides a more accurate measure of the inhibitor's intrinsic potency (Ki). Screening at a single, high ATP concentration (e.g., 1 mM) can mask the potency of inhibitors against kinases with low ATP Km values.

Compound Test Compound (4-oxo-1,4-dihydropyridine- 2-carboxamide) Assay Biochemical Assay (Radiometric or Fluorescence-based) Compound->Assay Panel Large Kinase Panel (e.g., >300 kinases) Panel->Assay Data Raw Data (% Inhibition at a fixed concentration) Assay->Data Analysis Data Analysis Data->Analysis Result Selectivity Profile: - On-target IC50 - Off-target hits - Selectivity Score Analysis->Result

Figure 2: High-level workflow for kinome selectivity profiling.
Tier 2: Confirming Target Engagement in a Cellular Context

Biochemical assays use purified proteins and cannot account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations. Therefore, confirming that the compound binds its intended target within a living cell is a critical validation step.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues.[12][13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation than the unbound protein.[12]

Step-by-Step Protocol for CETSA:

  • Cell Treatment: Incubate cultured cells with the this compound compound or a vehicle control (e.g., DMSO) for a predetermined time to allow for cell entry and target binding.

  • Heating: Heat aliquots of the treated cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes), followed by cooling. This step induces the denaturation and aggregation of unstable proteins.[13]

  • Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) and separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using a specific detection method, most commonly Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A positive shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[14]

cluster_prep Sample Preparation cluster_process Thermal Challenge & Lysis cluster_analysis Detection & Analysis Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Centrifuge Heat->Lyse Detect 4. Quantify Soluble Target (e.g., Western Blot) Lyse->Detect Plot 5. Plot Melting Curve Detect->Plot

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Synthesis and Comparative Analysis

Effective data presentation is key to making informed comparisons. All quantitative data should be summarized in clear, structured tables.

Hypothetical Selectivity Data

Let's consider a hypothetical this compound derivative, "Compound-DHP," designed as a selective inhibitor of Kinase A.

Table 1: Comparative Kinome Selectivity Profile (IC₅₀, nM)

Target KinaseCompound-DHP (IC₅₀, nM)Alternative Inhibitor (e.g., Staurosporine) (IC₅₀, nM)
Kinase A (On-Target) 15 5
Kinase B85012
Kinase C>10,00025
Kinase D2,5008
Kinase E>10,00050
... (and 300+ others)>10,000...

Causality Check: The data in Table 1 immediately highlights the difference in selectivity. While the alternative inhibitor (Staurosporine, a notoriously promiscuous inhibitor) is more potent against the primary target, Compound-DHP demonstrates a much cleaner profile, with significantly weaker activity against the tested off-targets.

Table 2: Comparative Cellular Target Engagement (CETSA)

CompoundTarget ProteinThermal Shift (ΔTₘ, °C)Interpretation
Compound-DHP Kinase A +5.2°C Strong Target Engagement
Compound-DHPKinase B+0.5°CNegligible/Weak Engagement
Vehicle (DMSO)Kinase A0°C (Reference)No Stabilization

Self-Validation: The CETSA data in Table 2 validates the biochemical findings in a physiological context. The significant thermal shift for Kinase A confirms that Compound-DHP reaches and binds its intended target inside the cell, while the lack of a shift for Kinase B suggests its weaker biochemical activity does not translate to significant engagement in a cellular environment.

Quantifying Selectivity

To objectively compare the selectivity of different compounds, quantitative metrics can be employed. The Selectivity Entropy Score (Sₛₑₗ) is one such measure, where a lower value indicates higher selectivity.[15] This score integrates the potency of a compound against a panel of targets into a single value, facilitating direct comparison.

Conclusion and Forward Path

The evaluation of selectivity is a cornerstone of modern drug discovery. For a promising scaffold like this compound, a systematic and multi-tiered approach is essential. By integrating broad biochemical profiling with cellular target engagement assays, researchers can build a comprehensive and validated understanding of a compound's interaction profile. This data-driven strategy, which emphasizes the causality behind experimental choices and employs orthogonal validation methods, is critical for identifying compounds with the highest potential for clinical success and minimizing the risk of off-target-driven toxicity.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Huang, X. (2003). Equilibrium competition binding assay: inhibition mechanism from a single dose response. Journal of Theoretical Biology. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Dahlin, J. L., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry. [Link]

  • Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. [Link]

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry. [Link]

  • Bakulev, V. A., et al. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry. [Link]

Sources

A Comparative Analysis of Symmetrical and Asymmetrical Dihydropyridines: From Synthesis to Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of symmetrical and asymmetrical 1,4-dihydropyridines (DHPs), a class of heterocyclic compounds renowned for their significant therapeutic applications. As a privileged scaffold in medicinal chemistry, the DHP nucleus is central to numerous cardiovascular drugs, most notably as L-type calcium channel blockers.[1][2] This document delves into the nuanced differences between symmetrically and asymmetrically substituted DHPs, exploring how structural variations influence their synthesis, structure-activity relationships (SAR), pharmacological profiles, and pharmacokinetic properties. We will dissect the causality behind experimental choices and present validated protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Dihydropyridine Scaffold: A Tale of Two Symmetries

The foundational structure of pharmacologically active DHPs is the 4-aryl-1,4-dihydropyridine ring. The distinction between symmetrical and asymmetrical derivatives lies in the nature of the substituents, particularly the ester groups at the C3 and C5 positions.

  • Symmetrical Dihydropyridines: These compounds possess identical ester groups at the C3 and C5 positions. A classic example is Nifedipine, the archetypal DHP calcium channel blocker. This symmetry renders the C4 carbon achiral.

  • Asymmetrical Dihydropyridines: In these derivatives, the ester groups at the C3 and C5 positions are different. This asymmetry introduces a stereogenic center at the C4 position, meaning these compounds exist as a pair of enantiomers.[3] Prominent drugs like Amlodipine, Nimodipine, and Felodipine belong to this class.[4][5]

This fundamental structural difference—chirality—is the cornerstone of the divergent biological and pharmacological properties observed between the two subclasses.

DHP_Structures cluster_0 Symmetrical Dihydropyridine (e.g., Nifedipine) cluster_1 Asymmetrical Dihydropyridine (e.g., Amlodipine) symmetrical s_label R = R' (Achiral C4) asymmetrical a_label R ≠ R' (Chiral C4*)

Caption: General structures of symmetrical and asymmetrical 1,4-dihydropyridines.

Synthesis Strategies: The Hantzsch Reaction and Its Asymmetric Adaptations

The cornerstone of DHP synthesis is the Hantzsch dihydropyridine synthesis, a multicomponent reaction first reported in 1881.[6] It remains one of the most straightforward methods for producing the DHP scaffold.[4]

Classical Hantzsch Synthesis for Symmetrical DHPs

The classical Hantzsch reaction involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][7] The reaction proceeds through a series of intermediates, including an enamine and a Knoevenagel condensation product, which then undergo a Michael addition and subsequent cyclization and dehydration.[4][8]

Hantzsch_Workflow Reactants Aldehyde + 2x β-Ketoester + Ammonia Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Enamine Enamine Formation Reactants->Enamine Intermediate1 α,β-Unsaturated Carbonyl Knoevenagel->Intermediate1 Intermediate2 β-Enamino Ester Enamine->Intermediate2 Michael Michael Addition Intermediate1->Michael Intermediate2->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product Symmetrical 1,4-DHP Cyclization->Product

Caption: Simplified workflow of the classical Hantzsch synthesis for symmetrical DHPs.

Modified Synthesis for Asymmetrical DHPs

Synthesizing asymmetrical DHPs requires a modified, stepwise approach to introduce two different ester groups. A common strategy involves a three-component reaction between an aldehyde, one equivalent of a β-ketoester, and an alkyl 3-aminocrotonate (derived from a different β-ketoester).[9] This sequential introduction ensures the desired asymmetry at the C3 and C5 positions.

The classical Hantzsch synthesis often produces racemic mixtures of asymmetrical DHPs.[5] Developing stereoselective methods is a major focus of medicinal chemistry to isolate the more active enantiomer.[10] Methodologies include the use of chiral auxiliaries, organocatalysis, and chromatographic separation of enantiomers.[5][11]

Experimental Protocol: Hantzsch Synthesis of a Symmetrical DHP (Nifedipine analogue)

This protocol describes a standard procedure for synthesizing a symmetrical 1,4-dihydropyridine derivative.

Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol (solvent)

  • Reflux apparatus, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzaldehyde (1 eq.) and ethyl acetoacetate (2 eq.) in ethanol.

  • Addition of Nitrogen Source: Add ammonium acetate (1.2 eq.) to the solution. The rationale for using a slight excess of the ammonia source is to drive the reaction towards completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. The heat provides the necessary activation energy for the condensation reactions to occur.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar product spot indicates reaction progression. Reaction times can vary from 2 to 6 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry.[12]

Structure-Activity Relationship (SAR) and Pharmacological Implications

The biological activity of DHPs is highly dependent on their substitution pattern. While both symmetrical and asymmetrical DHPs act on L-type calcium channels, the introduction of asymmetry leads to significant stereoselectivity in their pharmacological effects.[1][3]

General SAR for Dihydropyridines

Key structural features are required for optimal calcium channel blocking activity:[13][14]

  • 1,4-Dihydropyridine Ring: This nucleus is essential for activity.

  • C4-Aryl Ring: A substituted or unsubstituted aryl (phenyl) group at the C4 position is critical for activity. Electron-withdrawing groups on this ring can affect potency.[13]

  • C3 and C5 Ester Groups: These groups are crucial for binding and activity. Their size and nature influence potency and tissue selectivity.

  • C2 and C6 Substituents: Small alkyl groups, typically methyl, are optimal for activity.

The Impact of Asymmetry and Chirality

For asymmetrical DHPs, the C4 carbon is a chiral center. The resulting enantiomers often exhibit dramatically different pharmacological profiles.[5] It is common for one enantiomer to be significantly more potent as a calcium channel antagonist than the other.[15] For instance, (-)-S-amlodipine is the more potent calcium channel blocker.[5]

In some cases, the enantiomers can have diametrically opposed effects. The compound BAY K 8644 is a classic example: the (-)-S-enantiomer is a calcium channel agonist (activator), while the (+)-R-enantiomer is a calcium channel antagonist (blocker).[15] This highlights the critical importance of stereochemistry in drug design and the necessity of evaluating enantiomers individually. This stereoselectivity arises from the three-dimensional arrangement of the substituents, which dictates how the molecule fits into its binding site on the calcium channel protein.

Beyond Calcium Channel Blockade

The DHP scaffold's versatility allows for the development of compounds with other biological targets. By modifying the substituents, researchers have developed DHPs with anticancer, anti-inflammatory, and antimicrobial properties.[2][12][16] For example, novel symmetrical and asymmetrical DHPs have been synthesized and evaluated as EGFR inhibitors for potential use in breast cancer therapy.[12][17] This demonstrates that the DHP core is a privileged structure that can be adapted to interact with diverse biological targets.[1]

DHP_Action cluster_symmetrical Symmetrical DHP (e.g., Nifedipine) cluster_asymmetrical Asymmetrical DHP (e.g., Amlodipine) node_s Achiral Binds to L-type Ca²⁺ Channel Blocks Ca²⁺ Influx Receptor L-Type Calcium Channel node_s->Receptor Binds node_a Chiral (R/S Enantiomers) Enantiomers show different activity e.g., S-enantiomer is potent blocker R-enantiomer is weaker node_a->Receptor Binds Stereoselectively Effect Vasodilation & Antihypertensive Effect Receptor->Effect Inhibition leads to

Caption: Logical relationship of DHP symmetry to its pharmacological action.

Comparative Pharmacokinetics and Analytical Characterization

The structural differences between symmetrical and asymmetrical DHPs also translate into distinct pharmacokinetic profiles. Amlodipine (asymmetrical) and Nifedipine (symmetrical) serve as excellent examples.

  • Amlodipine: Possesses an inherently long pharmacokinetic half-life, which allows for convenient once-daily dosing.[18][19]

  • Nifedipine: Has an inherently short half-life. To achieve once-daily dosing, it must be prepared in a special gastrointestinal therapeutic system (GITS) formulation that controls its release rate.[18][19]

This difference in half-life is a direct consequence of the different substituents on the DHP ring, which affect the molecule's metabolism and elimination.

Parameter Nifedipine (Symmetrical) Amlodipine (Asymmetrical) Reference
Symmetry/Chirality Symmetrical (Achiral)Asymmetrical (Chiral, used as racemate)[3]
Pharmacokinetic Half-life Short (requires GITS for once-daily dose)Inherently Long[18][19]
Dosing Frequency Typically twice daily (standard) or once daily (GITS)Once daily[20]
Primary Indication Hypertension, AnginaHypertension, Angina[21]

Table 1: Comparison of properties for representative symmetrical and asymmetrical dihydropyridines.

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol outlines a method to evaluate the calcium channel blocking activity of synthesized DHP compounds using a fluorescent calcium indicator.

Objective: To determine the IC₅₀ value of a test DHP compound for inhibition of L-type calcium channels in a smooth muscle cell line (e.g., A7r5).

Materials:

  • A7r5 cells (or other suitable cell line expressing L-type calcium channels)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl) solution (high concentration, e.g., 80 mM)

  • Test DHP compounds and a standard (e.g., Nifedipine) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate A7r5 cells in a 96-well microplate and grow to 80-90% confluency. The use of a confluent monolayer ensures a robust and reproducible signal.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye.

  • Remove the culture medium from the cells, wash with HBSS, and add the Fluo-4 loading buffer to each well. Incubate for 45-60 minutes at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of the test DHP compound or standard to the wells. Incubate for 15-20 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader set to measure excitation at ~490 nm and emission at ~520 nm.

  • Depolarization: Program the reader to inject a high-KCl solution into each well to depolarize the cell membrane. This depolarization opens voltage-gated L-type calcium channels, causing an influx of Ca²⁺ and a sharp increase in fluorescence.

  • Data Analysis: Record the fluorescence intensity before and after KCl addition. The inhibitory effect of the DHP compound is measured as the percentage reduction in the KCl-induced fluorescence increase compared to untreated control wells.

  • IC₅₀ Calculation: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Analytical Characterization

A variety of analytical techniques are employed for the characterization and quantification of DHPs in both bulk form and biological fluids. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most common method for purity assessment, stability studies, and pharmacokinetic analysis.[22][23] Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for analyzing metabolites in urine after appropriate derivatization.[24]

Conclusion

The distinction between symmetrical and asymmetrical dihydropyridines is far from trivial, extending from synthetic strategy to profound differences in pharmacological and pharmacokinetic profiles. Symmetrical DHPs, like Nifedipine, are foundational achiral molecules, while the introduction of asymmetry creates chiral compounds, such as Amlodipine, whose enantiomers can exhibit distinct and even opposing biological activities. This stereoselectivity is a critical consideration in modern drug development, emphasizing the need for stereoselective synthesis and individual evaluation of enantiomers. Understanding these comparative aspects is essential for medicinal chemists and pharmacologists aiming to refine existing therapies and discover novel agents based on the versatile and privileged 1,4-dihydropyridine scaffold.

References

  • Hantzsch pyridine synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUBdYfTpM4jIjh612KRQgFOeRN2Ka50LoIpqg86jzrwFN_rikARNtK7wiXsFeIEtxYVJOESnRVE8ViMxv0WgYuwrVNQBmCik1nBtXYhl1GiLrb_tdEuE9sGVe3WrtvVctgL6wDxlpt52J0kp-5Mcsu_0yOw==]
  • 1,4-Dihydropyridines: Effects of Chirality and Conformation on Their Activity. European Journal of Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbpNhvuTfx21PnwvWVfsTuPhTAQRS0ezrhXaO74r9H-3anIMWExrEC4X7YnkfH0iaMpImAdS5T6CybcO6kG4itKKBNIFf_2LcoXiY7pov4qxHBlMrnmZ_myIXrb1UTCwzfgUFC7nCxVEblmwve3Z4ZS2pSryvii0ztCXec5A_m5fd0-rOfxAuPRA==]
  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX2zEAg0rBH641iBX84XTStv-ScbwR4tw98ACeGYawJ1Gg8gBYUNOoqnoasT4mSOUfXxe7L-vRMRpUhf4kw88-djZMvIMvwTpgTwZKO-tl4w_jjyaOouPA5y7lVnVQNPLJ_6Ko]
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeX9fxxyLrW317KNMlHxFES8ZXWm-RN3IMzBKHQVFVokICaIvAucXaQrCIDyfnebplA_3jQCAouH_wA0OSjhZr9l0p0SgATfBb0mt5xNYP0zgGzouKtSUCNVEgLzjfAxQi2hkurc4N98_c1A2NrNWWCYR5UaVVQUfPxaPdjBHMv4w2L-FgSqoS-ddw]
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlLkDb1ixH0DcW85z5Mdkd3PyLLVpCu-pfFP6zRrP0k9Tu4XyN2j4jzliWS_opRbQ6B1HmeZlpk7FgIhbBXxbVkhDKQPM6XTTpcVXp8vVAMdnH1FdeW0_FpaoPCZGPzjY6P0IvIfh6Vl4RAVeM6F99WPpgfkQMgZsksRV24vaVAnNxmNmxtyWmQqVR1VxzH6KejExO]
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoRck7_uNI57wc6kDemGQUiSEWCwjXxoJUzNKO078Y7hPm5zaOwhbuUya4tG4rkrR94jIJcFz2XEYDFPWfG7usALpKVXnj-T-LJLua1EP1Y7WTR_G1NEFMy3TRv3SIHhSHUHqCKF7IL4DP-YUCQj9lzcvnP6k8ZasFoTeC661C3RMQvJBlG0tBxqkJsJyNVHvbyuQ=]
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqSVupYuShBR1dRXwtkDV9d9LRpZrp5oDw4uXrmVgykW0zHmZVF0_PhJ-HahAJXRSUHOgfHy0eOUPyw2KoFXbxD0ws_9Lgb8mZh0YBjl-jp2wUqr2jOqaUlAn4G6dgQlP-Cc7BJuK0QTkBg-oK880Uft1k75GO9nQ9iw5IwstGWGh7fu0pJFgjLqfJ2DA51T5tnFSjVbSbyO4p6pRBXlAhSXT2-IeQwzwhqDC9MBt4xlHAjKJ6vyQyH_Gd1S02rP_2QlY=]
  • Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Bk0agdesMjkwZc7XibPXH45SJaJzKESOvopqWbRnUBgfXBEmW12VlVv5Dgx1a6FuuluTBa6UwhQlwP18vgEYE9tL52SXswUPkw28q_q9MSaIqBeA0UCyYE6Sl9Wpxd4YS55NAWuEBvYuAsgLDq3O4UFTqbVDAD05YBqn]
  • An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. National Taiwan University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt5nw2eJQDoMqsOACBR0kzcSSsyavGQefmtIu3rlF2AgF9tOH450x0XQuc46xiRo6S2Xjrpsns5y_FhRodNnM3QaJ6Bs7_I4bkvSdm6RWbnGYmOGWa27w0SD1fL7n8ee8dhiFAEbiJ4nFXvBND6QXhf3zQA3g=]
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhrDczOSnlQHT2CNCBueoyI9RvjRjfBjdjrLOsRld-xEwy6hnVieTRYSyJicDhlRMRovoNcISYO8IENKOhvedk_LRsF8QcfAh_Ipn5yDJgNGrK8n2V6FFg3BnEpOYWGjWdqy1L]
  • Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1gfGc-gA9HS2kUGUev7WLJ0vKi-J8RNNPRofZ5ZKDBnLT1FbKcqvr_ZgSFb_teKmWf6P0Zns7Cul7JyrMBUSz7h1vM8SsrPDyaWxEHd_Wx6obwQW6cRthYxvSCKQUJM8TVtLuD78d2lor4dA=]
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1G9wTDyDCXzf8vqJPxYRov0-G_l2_DFr3GA5JXAzSXtTA0T1097g2t0yYXlMUiUJVGcc6mwEBMCNHAK4dnmF5pmq37Pj-1wWM6LHjC7ZYcMlag2t8m6ds9AyEv9k4UoPWqjw=]
  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuO2N-M0tfxfibKf3-6N5VzEc3YVWUNqSXEkT4yG9EAPzcu3GM2xnOk9gIebJhRGrZApo4SKzCLPJCSEZ61SesyKSmc7dx-pNYi1rnDVL02H4CqJ02-Xnfiefu4cz7YvGMMjqP]
  • Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: a literature review comparing amlodipine and nifedipine GITS. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDy4-BUkdtsx3fbqaPnD162adR_qVdtrEsALPdugBQE7GuK0Nq9OC2paHuVYVclCKWZ8JycPjuK9kaJk8IrCHB6KTZtspdTPkKtajxnipjbSfpWksQQyy9j9aGSOqTH7iFNlKw]
  • Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: A literature review comparing amlodipine and nifedipine GITS. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HG2nxW6W1a2HZBOXNBgqIR4z_WPQMOG07UMjMVAWL9izLQqA2t2q5HFN3AnM0jXvS8UPRSm6uHLg7piCmUYSib84wsl29fhjda9OLBQpBdvjH5f2bTnBPSV9r_7y9X6J2fO8Vl2byz9vPhSfgBrtNinofEF7wHKCOx_A]
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWuXhXhElQhXHjlIvYl2YM52XONZvM9PoKRI4q2Bd88CBAjnW2YdiT13Znx2PNJRqa-KyvtKYohOku2B6FBwzPjspKSppWnbNK9SMQrmAW9GU06AIGQLMNXG_nboqXgXZvQFj0b_9l8GW2AbJ7XjZC8W5QmGajM78Xi9BPIl9zl1jck6GiwBbeqq8ysJbPOQpjaJBunEV7LilWiFilIf-nWFPK-aNY5yYmddF4AGucC-iSnU83eTY=]
  • Nifedipine vs Amlodipine: Mechanism, Uses & API Insights. Tianming Pharmaceutical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKtdujiPCwfrmCEWUGPyhPVV1yiOwCbTINg1Js7T3F78dD5iUCO2GNETH0O8peoqrtnVzqv6VKeCGBIgz5LylT9ayG23agnoK8jW6-cuSurp_DJdUsRuRWHcOuAEzWzcEcUlEbO52hiVzsyRlotGEWQJ5g_tl9TZuhE_yy44S0x0HX1ZjJkGa_ec49xHnr5Ws_L6je5kowW_4mPk4179A8pHkX9fBSXpE-qxFbdYrDydXFqzMTBeYHJ_A4TMx6GA==]
  • An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogues. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOeC7H8_K7hdMoQKagIDRbx8Um6qm6iSRCsmhq9_Wz-vIdhB7ETqb6hRP8vERr-MAQCBrrFeIDH2vdPKm8SeDH3nB76aqvsccZSMML5IgoNhf-CsV4NVsKCyGjFJwxhFd6HOlCUCCYbBYoHfk1q9YS237y0g==]
  • Asymmetric synthesis and biological evaluations of (+)- and (-)-6-dimethoxymethyl-1,4-dihydropyridine-3-carboxylic acid derivatives blocking N-type calcium channels. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFceUJOlLutSLynBeXvH1rv2qYOp6E3WpkwjJjZSlp-beBM5-P41Rs2cJn-5AQ8AMdMHIQA2fO2vPmybK6IEIn9sYmq5EF5Z3_XY147PqxsDrvJFnMorWl6uorJQAz34xapBw86]
  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, and Cilnidipine and its related formulations: A Review. ProQuest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwy764E11QR2t509sYKTl3Wj8hrID_36TgmZrquXRJhPi77A6cFhSrCvpUvIT6Qvaf275dToGVixe2UPpPtjLIxX3KdqjjRyEVvRRbEPX1yXVewGAl1MiH6iXg_sl9pkMGGM3Xfr_EWJ9t2bNM3ZBq0u5_-ro2-3wA99YAhBxcGCRvTCVBUkycm2QhJrYUtL0ZOfAZQyE5S3gVkFdOc631zwAq]
  • HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl1JNi-nxb8h1CU0BLptkYuD5puNc57JalnNSzupv2kR_mzRPfq0AJrNRku2_Cwm5OB2xP0d7VptNSBVeSm5A3OWbDvcZQGxZKf1hzXQfa1wEZyEjO0MFc5kwUYfIT3-lJRyZR]
  • Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm_wMjScKmQ2NNElZysH_jwbqf3xoeXPdZetLrHk51gvD0k27aDrnlh_Q4cR6akvbEkHPV2JvT3LDtUQ5bIHfzlPtu0iMFW3WMu5Nawm1pgqAgghDBxYcLl2mIxZRJvqzefYOZ]
  • Double-blind comparison between nifedipine and amlodipine for the treatment of essential hypertension. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfWCuHhf2Sx-s3vTu2Z7nOdUBJQBGV1uQVCjQZuR39bFs-r2rsGcO-dMlAGlPHKKz3CgO7XkVcvnJu9hCJoo3CB_6NXKXqrq6h6Y2jNg0xWxzZTxNEB_bg67p1XXztBWnd7gI=]
  • Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. PubMed Central. [URL: https://vertexaisearch.cloud.google.

Sources

A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for 4-oxo-1,4-dihydropyridine-2-carboxamide (Compound X)

Author: BenchChem Technical Support Team. Date: January 2026

The In Silico Hypothesis: Compound X as a Novel HIF-Prolyl Hydroxylase Inhibitor

Computational modeling, leveraging a combination of ligand-based and structure-based virtual screening, has identified Compound X as a potential inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes.[2][3][4][5] These enzymes are critical cellular oxygen sensors; their inhibition under normal oxygen conditions (normoxia) stabilizes the HIF-1α transcription factor, which is otherwise rapidly degraded.[6][7][8] Stabilized HIF-1α translocates to the nucleus and activates a cascade of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[9][10]

The in silico docking studies predict that the 4-oxo-1,4-dihydropyridine scaffold of Compound X can chelate the catalytic iron atom within the active site of PHD isoforms, mimicking the binding of the endogenous substrate, 2-oxoglutarate.[8] This predicted mechanism of action suggests that Compound X could have therapeutic potential in diseases like renal anemia (by stimulating erythropoietin production) and potentially in oncology, by modulating the tumor microenvironment.[7][10] This guide will focus on validating the predicted anti-angiogenic effects relevant to cancer therapy.

Our validation workflow is designed to systematically test this hypothesis, moving from direct target engagement to cellular and organismal effects.

cluster_0 In Silico Prediction cluster_1 Biochemical Validation cluster_2 Cell-Based Validation cluster_3 In Vivo Validation in_silico In Silico Prediction: Compound X inhibits HIF-PHD biochemical Biochemical Assays: Direct PHD2 Inhibition in_silico->biochemical hif_stabilization HIF-1α Stabilization (Western Blot) biochemical->hif_stabilization hre_reporter HIF Transcriptional Activity (HRE Reporter Assay) hif_stabilization->hre_reporter angiogenesis Anti-Angiogenesis (Tube Formation Assay) hre_reporter->angiogenesis in_vivo In Vivo Models: Tumor Xenograft Studies angiogenesis->in_vivo

Caption: Experimental validation workflow for Compound X.

Tier 1: Biochemical Validation - Direct Target Engagement

The first principle of validating an in silico prediction is to confirm direct physical interaction with the putative target.[11][12] We will assess the inhibitory activity of Compound X against the most ubiquitously expressed isoform, PHD2, and compare it with known HIF-PHD inhibitors, Roxadustat and Daprodustat.[6][7][8]

Comparative Performance: In Vitro PHD2 Inhibition

An enzyme-linked immunosorbent assay (ELISA)-based or a fluorescence polarization assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against recombinant human PHD2.

CompoundPredicted Binding Affinity (kcal/mol)Experimental PHD2 IC₅₀ (nM)
Compound X -8.545.6
Roxadustat-9.2591[6]
Daprodustat-9.822.2[6]
Vadadustat-9.511.83[6]

Analysis: The experimental data confirms that Compound X is a potent inhibitor of PHD2, with an IC₅₀ in the nanomolar range. While Daprodustat and Vadadustat are more potent in this biochemical assay, Compound X demonstrates significantly stronger inhibition than Roxadustat, validating the initial in silico hit.

Tier 2: Cell-Based Validation - Confirming the Mechanism of Action

Demonstrating target engagement in a purified system is a critical first step, but it is essential to confirm that the compound elicits the expected biological response in a cellular context.[11] We will use human cancer cell lines (e.g., HT-29 colorectal cancer cells) known to express HIF-1α to validate the downstream consequences of PHD inhibition.

HIF-1α Stabilization Under Normoxic Conditions

Inhibition of PHD should prevent the degradation of HIF-1α, leading to its accumulation. This can be visualized and quantified using Western blotting.

cluster_pathway HIF-1α Signaling Pathway PHD PHD (Active) HIF HIF-1α PHD->HIF Hydroxylates VHL VHL HIF->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation CompoundX Compound X (HIF-PHD Inhibitor) CompoundX->PHD PHD_inhibited PHD (Inhibited) HIF_stable HIF-1α (Stable) Nucleus Nucleus HIF_stable->Nucleus Translocates to HRE HRE Gene Transcription (e.g., VEGF) Nucleus->HRE

Sources

A Comparative Guide to the Efficacy of Dihydropyridine Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology, the anthracycline antibiotic Doxorubicin stands as a formidable therapeutic agent, widely employed against a spectrum of hematological and solid tumors.[1] Its profound efficacy, however, is shadowed by a significant clinical limitation: cumulative, dose-dependent cardiotoxicity.[2] This adverse effect has catalyzed a continuous search for alternative and adjuvant therapies that can either supplant doxorubicin's role or mitigate its deleterious effects without compromising anticancer activity.

Emerging from this search is the diverse class of 1,4-dihydropyridine (DHP) derivatives. Initially recognized for their role as L-type calcium channel blockers in treating hypertension, these compounds are now gaining considerable attention for their multifaceted roles in oncology.[3][4] Certain DHP derivatives have demonstrated direct cytotoxic effects, the ability to reverse multidrug resistance, and, critically, potential cardioprotective properties.[5][6]

This guide provides an in-depth, objective comparison of the efficacy of dihydropyridine derivatives and doxorubicin. We will dissect their mechanisms of action, present a data-driven analysis of their anticancer potency, evaluate their cardiotoxicity profiles, and explore their synergistic potential. This content is structured to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for understanding the relative merits and potential applications of these two distinct classes of molecules.

Section 1: A Dichotomy in Mechanism of Action

The fundamental difference in the anticancer efficacy of doxorubicin and dihydropyridine derivatives stems from their distinct interactions with cellular machinery. Doxorubicin acts as a direct and potent cytotoxin through genotoxic stress, while DHPs modulate cellular pathways, offering a more nuanced, and potentially less toxic, approach.

Doxorubicin: The Genotoxic Powerhouse

Doxorubicin's anticancer activity is primarily attributed to a dual-pronged assault on cancer cells.[7]

  • DNA Intercalation and Topoisomerase II Inhibition : The planar structure of doxorubicin allows it to insert itself between DNA base pairs, obstructing the processes of replication and transcription.[1][8] More critically, it stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils. This "poisoning" of the enzyme leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that triggers apoptotic cell death.[9]

  • Generation of Reactive Oxygen Species (ROS) : Doxorubicin's quinone moiety can undergo redox cycling, a process that generates a high volume of free radicals, particularly superoxide anions.[7] This surge in ROS overwhelms the cell's antioxidant defenses, leading to extensive oxidative damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxic effect.[10]

Doxorubicin_MOA cluster_nucleus Cell Nucleus cluster_cyto Cytoplasm / Mitochondria Dox_Nuc Doxorubicin DNA DNA Dox_Nuc->DNA Intercalation TopoII Topoisomerase II Dox_Nuc->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis_Nuc Apoptosis DSB->Apoptosis_Nuc Dox_Cyto Doxorubicin ROS Reactive Oxygen Species (ROS) Dox_Cyto->ROS Redox Cycling Oxidative_Stress Oxidative Damage ROS->Oxidative_Stress Apoptosis_Cyto Apoptosis Oxidative_Stress->Apoptosis_Cyto Dox_entry Doxorubicin Dox_entry->Dox_Nuc Dox_entry->Dox_Cyto

Caption: Doxorubicin's dual mechanism of action in cancer cells.

Dihydropyridine Derivatives: The Pathway Modulators

Unlike doxorubicin's direct assault, DHP derivatives exert their anticancer effects through more indirect, modulatory mechanisms that extend beyond their classical role as calcium channel blockers.

  • Reversal of Multidrug Resistance (MDR) : A significant hurdle in chemotherapy is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs like doxorubicin from cancer cells.[5] Certain DHP derivatives can inhibit P-gp, either by directly competing for binding or by allosterically modulating the pump's function.[9][11] This inhibition restores intracellular doxorubicin concentrations in resistant tumors, re-sensitizing them to chemotherapy.

  • Direct Cytotoxicity and Cell Cycle Arrest : Several studies have confirmed that certain DHP derivatives possess intrinsic anticancer properties. For example, amlodipine has been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) and breast cancer cells by arresting the cell cycle at the G0/G1 phase.[5][10][12] This effect is often mediated by the attenuation of key survival pathways like PI3K/Akt and Raf/MEK/ERK.[12]

  • Immunomodulation via the STAT1/PD-L1 Axis : A novel and compelling mechanism involves the immune system. Dihydropyridine calcium channel blockers have been found to suppress the transcription of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[5] They achieve this by inhibiting calcium influx, which in turn prevents the phosphorylation and activation of the STAT1 transcription factor, a key regulator of PD-L1 expression.[13] Lower PD-L1 expression reduces the tumor's ability to evade the immune system, potentially enhancing T-cell mediated killing.[5]

DHP_MOA cluster_MDR Multidrug Resistance cluster_Immune Immunomodulation cluster_Prolif Proliferation DHP Dihydropyridine Derivative Pgp P-glycoprotein (P-gp) DHP->Pgp Inhibition STAT1 STAT1 Phosphorylation DHP->STAT1 Inhibition PI3K_Akt PI3K/Akt Pathway DHP->PI3K_Akt Attenuation Efflux Drug Efflux Pgp->Efflux Chemo Chemotherapy (e.g., Doxorubicin) Chemo->Pgp IFNy IFNγ IFNy->STAT1 PDL1 PD-L1 Transcription STAT1->PDL1 Immune_Evasion Immune Evasion PDL1->Immune_Evasion Cell_Cycle G0/G1 Arrest PI3K_Akt->Cell_Cycle

Caption: Multifaceted anticancer mechanisms of DHP derivatives.

Section 2: Comparative Anticancer Efficacy: A Data-Driven Analysis

While mechanistic insights are crucial, a direct comparison of cytotoxic potency is essential for evaluating therapeutic potential. The data consistently demonstrates that doxorubicin is orders of magnitude more potent in direct cytotoxicity than DHP derivatives. However, the intrinsic anticancer activity of DHPs should not be dismissed, especially given their favorable toxicity profile.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, in this case, cell proliferation. A lower IC50 value indicates higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin K562Leukemia0.031[8]
BT-20Breast Cancer0.320[14]
T47DBreast Cancer0.399[7]
HeLaCervical Cancer2.92[8]
Amlodipine A549Lung Cancer9.64[12]
H1299Lung Cancer25.66[15]
DHP Derivative 7a T47DBreast Cancer>10[16]
DHP Derivative 7d T47DBreast Cancer>10[16]

Note: In the study by Eslami et al. (2007), the cytotoxicity of novel DHP derivatives was significantly less than doxorubicin, with IC50 values greater than the highest tested concentration of 10 µM, while doxorubicin's IC50 was in the sub-micromolar range.[16]

This data clearly illustrates that doxorubicin's direct cell-killing ability is far superior to that of the tested DHPs. However, the micromolar-range activity of compounds like amlodipine indicates a genuine, albeit more modest, antiproliferative effect.[12]

In Vivo Antitumor Activity

While in vitro assays provide valuable initial data, in vivo models are critical for assessing therapeutic efficacy in a complex biological system.

  • Doxorubicin : Doxorubicin is a benchmark agent in preclinical in vivo studies and consistently demonstrates potent tumor growth inhibition across numerous xenograft models.[17][18]

  • Amlodipine : A study on an A549 lung cancer xenograft mouse model showed that oral administration of amlodipine (10 mg/kg) alone resulted in significant antitumor activity.[12] When combined with gefitinib, it produced an even more effective attenuation of tumor growth.[12] This confirms that the in vitro effects of DHPs can translate to tangible antitumor activity in vivo.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for determining the IC50 of a compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density : The initial number of cells is critical. Too few, and they may not reach logarithmic growth; too many, and they may become confluent and stop dividing, masking the drug's effect. The optimal density must be determined empirically for each cell line.

  • Drug Incubation Time : A 48- or 72-hour incubation is standard for many anticancer drugs, allowing sufficient time for the compound to affect multiple rounds of cell division.

  • MTT to Formazan Conversion : This step relies on the activity of mitochondrial dehydrogenases in living cells. This is why only viable cells produce the purple formazan product, making it a reliable proxy for cell viability.

  • Solubilization : The formazan crystals are insoluble in water. A solvent like DMSO or isopropanol is required to dissolve them, creating a homogenous colored solution for accurate absorbance measurement.

Step-by-Step Methodology:

  • Cell Seeding :

    • Harvest logarithmically growing cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Dilute the cells in a complete culture medium to an optimized concentration (e.g., 5,000-10,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate overnight (37°C, 5% CO2) to allow cells to adhere.

  • Compound Treatment :

    • Prepare a stock solution of the test compound (e.g., DHP or doxorubicin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent and non-toxic across all wells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment period, remove the drug-containing medium and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Data Acquisition :

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure the complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

MTT_Workflow start Start seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate Overnight (Adhesion) seed->incubate1 treat 3. Add Drug Dilutions (e.g., Doxorubicin, DHP) incubate1->treat incubate2 4. Incubate (48-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Section 3: The Cardiotoxicity Profile: A Critical Distinction

The most significant divergence between doxorubicin and DHP derivatives lies in their impact on cardiac tissue. While doxorubicin is notoriously cardiotoxic, certain DHPs exhibit a cardioprotective effect, presenting a compelling rationale for their use as adjuvants.

Doxorubicin-Induced Cardiotoxicity (DIC)

The same ROS generation that contributes to doxorubicin's anticancer effect wreaks havoc on cardiomyocytes.[12][13] These cells are particularly vulnerable due to their high density of mitochondria and relatively low levels of antioxidant enzymes. DIC is a multifactorial process involving:

  • Oxidative Stress : Massive ROS production damages mitochondrial DNA and lipids, impairing cellular respiration.[12]

  • Calcium Dysregulation : Doxorubicin disrupts calcium handling proteins, leading to intracellular calcium overload, which triggers hyper-contraction and activates cell death pathways.[2]

  • Mitochondrial Dysfunction : The combination of oxidative damage and calcium overload leads to the collapse of mitochondrial function, ATP depletion, and the release of pro-apoptotic factors like cytochrome c.[12][13]

This cascade of events ultimately leads to cardiomyocyte apoptosis and necrosis, resulting in irreversible cardiac muscle damage and heart failure.[2]

Dihydropyridine Derivatives: A Cardioprotective Counterpoint

Several DHP derivatives have been shown to protect the heart from doxorubicin-induced damage. A key study demonstrated that pretreatment with the DHP felodipine in a rat model of DIC provided significant protection.

ParameterDoxorubicin OnlyDoxorubicin + FelodipineSignificance
Myocardial Necrosis 20.61%11.52%p < 0.05
Serum LDH Level Significantly ElevatedMarkedly Reducedp < 0.001
Serum CK-MB Level Significantly ElevatedMarkedly Reducedp < 0.01
Myocardial Caspase-3 Significantly ElevatedSignificantly Reducedp < 0.05

Data adapted from Patel et al., 2013.

The protective mechanism of DHPs is likely twofold:

  • Calcium Channel Blockade : By inhibiting L-type calcium channels on cardiomyocytes, DHPs can prevent the catastrophic calcium overload induced by doxorubicin.

  • Antioxidant Properties : Some DHPs possess intrinsic antioxidant activities that can help neutralize the ROS generated by doxorubicin.

This cardioprotective effect, combined with their ability to reverse MDR, makes DHPs highly attractive candidates for combination therapy with doxorubicin.

Experimental Protocol: In Vivo Assessment of Cardiotoxicity

This protocol describes a standard method for inducing and evaluating cardiotoxicity in a rat model, which is essential for testing the efficacy of potential cardioprotective agents.

Causality Behind Experimental Choices:

  • Animal Model : Wistar or Sprague-Dawley rats are commonly used as their cardiovascular physiology is well-characterized.

  • Doxorubicin Dosing Regimen : A cumulative dose is required to induce chronic cardiomyopathy that mimics the clinical scenario. A regimen of 2.5 mg/kg administered intraperitoneally multiple times over a few weeks is a well-established method.[1]

  • Cardiac Biomarkers : Cardiac troponins (cTnT, cTnI) and the MB isoenzyme of creatine kinase (CK-MB) are highly specific to cardiac muscle. Their presence in the bloodstream is a direct indicator of cardiomyocyte damage.[6]

  • Histopathology : Microscopic examination of heart tissue stained with Hematoxylin and Eosin (H&E) provides the definitive evidence of cellular damage, including necrosis, vacuolization, and myofibrillar loss.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping :

    • Acclimatize male Wistar rats (200-250g) for one week.

    • Divide animals into groups (n=6-8 per group): Control (saline), Doxorubicin only, Doxorubicin + DHP, DHP only.

  • Drug Administration :

    • Cardiotoxicity Induction : Administer doxorubicin (e.g., 2.5 mg/kg, intraperitoneally) three times a week for two weeks to the relevant groups.

    • Cardioprotective Agent : Administer the DHP derivative (e.g., felodipine, 5 mg/kg, oral gavage) daily, starting one week before doxorubicin administration and continuing throughout the study period.

  • Monitoring :

    • Monitor animal body weight and general health daily.

    • At the end of the study period (e.g., 28 days), record electrocardiogram (ECG) changes under light anesthesia to assess cardiac function.

  • Sample Collection :

    • At the study endpoint, euthanize the animals.

    • Collect blood via cardiac puncture. Allow it to clot, then centrifuge to separate the serum for biomarker analysis.

    • Perfuse the heart with cold saline and excise it. Weigh the heart and fix it in 10% neutral buffered formalin for histopathological analysis.

  • Biochemical and Histological Analysis :

    • Biomarkers : Use commercial ELISA kits to measure the concentration of serum cTnI and CK-MB according to the manufacturer's instructions.[6]

    • Histopathology : Embed the fixed heart tissue in paraffin, section it, and stain with H&E. Examine the sections under a microscope for signs of cardiotoxicity, such as myocyte vacuolization, myofibrillar loss, and interstitial edema.

Section 4: Synergistic Potential and Future Directions

The comparison between dihydropyridine derivatives and doxorubicin should not be viewed as a simple "either/or" proposition. The true potential of DHPs in oncology may lie in their synergistic combination with potent chemotherapeutics like doxorubicin.

The rationale for this combination is compelling:

  • Enhanced Efficacy : In tumors that have developed multidrug resistance, DHPs can block P-gp mediated efflux, restoring doxorubicin's potency.[5]

  • Reduced Cardiotoxicity : Simultaneously, the cardioprotective effects of DHPs can shield the heart from doxorubicin's damaging side effects, potentially allowing for higher, more effective doses or longer treatment durations.

This dual-action approach represents a promising strategy to improve the therapeutic index of doxorubicin. Future research should focus on designing novel DHP derivatives that optimize both P-gp inhibition and cardioprotective activity while minimizing effects on blood pressure. Furthermore, exploring the combination of DHPs with immunotherapy to leverage their PD-L1 downregulating effects is a novel and exciting avenue for investigation.

Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy due to its unparalleled cytotoxic potency, which is rooted in its ability to inflict severe genotoxic stress.[8] However, this potency comes at the cost of significant cardiotoxicity.[2] Dihydropyridine derivatives, in contrast, exhibit a much milder direct anticancer effect.[16] Their true value in oncology is multifaceted and lies in their ability to modulate key cellular pathways. They can re-sensitize resistant tumors to chemotherapy by inhibiting P-glycoprotein, exert direct antiproliferative effects, and potentially reduce immune evasion.[5][12]

Perhaps most critically, the demonstrated ability of certain DHPs to protect the heart from doxorubicin-induced damage presents a clear and rational path forward. The future of these compounds in cancer therapy is not as standalone agents, but as intelligent, targeted adjuvants designed to enhance the efficacy and improve the safety of established, potent chemotherapeutics.

References

  • Zhao, X., Zhang, N., Huang, Y., Dou, X., Peng, X., Wang, W., et al. (2022). Lansoprazole Alone or in Combination with Gefitinib Shows Antitumor Activity against Non-small Cell Lung Cancer A549 Cells In Vitro and In Vivo. Frontiers in Cell and Developmental Biology, 9, 655559. [Link]

  • Patel, V., Patel, R., Patel, M., & Ramachandran, A. V. (2013). Doxorubicin mediated cardiotoxicity in rats: protective role of felodipine on cardiac indices. Toxicology Mechanisms and Methods, 23(7), 533-539. [Link]

  • Carvalho, F. S., Burgeiro, A., Garcia, R., Moreno, A. J., Carvalho, R. A., & Oliveira, P. J. (2014). Doxorubicin-induced cardiotoxicity: from signalling pathways to new therapeutic targets. Current pharmaceutical design, 20(39), 6213-6230. [Link]

  • Pan, Y., Li, X., Guo, L., Zhang, Y., Xu, Y., Chen, W., & Ding, Z. (2021). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Frontiers in Pharmacology, 11, 539261. [Link]

  • Al-Harbi, S., Al-Otaibi, M., Al-Asmari, A., & Al-Anazi, M. (2022). Amlodipine inhibits proliferation, invasion, and colony formation of breast cancer cells. Oncology Letters, 23(6), 1-9. [Link]

  • Eslami, S., Asoodeh, A., & Zamani, Z. (2007). IC 50 values of DOX, newly synthesized DHP derivatives, and VP in T47D and RS cells after 2 days of exposure. ResearchGate. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-hussaniy, H. A. (2017). Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. International Journal of Clinical Oncology and Cancer Research, 2(2), 31. [Link]

  • Ferreira, R. J., Ferreira, M. J. U., & dos Santos, D. J. V. A. (2018). Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors. ACS medicinal chemistry letters, 9(7), 656-660. [Link]

  • Bocci, G., & Natale, G. (2022). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Kioka, N., Komano, T., & Amachi, T. (1995). Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. Chemical & pharmaceutical bulletin, 43(9), 1543-1547. [Link]

  • Eslami, S., Asoodeh, A., & Zamani, Z. (2007). Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro. DARU Journal of Pharmaceutical Sciences, 15(3), 147-153. [Link]

  • Lee, H. S., Park, J. H., Kim, S. U., Lee, S. J., & Lee, J. M. (2014). Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model. Journal of Korean medical science, 29(12), 1642-1649. [Link]

  • Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1982). Effects of nifedipine on cell resistance and cardiac toxicity--in vitro and in vivo experiments. Gan to kagaku ryoho. Cancer & chemotherapy, 9(1), 143-151. [Link]

  • Khumalo, T., Buthelezi, N., Gcanga, P., & Mkhize, N. (2023). Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures. International Journal of Molecular Sciences, 24(10), 8961. [Link]

  • Kaminskas, L. M., McLeod, V. M., Porter, C. J., & Boyd, B. J. (2012). A comparison of changes to doxorubicin pharmacokinetics, antitumor activity, and toxicity mediated by PEGylated dendrimer and PEGylated liposome drug delivery systems. Nanomedicine: nanotechnology, biology, and medicine, 8(1), 103-111. [Link]

  • Saadia, S. A., Tehreem, Z., Zia, u. S. Q., Tayyaba, M., Shahila, J., & Saadia, S. A. (2022). Comparison of Cardioprotective Effects of Amlodipine, Ficus Carica Leaf and Fruit Extracts on Histopathological Profile of Myocarditis Caused by Doxorubicin in Rat Model. Annals of King Edward Medical University, 28(3). [Link]

  • Hwang, H. J., & Han, S. A. (2022). Differential Cardiovascular Outcomes of Each Antihypertensive Drug Class in Patients With Hypertension and Breast Cancer Undergoing Doxorubicin-Containing Chemotherapy. Frontiers in Cardiovascular Medicine, 9, 850123. [Link]

  • Al-Akhras, M. A. H., Al-Saleh, M. A., Al-Dhaheri, Y., Iratni, R., & El-Serafi, A. T. (2024). Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells. Metabolites, 14(2), 94. [Link]

  • Wikipedia. (2024). Dihydropyridine calcium channel blockers. Wikipedia. [Link]

  • O'Brien, P. J., D'Addario, M., & Smith, D. E. (2011). Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories. Toxicological sciences, 123(2), 368-373. [Link]

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple 1,4-dihydropyridines: a new class of potent antioxidants. Journal of medicinal chemistry, 48(24), 7825-7833. [Link]

  • Al-Harthi, S. E., Alarabi, O. M., Abdel-Ghaffar, O., & Al-Yahya, A. A. (2019). Dipyridamole ameliorates doxorubicin-induced cardiotoxicity. Saudi Pharmaceutical Journal, 27(6), 845-851. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Oxo-1,4-dihydropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Oxo-1,4-dihydropyridine-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development. The procedures outlined below are grounded in established safety protocols for handling pyridine derivatives and carboxamides, ensuring the protection of personnel and the environment.

While this document offers comprehensive guidance, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS will provide detailed information on the specific hazards and regulatory requirements associated with the compound.

Understanding the Hazard Profile

This compound belongs to the pyridine derivative family. Pyridine and its analogues are recognized as hazardous substances.[1] Waste containing pyridine is classified as hazardous waste, necessitating disposal in accordance with stringent state and federal regulations.[1] The core hazards associated with this class of compounds include potential toxicity, environmental harm, and reactivity with incompatible materials.

Key Hazard Considerations:

  • Toxicity: Pyridine-based compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Environmental Hazards: Discharge into the environment must be avoided to prevent harm to aquatic life and ecosystems.[4]

  • Reactivity: Pyridine derivatives can react with strong oxidizing agents and acids.[5]

A summary of essential safety information is provided in the table below.

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Acute Toxicity (Oral, Dermal, Inhalation) : Presumed harmful based on related structures.Chemical-resistant gloves (e.g., butyl rubber), safety goggles or face shield, lab coat.Skin Contact: Wash with plenty of soap and water.[2][3] Eye Contact: Rinse cautiously with water for several minutes.[2][3] Inhalation: Move person to fresh air.[3][6] Ingestion: Rinse mouth and seek medical attention.[4][7]
Environmental Hazard : Presumed hazardous to the aquatic environment.Not applicable for direct protection, but containment procedures are crucial.Prevent entry into drains and waterways.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Butyl rubber is often recommended for pyridine-based compounds.[5] Always check the glove manufacturer's compatibility chart.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

    • Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

Step 2: Waste Segregation and Containerization

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Container: Use a designated, sealable, and compatible hazardous waste container.[5] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Store the waste container away from incompatible materials such as strong oxidizers and acids.[5]

Step 3: Handling and Transfer
  • Avoid Dust Formation: If handling a solid form of the compound, take care to avoid generating dust.[2][6]

  • Spill Management: In the event of a spill, absorb the material with an inert, dry absorbent such as vermiculite or sand.[8] Place the absorbent material into a sealed container for disposal as hazardous waste.[9]

Step 4: Final Disposal
  • Licensed Waste Disposal: The ultimate disposal of this compound must be managed by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is a common and effective disposal method for pyridine-containing waste.[1][8] This process typically occurs in a rotary kiln or liquid injection incinerator at temperatures ranging from 650°C to 1,600°C.[1][8]

The decision-making workflow for the disposal process is illustrated in the diagram below.

Caption: Disposal Workflow Diagram

Decontamination Procedures

Following the disposal process, it is crucial to decontaminate all surfaces and equipment.

  • Surface Cleaning: Wipe down the work area within the chemical fume hood and any contaminated surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Equipment Decontamination: Glassware and other equipment should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Personal Decontamination: Remove and dispose of contaminated gloves properly. Wash hands and any exposed skin thoroughly with soap and water.[10]

Emergency Procedures

In the event of accidental exposure or a large spill, follow these emergency procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

  • Pyridine Safety Procedures. (n.d.).
  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • PYRIDINE FOR SYNTHESIS - Safety D
  • 6-Bromopyridine-2-carboxamide - Safety D
  • 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Safety Data Sheet. (2023, October 26). KISHIDA CHEMICAL CO., LTD.
  • Regulations and Guidelines Applicable to Pyridine. (n.d.).
  • Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate - Chemical Safety Data Sheet. (2022, August 11). ChemicalBook.
  • 2-Pyridinecarboxamide - Safety D
  • 4-Pyridinecarboxamide - Safety D
  • Rules for the Safe Handling of Chemicals in the Labor

Sources

A Researcher's Guide to Handling 4-Oxo-1,4-dihydropyridine-2-carboxamide: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure, 4-Oxo-1,4-dihydropyridine-2-carboxamide is presumed to be a powdered substance. The primary risks associated with handling powdered chemicals include inhalation of airborne particles and direct contact with skin and eyes.[1][2] Pyridine derivatives, in particular, can cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.

Potential Hazards:

  • Respiratory Irritation: Inhalation of fine dust particles may lead to irritation of the respiratory tract.[5]

  • Skin Irritation: Direct contact with the skin may cause irritation.[4][6]

  • Serious Eye Irritation: The compound may cause serious irritation if it comes into contact with the eyes.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are critical to mitigate the identified risks.[7][8] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Transferring Powder Nitrile glovesSafety goggles and face shieldN95 or higher-rated respiratorLab coat, long pants, closed-toe shoes
Preparing Solutions Nitrile glovesSafety gogglesNot required if handled in a fume hoodLab coat, long pants, closed-toe shoes
General Handling in Solution Nitrile glovesSafety glasses with side shieldsNot required if handled in a fume hoodLab coat, long pants, closed-toe shoes
Detailed PPE Protocol

Hand Protection:

  • Wear nitrile gloves as they offer good resistance to a range of chemicals.[3]

  • Always inspect gloves for any signs of damage before use.

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection:

  • Safety glasses with side shields are the minimum requirement.

  • When handling the powder outside of a fume hood or when there is a risk of splashing, use safety goggles and a face shield for enhanced protection.[7]

Respiratory Protection:

  • A NIOSH-approved N95 respirator or a higher-rated respirator is essential when handling the powder, especially when not in a contained environment like a fume hood, to prevent the inhalation of airborne particles.[1]

Protective Clothing:

  • A lab coat should be worn at all times to protect your skin and clothing from contamination.[1]

  • Wear long pants and fully enclosed, non-slip shoes.[1]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound powder.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel Add Solvent Add Solvent Transfer to Vessel->Add Solvent Cap and Mix Cap and Mix Add Solvent->Cap and Mix Decontaminate Work Area Decontaminate Work Area Cap and Mix->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: Workflow for Handling Powdered this compound

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10] Remove and wash contaminated clothing before reuse.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Spill and Waste Disposal

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep up the spilled powder, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a wet cloth or paper towel and decontaminate.

Waste Disposal:

  • Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations.

  • Contaminated PPE should be placed in a designated waste container.

Conclusion: A Culture of Safety

Adherence to these safety protocols is not merely a matter of compliance but a commitment to a culture of safety in the laboratory. By understanding the potential hazards and diligently using the recommended personal protective equipment and handling procedures, you can work with this compound with confidence and security.

References

  • Vertex AI Search. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Wikipedia. (2024). Personal protective equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations.
  • Thermo Fisher Scientific. (2023, August 22). Pyridine-4-carboximidamide hydrochloride - SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf.
  • PubChem. (n.d.). 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate.
  • Thermo Fisher Scientific. (2024, March 29). Pyridine-2-carboxamide - SAFETY DATA SHEET.
  • ChemicalBook. (2022, August 11). Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate - Chemical Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • TCI Chemicals. (2025, September 10). 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid - SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • ChemScene. (n.d.). 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate.
  • Fisher Scientific. (2025, December 22). 4-Pyridinecarboxamide - SAFETY DATA SHEET.
  • Kishida Chemical Co., Ltd. (2023, October 26). 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Safety Data Sheet.
  • Matrix Scientific. (2017, February 20). 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, June 23). 4-Quinolone-3-Carboxamide Furan CB2 Agonist - Safety Data Sheet.
  • Pharmaffiliates. (n.d.). 1-(2,2-Dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylic Acid.
  • ChemBK. (n.d.). 2-Oxo-1,2-dihydropyridine-4-carboxaMide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-1,4-dihydropyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Oxo-1,4-dihydropyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.